Galectin-3-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H19BrClF5N6O4S |
|---|---|
Molecular Weight |
697.9 g/mol |
IUPAC Name |
5-[(2S,3R,4R,5R,6R)-4-[4-(4-bromo-2,3-difluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-[5-chloro-2-(trifluoromethyl)phenyl]-2-methyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C24H19BrClF5N6O4S/c1-35-23(42)37(14-6-9(26)2-4-11(14)24(29,30)31)22(33-35)21-20(40)18(19(39)15(8-38)41-21)36-7-13(32-34-36)10-3-5-12(25)17(28)16(10)27/h2-7,15,18-21,38-40H,8H2,1H3/t15-,18+,19+,20-,21-/m1/s1 |
InChI Key |
DTNXVYSHNSOFNS-YNUHATHGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Galectin-3 Inhibition: A Technical Guide
An In-depth Analysis of a Representative Galectin-3 Inhibitor
Disclaimer: The compound "Galectin-3-IN-5" does not correspond to a publicly documented specific molecule in scientific literature. This guide therefore utilizes data from a well-characterized, clinical-stage Galectin-3 inhibitor, TD139 (Olitigaltin) , as a representative example to elucidate the core mechanisms of action for small-molecule inhibitors of Galectin-3. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Galectin-3 and its Inhibition
Galectin-3 (Gal-3) is a unique chimera-type galectin with a carbohydrate-recognition domain (CRD) and an N-terminal domain, enabling it to bind to β-galactoside-containing glycoconjugates and self-associate.[1] It is implicated in a wide array of pathophysiological processes including inflammation, fibrosis, and cancer.[1] Extracellular Gal-3 can crosslink cell surface glycoproteins, modulating cell adhesion, signaling, and apoptosis.[1] Given its central role in disease progression, particularly in fibrotic diseases like Idiopathic Pulmonary Fibrosis (IPF) and Nonalcoholic Steatohepatitis (NASH), Gal-3 has emerged as a critical therapeutic target.[1][2]
Small-molecule inhibitors, such as TD139, are designed to competitively bind to the carbohydrate-recognition domain of Gal-3, thereby preventing its interaction with endogenous glycan ligands and disrupting its pathological functions.[1]
Mechanism of Action of TD139
TD139 is a potent and selective small-molecule inhibitor of Galectin-3.[3] Its primary mechanism of action is the high-affinity binding to the carbohydrate recognition domain (CRD) of Gal-3, which prevents Gal-3 from binding to its natural glycoprotein (B1211001) ligands on the cell surface. This competitive inhibition disrupts the downstream signaling pathways that are aberrantly activated by Gal-3 in disease states.
A key pathway modulated by Gal-3 and targeted by its inhibitors is the Transforming Growth Factor-β (TGF-β) signaling cascade, a central driver of fibrosis.[3]
Modulation of the TGF-β Signaling Pathway
Extracellular Galectin-3 potentiates TGF-β signaling, a critical pathway in the pathogenesis of fibrosis.[3] It is understood that Gal-3 can form a lattice with N-linked glycans on TGF-β receptors, which can hinder their internalization and prolong their exposure to ligands on the cell surface. In fibrotic diseases, Gal-3 expression is often upregulated, leading to amplified TGF-β signaling and excessive extracellular matrix deposition.
TD139 has been shown to interfere with this process. Specifically, it has been observed that TD139 blocks TGF-β-induced β-catenin activation.[3] This modulation of β-catenin signaling appears to be independent of the canonical Smad pathway. By inhibiting Gal-3, TD139 reduces the nuclear translocation of β-catenin, a key step in the fibrotic cascade.[3]
Quantitative Data
The binding affinity and inhibitory activity of TD139 have been quantified using various biophysical and cellular assays.
| Parameter | Value | Species | Assay Method | Reference |
| Binding Affinity (Kd) | 2.1 ± 0.1 nM | Human | Not Specified | [2] |
| 14 nM | Not Specified | Not Specified | [3] | |
| 68 nM | Human | Not Specified | [4] | |
| Inhibitory Concentration (IC50) | 361 ± 108 nM | Human | Gal-3 expression on IPF macrophages | [2] |
| Selectivity | ||||
| Kd for Galectin-1 | 0.22 µM | Human | Not Specified | [4] |
| Kd for Galectin-7 | 38 µM | Human | Not Specified | [4] |
Experimental Protocols
The characterization of Galectin-3 inhibitors like TD139 relies on robust and reproducible experimental protocols. A key assay for determining binding affinity is the Fluorescence Polarization (FP) assay.
Fluorescence Polarization (FP) Competition Assay
This assay measures the binding of a fluorescently labeled ligand (tracer) to Galectin-3. The binding of the small, rapidly tumbling tracer to the much larger Galectin-3 protein results in a slower tumbling rate and an increase in the polarization of the emitted light. An unlabeled inhibitor will compete with the tracer for binding to Galectin-3, causing a decrease in fluorescence polarization.
Objective: To determine the binding affinity (Ki or IC50) of an unlabeled inhibitor (e.g., TD139) to Galectin-3.
Materials:
-
Recombinant human Galectin-3
-
Fluorescently labeled Galectin-3 ligand (e.g., fluorescein-labeled lactose (B1674315) or a high-affinity peptide)
-
Test inhibitor (e.g., TD139)
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant Galectin-3 in assay buffer.
-
Prepare a stock solution of the fluorescent tracer in assay buffer. The final concentration should be at its Kd value or lower to ensure assay sensitivity.
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the Galectin-3 solution to each well of the 384-well plate.
-
Add the serially diluted test inhibitor to the wells. Include control wells with buffer only (for no inhibition) and a high concentration of a known inhibitor (for maximal inhibition).
-
Add a fixed volume of the fluorescent tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the fluorescent tracer.
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Conclusion
The inhibition of Galectin-3 represents a promising therapeutic strategy for a variety of diseases, particularly those with a fibrotic component. Small-molecule inhibitors like TD139 act by competitively binding to the carbohydrate-recognition domain of Galectin-3, thereby disrupting its ability to potentiate pro-fibrotic signaling pathways such as the TGF-β/β-catenin axis. The detailed characterization of these inhibitors through quantitative assays like fluorescence polarization is crucial for their development and clinical translation. The data and methodologies presented in this guide provide a foundational understanding of the core mechanism of action for this important class of therapeutic agents.
References
In-Depth Technical Guide: Galectin-3-IN-5 Binding Affinity to Galectin-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Galectin-3-IN-5, a potent inhibitor of galectin-3. The document details its binding characteristics, the experimental methodologies used for its assessment, and its impact on key signaling pathways regulated by galectin-3.
Introduction to Galectin-3 and its Inhibition
Galectin-3 is a β-galactoside-binding lectin implicated in a wide array of pathological processes, including fibrosis, inflammation, and cancer progression. Its multifaceted role in disease has made it a compelling target for therapeutic intervention. This compound has emerged as a significant small molecule inhibitor, demonstrating high affinity and oral activity. Understanding the precise nature of its interaction with galectin-3 is crucial for its development as a therapeutic agent.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for human galectin-3 (hGal-3) has been quantified, with the half-maximal inhibitory concentration (IC50) being a key reported metric.
| Compound | Target | Assay Type | IC50 (nM) | Other Metrics (Ki, Kd) |
| This compound | Human Galectin-3 | Fluorescence Polarization | 9.2[1] | Not explicitly reported |
Note: While Ki (inhibition constant) and Kd (dissociation constant) values are critical for a complete understanding of binding affinity, they have not been found in the currently available public literature for this compound. The IC50 value is dependent on the specific experimental conditions of the assay.
Experimental Protocols for Binding Affinity Determination
The determination of the binding affinity of inhibitors like this compound to galectin-3 is commonly achieved through biophysical assays such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). While the specific, detailed protocol for the 9.2 nM IC50 determination of this compound is not publicly available, a representative competitive fluorescence polarization assay protocol is provided below, based on established methodologies for galectin-3 inhibitors.
Representative Competitive Fluorescence Polarization (FP) Assay
This assay measures the displacement of a fluorescently labeled ligand from galectin-3 by an unlabeled competitor (e.g., this compound).
Objective: To determine the IC50 value of this compound for its binding to human galectin-3.
Materials:
-
Recombinant human galectin-3
-
Fluorescently labeled galectin-3 ligand (tracer)
-
This compound
-
Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader equipped with fluorescence polarization optics
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human galectin-3 in assay buffer. The final concentration in the assay should be optimized to be close to the Kd of the tracer, resulting in a significant polarization window.
-
Prepare a stock solution of the fluorescent tracer in assay buffer. The final concentration should be low (in the nanomolar range) to avoid high background fluorescence and should be below the Kd for its interaction with galectin-3.
-
Prepare a serial dilution of this compound in assay buffer, covering a wide range of concentrations (e.g., from picomolar to micromolar).
-
-
Assay Procedure:
-
Add a fixed volume of the this compound dilutions to the wells of the 384-well plate.
-
Add a fixed volume of the galectin-3 solution to all wells (except for controls for no protein).
-
Add a fixed volume of the fluorescent tracer solution to all wells.
-
Include control wells:
-
Tracer only (for minimum polarization).
-
Tracer and galectin-3 without inhibitor (for maximum polarization).
-
-
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer from galectin-3.
-
Galectin-3 Signaling Pathways and Modulation by Inhibition
Galectin-3 is a key regulator of multiple signaling pathways that are central to the pathogenesis of fibrosis and cancer. Inhibition of galectin-3 by molecules such as this compound is expected to modulate these pathways, thereby exerting therapeutic effects.
Transforming Growth Factor-β (TGF-β) Signaling in Fibrosis
Galectin-3 plays a significant role in potentiating TGF-β signaling, a master regulator of fibrosis. It can interact with TGF-β receptors and integrins, leading to the activation of downstream signaling cascades that promote the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix. Inhibition of galectin-3 has been shown to attenuate TGF-β-induced pro-fibrotic responses.
MAPK/ERK and PI3K/Akt Signaling in Cancer
In the context of cancer, galectin-3 influences cell proliferation, survival, and migration through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Extracellular galectin-3 can activate the MAPK/ERK pathway, promoting cell migration. By inhibiting galectin-3, this compound can potentially block these pro-tumorigenic signals.
Conclusion
This compound is a high-affinity inhibitor of human galectin-3, with a reported IC50 of 9.2 nM. While detailed experimental protocols and a full binding affinity profile (Ki, Kd) are not extensively documented in public literature, its potency suggests a strong interaction with the carbohydrate recognition domain of galectin-3. By inhibiting galectin-3, this compound has the potential to modulate critical signaling pathways involved in fibrosis and cancer, such as the TGF-β, MAPK/ERK, and PI3K/Akt pathways. Further research to fully elucidate its binding thermodynamics and its precise mechanism of action on these signaling cascades will be invaluable for its continued development as a therapeutic agent.
References
Galectin-3-IN-5 selectivity profile against other galectins
As a specific compound named "Galectin-3-IN-5" is not documented in the publicly available scientific literature, this technical guide focuses on a representative, highly potent, and selective Galectin-3 inhibitor, designated as Compound 11d , from a pivotal study on orally available Galectin-3 inhibitors. This document provides an in-depth overview of its selectivity profile, the experimental methods used for its characterization, and its mechanism of action within relevant signaling pathways.
Selectivity Profile of Compound 11d
The inhibitory activity of Compound 11d was assessed against a panel of human galectins to determine its selectivity. The affinity, represented by the inhibition constant (Kᵢ), was quantified for Galectin-3 and several other galectins, including different carbohydrate-recognition domains (CRDs) for tandem-repeat galectins (e.g., Galectin-4N, -4C).
Data Presentation
The quantitative data for the selectivity profile of Compound 11d is summarized in the table below. The data reveals that the compound is a highly potent inhibitor of Galectin-3 with excellent selectivity over other tested human galectins. A more than 100-fold selectivity was observed for most other galectins, with the exception of the C-terminal domain of Galectin-4 (Galectin-4C), where a moderate 2–4-fold selectivity was noted[1].
| Galectin Target | Kᵢ (nM) | Selectivity Ratio (Kᵢ Galectin-X / Kᵢ Galectin-3) |
| Galectin-3 | 4.1 | 1 |
| Galectin-1 | >500 | >122 |
| Galectin-4N | >500 | >122 |
| Galectin-4C | 15.2 | 3.7 |
| Galectin-8N | >500 | >122 |
| Galectin-8C | >500 | >122 |
| Galectin-9N | >500 | >122 |
| Galectin-9C | 225 | 54.9 |
Table 1: Inhibitory affinity (Kᵢ) and selectivity profile of Compound 11d against a panel of human galectins. Data sourced from the Journal of Medicinal Chemistry[1].
Experimental Protocols
The binding affinities and selectivity profile of the Galectin-3 inhibitor were determined using a competitive fluorescence polarization (FP) assay. This robust, in-solution technique measures the displacement of a fluorescently labeled probe from the galectin's binding site by a competitive inhibitor[2][3].
Competitive Fluorescence Polarization (FP) Assay
Objective: To determine the inhibition constant (Kᵢ) of a test compound (inhibitor) by measuring its ability to compete with a high-affinity fluorescent probe for binding to a specific galectin.
Materials:
-
Recombinant human galectins (Galectin-3, -1, -4N, -4C, etc.)
-
Fluorescent Probe: A high-affinity ligand for galectins (e.g., a fluorescein-labeled lactose (B1674315) or thiodigalactoside (B104359) derivative)[2][4].
-
Test Inhibitor: Compound 11d.
-
Assay Buffer: Phosphate-buffered saline (PBS) or similar physiological buffer.
-
Microplates: Low-binding, 384-well black plates are recommended to minimize sample consumption and non-specific binding[2][3].
-
Plate Reader: Equipped with polarization filters for the specific excitation and emission wavelengths of the fluorophore (e.g., 485 nm excitation, 520 nm emission for fluorescein)[5].
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target galectin in the assay buffer. The final concentration should be optimized based on the Kᴅ of the fluorescent probe to achieve a significant polarization window.
-
Prepare a stock solution of the fluorescent probe. The final concentration is typically kept low (e.g., 4-100 nM) to ensure that the concentration of the protein-probe complex is sensitive to displacement by the inhibitor[2].
-
Prepare a serial dilution of the test inhibitor (Compound 11d) to cover a wide concentration range for generating a full inhibition curve.
-
-
Assay Procedure:
-
Add a fixed concentration of the target galectin and the fluorescent probe to all wells of the microplate (except for controls).
-
Add the serially diluted test inhibitor to the respective wells.
-
Include control wells:
-
Minimum Polarization Control: Wells containing only the fluorescent probe in buffer (represents the unbound probe).
-
Maximum Polarization Control: Wells containing the galectin and the fluorescent probe without any inhibitor (represents the fully bound probe).
-
-
Incubate the plate for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) in the dark to allow the binding reaction to reach equilibrium[2][5].
-
-
Data Acquisition:
-
Measure the fluorescence polarization (or anisotropy) of each well using the plate reader. The instrument excites the sample with polarized light and measures the intensity of emitted light parallel and perpendicular to the excitation plane[6].
-
-
Data Analysis:
-
The raw intensity values are used to calculate the fluorescence polarization (mP) for each well.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the resulting sigmoidal dose-response curve using a suitable one-site competitive binding model to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the bound probe).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation or by direct fitting of the raw data to a competitive binding isotherm, which accounts for the concentrations and affinity (Kᴅ) of the fluorescent probe[2][3].
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the competitive fluorescence polarization assay.
Role in Signaling and Mechanism of Inhibition
Galectin-3 is a key mediator in the pathogenesis of fibrosis in multiple organs, including the lungs, liver, and heart[1][7]. One of its primary profibrotic mechanisms involves the potentiation of Transforming Growth Factor-β (TGF-β) signaling[8][9].
Extracellular Galectin-3 binds to β-galactoside residues on cell surface glycoproteins, such as the TGF-β receptor (TGF-βR) and various integrins. Through self-oligomerization, Galectin-3 can cross-link these receptors, forming a lattice structure on the cell membrane[10]. This lattice traps the receptors, prolonging their residency time on the cell surface and amplifying downstream signaling cascades, such as the canonical Smad2/3 pathway, which ultimately leads to fibroblast activation, collagen deposition, and tissue fibrosis[8][10][11].
Inhibitors like Compound 11d are designed to bind with high affinity to the carbohydrate-recognition domain (CRD) of Galectin-3. By occupying this binding site, the inhibitor prevents Galectin-3 from interacting with cell surface glycoproteins, thereby disrupting the formation of the profibrotic lattice and attenuating the excessive TGF-β signaling that drives fibrosis.
References
- 1. pnas.org [pnas.org]
- 2. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]
- 3. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-3: A Harbinger of Reactive Oxygen Species, Fibrosis, and Inflammation in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The therapeutic potential of galectin-3 inhibition in fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galectin-3 regulates skeletal muscle loss via TGFβ1-Smad2/3 signaling activation in mice [archivesofmedicalscience.com]
In Vitro Characterization of Galectin-3-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3 (Gal-3) is a β-galactoside-binding lectin implicated in a myriad of pathological processes, including fibrosis, inflammation, and cancer. Its multifaceted role in disease progression has established it as a compelling therapeutic target. This technical guide provides an in-depth overview of the in vitro characterization of Galectin-3-IN-5 (also identified as Compound 20), a potent, orally active inhibitor of human Galectin-3 (hGal-3). The data and methodologies presented herein are compiled from publicly available research, primarily the work of Yoon D.S., et al. (2024).
Quantitative Data Summary
The inhibitory activity of this compound against human Galectin-3 was determined through rigorous in vitro assays. The key quantitative metric, the half-maximal inhibitory concentration (IC50), underscores the potency of this compound.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Compound 20) | Human Galectin-3 (hGal-3) | Biochemical Assay | 9.2[1][2][3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. The following sections delineate the protocols for the key in vitro assays employed in the characterization of this compound.
Galectin-3 Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a test compound to inhibit the binding of Galectin-3 to its natural ligand.
Principle: The assay measures the displacement of a fluorescently labeled probe from the carbohydrate recognition domain (CRD) of Galectin-3 by a test inhibitor. The decrease in the fluorescent signal is proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human Galectin-3
-
Fluorescently labeled carbohydrate probe (e.g., fluorescein-labeled lactose)
-
Assay buffer (e.g., Phosphate-Buffered Saline with Tween-20)
-
Test compound (this compound)
-
384-well microplates
-
Plate reader capable of fluorescence polarization or intensity measurements
Procedure:
-
Prepare a solution of recombinant human Galectin-3 in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well microplate, add the Galectin-3 solution to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Add the fluorescently labeled carbohydrate probe to all wells.
-
Incubate for a further period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or intensity using a compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro Galectin-3 inhibition assay.
Galectin-3 Signaling and Inhibition
Caption: Inhibition of Galectin-3 signaling by this compound.
Conclusion
This compound demonstrates potent in vitro inhibition of human Galectin-3. The methodologies and data presented in this guide provide a foundational understanding for researchers engaged in the development of novel Galectin-3 inhibitors. Further investigation into the cellular and in vivo activities of this compound is warranted to fully elucidate its therapeutic potential.
References
A Technical Guide on the Role of Galectin-3 Inhibition in Fibrosis Pathways
Disclaimer: The specific compound "Galectin-3-IN-5" is not documented in the public scientific literature based on the conducted searches. This guide provides a comprehensive overview of the effects of potent and selective small-molecule Galectin-3 inhibitors on fibrosis pathways, drawing upon data from well-characterized research compounds such as Selvigaltin (GB1211). The mechanisms and data presented are representative of the therapeutic strategy of targeting Galectin-3 in fibrotic diseases.
Introduction
Galectin-3, a β-galactoside-binding lectin, is a key regulator of chronic inflammation and fibrosis.[1] It is implicated in the pathogenesis of fibrotic diseases in multiple organs, including the liver, lungs, heart, and kidneys.[1] Galectin-3 is overexpressed at sites of tissue damage and inflammation, where it drives pro-fibrotic responses.[1] Inhibition of Galectin-3 is a promising therapeutic strategy to halt or reverse the progression of fibrosis. This document outlines the core mechanisms of Galectin-3 in fibrosis and the effects of its inhibition.
Core Mechanism of Galectin-3 in Fibrosis
Extracellular Galectin-3 plays a crucial role in fibrosis by activating key pro-fibrotic signaling cascades. One of the central mechanisms involves the potentiation of Transforming Growth Factor-β1 (TGF-β1) signaling.[2][3] Galectin-3 binds to cell surface glycoproteins, including TGF-β receptors and integrins, forming a lattice-like structure that enhances receptor clustering and signaling duration.[4] This amplified signaling leads to the activation and differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition and tissue scarring.[5][6]
Galectin-3 also contributes to fibrosis by promoting the alternative (M2) activation of macrophages, which are key drivers of the fibrotic process.[5][7] Furthermore, it can directly stimulate fibroblast proliferation and collagen synthesis.[2]
Effects of Galectin-3 Inhibition on Fibrosis Pathways
A selective small-molecule inhibitor of Galectin-3 would be expected to disrupt these pathological processes by competitively binding to the carbohydrate recognition domain (CRD) of Galectin-3, thereby preventing its interaction with cell surface glycans.[2][8] This leads to a multi-faceted anti-fibrotic effect:
-
Inhibition of TGF-β1 Signaling: By preventing Galectin-3 from binding to TGF-β receptors and integrins, an inhibitor can attenuate the downstream signaling cascade, including the phosphorylation of Smad2.[2][8] This leads to reduced myofibroblast activation and collagen secretion.[5]
-
Modulation of Macrophage Polarization: Galectin-3 inhibition can reduce the M2 polarization of macrophages, thereby decreasing the secretion of pro-fibrotic cytokines and chemokines.[7]
-
Direct Effects on Fibroblasts: Inhibition can directly reduce fibroblast proliferation, migration, and collagen synthesis.[2]
The signaling pathway below illustrates the central role of Galectin-3 in mediating pro-fibrotic signals and the points of intervention for an inhibitor.
References
- 1. youtube.com [youtube.com]
- 2. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The therapeutic potential of galectin-3 inhibition in fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of galectin-3 post-infarction impedes progressive fibrosis by regulating inflammatory profibrotic cascades [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Galectin-3-IN-5 in Modulating Inflammatory Responses: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Galectin-3 has emerged as a critical mediator in the orchestration of inflammatory responses, implicated in a wide array of pathologies from autoimmune diseases to fibrosis and cancer. Its multifaceted role in promoting inflammation makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of potent Galectin-3 inhibitors, with a specific focus on the potential of Galectin-3-IN-5, in modulating these inflammatory processes. Due to the limited publicly available research specifically on this compound, this guide leverages data from other well-characterized, potent Galectin-3 inhibitors as proxies to illustrate the expected biological effects and mechanisms of action. This document details the underlying signaling pathways, presents quantitative data on the anti-inflammatory effects of Galectin-3 inhibition, and provides comprehensive experimental protocols for the evaluation of such compounds.
Introduction to Galectin-3 in Inflammation
Galectin-3, a unique chimera-type galectin, is a β-galactoside-binding lectin that functions both intracellularly and extracellularly to regulate a variety of cellular processes, including cell adhesion, proliferation, and apoptosis.[1][2] In the context of inflammation, Galectin-3 acts as a key pro-inflammatory mediator.[1][2] It is expressed by numerous immune cells, including macrophages, neutrophils, and mast cells, and its expression is upregulated at sites of inflammation.[1][2]
Extracellularly, Galectin-3 can bind to a wide range of cell surface glycoproteins and glycolipids, leading to the activation of various signaling pathways. It is a known ligand for Toll-like receptor 4 (TLR4) and triggering receptor expressed on myeloid cells 2 (TREM2), both of which are critical for the initiation of innate immune responses.[1] Furthermore, Galectin-3 is instrumental in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and secretion of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[3]
Intracellularly, Galectin-3 can modulate signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the transcriptional regulation of numerous pro-inflammatory genes.[4]
This compound: A Potent Inhibitor of Galectin-3
This compound is a potent, orally active inhibitor of human Galectin-3. While detailed studies on this specific compound are not widely published, its high affinity for Galectin-3 suggests significant potential in modulating Galectin-3-mediated inflammatory responses. The primary mechanism of action for Galectin-3 inhibitors is the competitive binding to the carbohydrate recognition domain (CRD) of Galectin-3, thereby preventing its interaction with its natural ligands.
Quantitative Data on Galectin-3 Inhibition
To provide a quantitative understanding of the potency of Galectin-3 inhibitors, the following table summarizes key data for this compound and a representative, well-characterized inhibitor, GB1211 (also known as compound 11d).
| Inhibitor | Target | Assay | IC50 | Reference |
| This compound | Human Galectin-3 | Biochemical Assay | 9.2 nM | Vendor Data |
| GB1211 (Compound 11d) | Cell Surface Galectin-3 | Flow Cytometry on THP-1 macrophages | 220.3 ± 92.0 nM | [5] |
Modulation of Inflammatory Signaling Pathways by Galectin-3 Inhibition
Inhibition of Galectin-3 is expected to disrupt several key pro-inflammatory signaling pathways. The following diagram illustrates the central role of Galectin-3 in inflammation and the points of intervention for inhibitors like this compound.
Caption: Galectin-3 signaling pathways in inflammation.
Impact on Cytokine Production
Pharmacological inhibition or genetic deletion of Galectin-3 has been shown to significantly reduce the production of pro-inflammatory cytokines. The following table summarizes the observed effects of Galectin-3 modulation on key cytokines.
| Cytokine | Effect of Galectin-3 Inhibition/Deletion | Cell Type / Model | Reference |
| IL-1β | Decreased expression and secretion | Macrophages / DSS-induced colitis model | [1][3] |
| TNF-α | Decreased production | Macrophages / DSS-induced colitis model | [3] |
| IL-6 | Decreased secretion | Synovial fibroblasts, Macrophages | [3][4] |
| IL-23 p19 | Decreased mRNA expression | Human Monocyte-Derived Dendritic Cells | [6] |
| IL-12 p35 | Increased mRNA expression | Human Monocyte-Derived Dendritic Cells | [6] |
| IL-10 | Increased mRNA expression | Human Monocyte-Derived Dendritic Cells | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of Galectin-3 inhibitors.
Cell Culture and Stimulation
-
Cell Lines:
-
THP-1 cells: Human monocytic cell line, can be differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).
-
Primary Human Monocyte-Derived Macrophages (MDMs): Isolated from peripheral blood mononuclear cells (PBMCs).
-
Human Synovial Fibroblasts: Isolated from synovial tissue.
-
-
Stimulation:
-
Lipopolysaccharide (LPS): To mimic bacterial infection and activate TLR4 signaling. Typical concentration: 100 ng/mL.
-
Recombinant Human Galectin-3: To directly study the effects of extracellular Galectin-3. Typical concentration: 1-10 µg/mL.
-
Inhibitor Treatment: Cells are typically pre-incubated with the Galectin-3 inhibitor (e.g., this compound) for 1-2 hours before stimulation. A dose-response curve should be generated to determine the optimal concentration.
-
Cytokine Measurement by ELISA
This protocol describes the quantification of secreted cytokines in cell culture supernatants.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the phosphorylation state of key signaling proteins like NF-κB p65, IκBα, and MAPKs (p38, ERK, JNK).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Activation Assay
This protocol measures the activation of the NF-κB p65 subunit.
-
Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit.
-
Assay Procedure: Use a commercially available NF-κB p65 transcription factor assay kit (e.g., TransAM™ NF-κB kit).
-
Binding: Add the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.
-
Primary Antibody: Add an antibody specific for the activated form of p65.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody.
-
Color Development: Add a colorimetric substrate and measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is proportional to the amount of activated p65 in the nuclear extract.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for evaluating Galectin-3 inhibitors.
Caption: In vitro experimental workflow.
Caption: Drug development logical flow.
Conclusion
Galectin-3 is a pivotal player in the inflammatory cascade, and its inhibition represents a promising therapeutic strategy for a multitude of inflammatory diseases. While direct experimental data on this compound is emerging, its high potency suggests it could be a valuable tool for researchers and a potential candidate for drug development. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the investigation and validation of Galectin-3 inhibitors in modulating inflammatory responses. Further research into the specific effects of this compound on cytokine profiles and signaling pathways will be crucial in fully elucidating its therapeutic potential.
References
- 1. Galectin 3 Induces a Distinctive Pattern of Cytokine and Chemokine Production in Rheumatoid Synovial Fibroblasts via Selective Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Many Roles of Galectin-3, a Multifaceted Molecule, in Innate Immune Responses against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Galectin-3 Identifies a Subset of Macrophages With a Potential Beneficial Role in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectin-3 regulates proinflammatory cytokine function and favors Brucella abortus chronic replication in macrophages and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-3 Identifies a Subset of Macrophages With a Potential Beneficial Role in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Impact of Galectin-3 Inhibition on Cancer Cell Proliferation
Disclaimer: No public domain information is available for a specific compound designated "Galectin-3-IN-5." This technical guide will therefore focus on a well-characterized and clinically investigated Galectin-3 inhibitor, Belapectin (GR-MD-02) , to provide a comprehensive overview of the core principles and methodologies relevant to the topic.
Introduction to Galectin-3 in Oncology
Galectin-3 (Gal-3) is a versatile protein that plays a significant role in the development and progression of cancer.[1] This β-galactoside-binding lectin is involved in numerous cellular processes, including cell growth, adhesion, proliferation, angiogenesis, and apoptosis.[1] Its overexpression in various cancers is often correlated with poor prognosis.[2] Galectin-3 exerts its influence both inside and outside the cell, contributing to tumor growth, metastasis, and the suppression of the immune system's ability to fight cancer.[3] By targeting Galectin-3, inhibitors aim to disrupt these cancer-promoting pathways, offering a promising therapeutic strategy.[4]
Belapectin (GR-MD-02): A Case Study
Belapectin (GR-MD-02) is a complex carbohydrate-based drug that functions as a Galectin-3 inhibitor.[5] It is designed to bind to Galectin-3, thereby blocking its activity.[5] Belapectin has been the subject of preclinical and clinical investigations to assess its efficacy in treating various diseases, including cancer.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for Belapectin's interaction with Galectin-3 and its effects on cancer cells.
| Parameter | Value | Cell Lines/Conditions | Source |
| Binding Affinity (Ki) | 2.8 μM | In vitro binding assay | [7] |
| Effect on Cell Proliferation | Inhibition observed at 0.2 mg/mL and 2 mg/mL after 48h | 4T1 (murine breast carcinoma), MCA-205 (murine sarcoma) | [7] |
| Effect on Apoptosis | Minimal increase in apoptosis | 4T1, MCA-205 | [7] |
| In Vivo Tumor Growth | Significant reduction in tumor growth when combined with anti-OX40 mAb | TRAMP-C1 (prostate adenocarcinoma) xenograft model | [7] |
| Clinical Trial - Disease Control Rate (DCR) | 56% (5 out of 9 patients) | Metastatic Melanoma (in combination with pembrolizumab) | [5] |
| Clinical Trial - Disease Control Rate (DCR) | 40% (2 out of 5 patients) | Head and Neck Cancer (in combination with pembrolizumab) | [5] |
Core Signaling Pathways and Mechanism of Action
Galectin-3 influences multiple signaling pathways that are crucial for cancer cell proliferation and survival. Belapectin, by inhibiting Galectin-3, can modulate these pathways to exert its anti-cancer effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a Galectin-3 inhibitor's efficacy. Below are outlines of key experimental protocols.
In Vitro Cell Proliferation Assay (e.g., MTT or CCK-8)
-
Objective: To determine the effect of the Galectin-3 inhibitor on the viability and proliferation of cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., 4T1, MCA-205) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the Galectin-3 inhibitor (e.g., Belapectin at 0.2 mg/mL and 2 mg/mL) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining with Flow Cytometry)
-
Objective: To quantify the induction of apoptosis in cancer cells following treatment with the Galectin-3 inhibitor.
-
Methodology:
-
Cell Treatment: Cancer cells are treated with the Galectin-3 inhibitor or a vehicle control for a defined period.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induction.
-
In Vivo Tumor Growth Study (Xenograft Model)
-
Objective: To evaluate the anti-tumor efficacy of the Galectin-3 inhibitor in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., TRAMP-C1) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The Galectin-3 inhibitor (e.g., Belapectin administered intraperitoneally) is given according to a specific dosing schedule. The control group receives a vehicle. In some studies, the inhibitor is tested in combination with other therapies like checkpoint inhibitors.
-
Data Collection: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of any anti-tumor effects.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the impact of a Galectin-3 inhibitor on cancer cell proliferation.
Conclusion
The inhibition of Galectin-3 presents a compelling strategy in oncology. As exemplified by Belapectin (GR-MD-02), targeting this protein can lead to a reduction in cancer cell proliferation and tumor growth, particularly when used in combination with other anti-cancer agents. The methodologies outlined in this guide provide a framework for the preclinical and clinical evaluation of Galectin-3 inhibitors. Further research into novel and more potent inhibitors, along with a deeper understanding of the intricate signaling networks governed by Galectin-3, will be pivotal in translating this therapeutic approach into effective treatments for patients with cancer.
References
- 1. The role of galectin-3 in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-3 inhibition with belapectin combined with anti-OX40 therapy reprograms the tumor microenvironment to favor anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GALECTIN INHIBITORS - Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? [drug-dev.com]
- 4. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. galectintherapeutics.com [galectintherapeutics.com]
- 7. medchemexpress.com [medchemexpress.com]
The Emerging Role of Galectin-3 Inhibition in Cardiovascular Disease: A Technical Overview of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galectin-3 (Gal-3), a β-galactoside-binding lectin, has emerged as a critical mediator in the pathophysiology of various cardiovascular diseases.[1][2][3] Its multifaceted role in promoting inflammation, fibrosis, and adverse cardiac remodeling has positioned it as a compelling therapeutic target.[3][4][5][6] While specific data on a compound designated "Galectin-3-IN-5" is not available in the public domain, a growing body of preclinical research on other Galectin-3 inhibitors provides a strong foundation for the therapeutic potential of this drug class. This technical guide synthesizes the existing preclinical data on Galectin-3 inhibition in cardiovascular disease models, offering a detailed examination of experimental protocols, quantitative outcomes, and the underlying signaling pathways.
Introduction to Galectin-3 in Cardiovascular Pathophysiology
Galectin-3 is expressed by various cell types, including macrophages, fibroblasts, and mast cells.[1] Under pathological conditions such as myocardial infarction or pressure overload, Gal-3 expression is significantly upregulated.[1] It actively participates in the progression of heart failure, atherosclerosis, and cardiac fibrosis.[5][7] Mechanistically, Gal-3 contributes to cardiac pathology by:
-
Promoting Inflammation: Gal-3, secreted by activated macrophages, acts as a pro-inflammatory mediator, contributing to the inflammatory cascade in the myocardium.[4][5]
-
Driving Fibrosis: It stimulates fibroblast proliferation and differentiation into collagen-producing myofibroblasts, leading to excessive extracellular matrix deposition and cardiac stiffness.[1][5][6]
-
Inducing Cardiac Remodeling: Sustained Gal-3 expression contributes to adverse remodeling of the heart, characterized by hypertrophy and dysfunction.[5]
The detrimental effects of sustained Gal-3 expression make its inhibition a promising therapeutic strategy for a range of cardiovascular disorders.
Preclinical Evidence for Galectin-3 Inhibition
A number of preclinical studies have demonstrated the beneficial effects of Galectin-3 inhibition in various animal models of cardiovascular disease. The most extensively studied inhibitor is Modified Citrus Pectin (MCP), a polysaccharide that competitively binds to the carbohydrate-recognition domain of Galectin-3.[1][4]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Galectin-3 inhibitors in different cardiovascular disease models.
Table 1: Effects of Galectin-3 Inhibition on Cardiac Fibrosis
| Animal Model | Gal-3 Inhibitor | Dosage | Duration | Key Findings | Reference |
| Rat (Ischemia/Reperfusion) | MCP | Not Specified | Not Specified | Decreased fibrotic remodeling. | [1] |
| Mouse (Dilated Cardiomyopathy) | MCP | Not Specified | 4 months | No significant benefit observed. | [8] |
| Rat (Hypertensive Heart Disease) | Gal-3 neutralizing inhibitors | Not Specified | Not Specified | Reduction in cardiac fibrosis. | [8] |
Table 2: Effects of Galectin-3 Inhibition on Cardiac Function and Remodeling
| Animal Model | Gal-3 Inhibitor | Dosage | Duration | Key Findings | Reference |
| Rat (Pericardial Infusion of Gal-3) | Not Applicable | Not Specified | Not Specified | Increased collagen I/III ratio, cardiac remodeling, and dysfunction. | |
| Rat (Ischemia/Reperfusion) | MCP | Not Specified | Not Specified | Decreased ischemic area. | [1] |
| Mouse (Myocardial Infarction) | MCP | Not Specified | Not Specified | Protective against cardiac remodeling and dysfunction. | [4] |
| Mouse (Pressure Overload) | MCP | Not Specified | Not Specified | Protective against cardiac remodeling and dysfunction. | [4] |
Table 3: Effects of Galectin-3 Inhibition on Inflammation
| Animal Model | Gal-3 Inhibitor | Dosage | Duration | Key Findings | Reference |
| Various Animal Models | MCP | Not Specified | Not Specified | Reduced inflammation. | [4] |
| Rat (Pericardial Infusion of Gal-3) | Not Applicable | Not Specified | Not Specified | Enhanced macrophage and mast cell infiltration. | [1] |
Experimental Protocols in Preclinical Cardiovascular Models
The following sections detail the methodologies employed in key preclinical studies investigating the role of Galectin-3 and its inhibitors.
Animal Models of Cardiac Injury
-
Myocardial Infarction (MI): This model is typically induced by permanent ligation of the left anterior descending (LAD) coronary artery. This procedure mimics the clinical scenario of a heart attack and leads to subsequent cardiac remodeling and fibrosis.
-
Pressure Overload: This model is created by transverse aortic constriction (TAC), which increases the afterload on the left ventricle, leading to cardiac hypertrophy and eventually heart failure.
-
Ischemia/Reperfusion (I/R) Injury: This involves temporary occlusion of a coronary artery followed by reperfusion, modeling the effects of revascularization therapies.
-
Dilated Cardiomyopathy (DCM): Genetic models, such as those with overexpression of Mst1, are used to study the pathogenesis of DCM and the therapeutic effects of interventions.[8]
-
Direct Galectin-3 Infusion: To directly assess the causal role of Galectin-3, some studies have involved the infusion of recombinant Gal-3 into the pericardial sac of healthy animals.
Administration of Galectin-3 Inhibitors
-
Route of Administration: Modified Citrus Pectin (MCP) is typically administered orally.[4] Other small molecule inhibitors may be administered via intraperitoneal or intravenous injections.
-
Dosage and Duration: Dosing regimens and treatment durations vary significantly between studies and are dependent on the specific inhibitor and animal model used.
Analytical Methods
-
Histological Analysis: Cardiac tissue sections are commonly stained with Masson's trichrome or Picrosirius red to visualize and quantify the extent of fibrosis.
-
Immunohistochemistry: This technique is used to detect the localization and expression levels of specific proteins, such as Galectin-3, collagen types I and III, and inflammatory markers (e.g., CD68 for macrophages).
-
Echocardiography: Non-invasive imaging to assess cardiac function and dimensions, including ejection fraction, fractional shortening, and ventricular wall thickness.
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is employed to measure the mRNA levels of genes involved in fibrosis (e.g., Col1a1, Col3a1, Acta2) and inflammation (e.g., Tnf, Il6).
-
Protein Analysis: Western blotting is used to quantify the protein levels of key signaling molecules.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Galectin-3 in cardiovascular disease and a typical experimental workflow for evaluating Gal-3 inhibitors.
Galectin-3 Signaling in Cardiac Fibrosis
Caption: Galectin-3 mediated signaling cascade leading to cardiac fibrosis.
Experimental Workflow for Preclinical Evaluation of Galectin-3 Inhibitors
Caption: A typical workflow for preclinical studies of Galectin-3 inhibitors.
Conclusion and Future Directions
The preclinical data strongly support the role of Galectin-3 as a key driver of adverse cardiac remodeling, inflammation, and fibrosis. Inhibition of Galectin-3 has consistently demonstrated therapeutic benefits in a variety of cardiovascular disease models. While the absence of specific information on "this compound" prevents a direct assessment, the collective evidence from studies on other Galectin-3 inhibitors provides a robust rationale for the continued development of this therapeutic class. Future research should focus on the development of more potent and specific Galectin-3 inhibitors and their evaluation in larger animal models to pave the way for clinical translation. The elucidation of the downstream signaling pathways modulated by Galectin-3 will also be crucial for a comprehensive understanding of its role in cardiovascular disease and for the identification of novel therapeutic targets.
References
- 1. Galectin-3 in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Unraveling the role of galectin-3 in cardiac pathology and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update [thno.org]
- 8. journals.physiology.org [journals.physiology.org]
The Discovery and Synthesis of Galectin-3-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of Galectin-3-IN-5, a potent and orally active inhibitor of galectin-3. Galectin-3 is a β-galactoside-binding lectin implicated in a multitude of pathological processes, including inflammation, fibrosis, and cancer. The development of small molecule inhibitors of galectin-3, such as this compound, represents a promising therapeutic strategy for a range of diseases. This document details the synthetic route, quantitative biological data, and key experimental protocols utilized in the characterization of this compound. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to provide a comprehensive understanding of its development and mechanism of action.
Introduction
Galectin-3, the only chimera-type galectin, is a key regulator in various biological processes such as cell proliferation, adhesion, apoptosis, and inflammation.[1][2] Its overexpression is associated with the progression of fibrosis, cancer, and heart disease.[3][4] Consequently, the inhibition of galectin-3 has emerged as a significant therapeutic target. This compound (also referred to as Compound 20) is a novel, orally bioavailable small molecule inhibitor designed to specifically target the carbohydrate recognition domain (CRD) of galectin-3.[5] This guide delineates the scientific journey from its discovery to its preclinical characterization.
Discovery and Synthesis
The discovery of this compound stemmed from a focused drug discovery campaign aimed at developing orally available galectin-3 inhibitors. The starting point for this effort was the potent but poorly bioavailable thiodigalactoside (B104359) inhibitor, GB0139.[6] The optimization strategy focused on reducing the polar surface area and improving membrane permeability while maintaining high binding affinity.[6]
Synthetic Pathway
While the precise, step-by-step synthesis of this compound (Compound 20) is proprietary, the general synthetic approach for this class of inhibitors has been described. The synthesis of structurally related α-D-galactopyranosides involves a multi-step process. A key publication outlines the synthesis of similar compounds, which serves as a blueprint for the generation of this compound.[1] The synthesis of analogous compounds 8a and 8b started from 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-β-d-galactopyranoside 6.[1] This was reacted with an appropriate arylthiol mediated by BF3–OEt2 to yield intermediates 7a and 7b.[1] Subsequent reaction with trimethyl-[2-(3,4,5-trifluorophenyl)ethynyl]silane, followed by the deprotection of the acetate (B1210297) groups via methanolysis, afforded the final compounds.[1]
Quantitative Data
This compound exhibits high affinity and selectivity for galectin-3. The following tables summarize the key quantitative data for this compound and its analogs.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (hGal-3) | 9.2 nM | [5] |
Table 2: Physicochemical and Pharmacokinetic Properties of Related Inhibitors
| Compound | Galectin-3 Affinity (Kd, μM) | Permeability (Papp, A-B) | Polar Surface Area (Ų) |
| 8b | High | High | < 140 |
| 8c | High | High | < 140 |
Data for structurally similar compounds as reported in the lead optimization study.[4]
Table 3: Selectivity Profile of a Lead Compound (11d) from the Same Series
| Galectin Target | Selectivity (Fold vs. Gal-3) |
| Galectin-1 | >100 |
| Galectin-2 | >100 |
| Galectin-4C | 2-4 |
| Galectin-7 | >100 |
| Galectin-8N | >100 |
| Galectin-9N | >100 |
| Galectin-9C | >100 |
Compound 11d is a highly selective inhibitor from the same optimization series as this compound.[4]
Experimental Protocols
Galectin-3 Binding Assay (Fluorescence Anisotropy)
This assay is employed to determine the binding affinity of inhibitors to galectin-3.
-
Reagents and Materials:
-
Recombinant human galectin-3
-
Fluorescein-tagged saccharide probe
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Microplates (e.g., 384-well, black)
-
-
Procedure:
-
A solution of galectin-3 and the fluorescent probe is prepared in the assay buffer.
-
Serial dilutions of the test compound are prepared.
-
The galectin-3/probe solution is added to the wells of the microplate.
-
The test compound dilutions are added to the respective wells.
-
The plate is incubated at room temperature to reach equilibrium.
-
Fluorescence anisotropy is measured using a plate reader.
-
The data is analyzed to determine the IC50 value, which is then used to calculate the dissociation constant (Kd).[7]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of the inhibitor within a cellular context.
-
Reagents and Materials:
-
Intact cells expressing galectin-3
-
Test compound
-
Lysis buffer
-
Antibodies for Western blotting
-
-
Procedure:
-
Cells are treated with the test compound or vehicle control.
-
The treated cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble galectin-3 at each temperature is quantified by Western blotting or other protein detection methods.
-
Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature.
-
Signaling Pathways and Mechanism of Action
Galectin-3 exerts its biological functions through various signaling pathways. This compound, by inhibiting galectin-3, is expected to modulate these pathways.
Galectin-3, upon secretion, can bind to various cell surface glycoproteins, leading to the clustering of these receptors and the activation of downstream signaling cascades that promote pathological processes.[8] this compound acts by competitively binding to the carbohydrate recognition domain of galectin-3, thereby preventing its interaction with cell surface glycans and inhibiting the subsequent signaling events.[6]
Experimental Workflow
The discovery and preclinical development of this compound followed a structured workflow.
Conclusion
This compound is a potent and selective inhibitor of galectin-3 with promising oral bioavailability. Its discovery represents a significant advancement in the development of therapeutics for galectin-3-mediated diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this and similar compounds.
References
- 1. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin-3 inhibitors: The discovery and exploration of C2 monosaccharide dimers - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US9744212B2 - Galectin-3C combination therapy for human cancer - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Galecto Biotech patent reveals new galectin-3 and galectin-9 inhibitors | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
Structural Analysis of the Galectin-3-IN-5 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3, a member of the β-galactoside-binding lectin family, is a key regulator in a multitude of physiological and pathological processes, including inflammation, fibrosis, and cancer progression.[1] Its unique chimeric structure, consisting of a C-terminal carbohydrate recognition domain (CRD) and an N-terminal domain responsible for oligomerization, allows it to interact with a wide array of cell surface and extracellular matrix glycoproteins, thereby modulating various signaling pathways.[2][3] The significant involvement of Galectin-3 in disease has made it an attractive target for therapeutic intervention. This guide provides an in-depth technical overview of the structural analysis of Galectin-3 in complex with Galectin-3-IN-5, a potent and orally active inhibitor.
This compound: A Potent Inhibitor
This compound (also referred to as Compound 20) has been identified as a highly effective inhibitor of human Galectin-3 (hGal-3), exhibiting a half-maximal inhibitory concentration (IC50) of 9.2 nM.[4] This positions this compound as a valuable tool for studying the biological functions of Galectin-3 and as a promising candidate for further drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for the interaction between Galectin-3 and this compound, along with data for other relevant inhibitors for comparative purposes.
| Ligand/Inhibitor | Binding Affinity (IC50/Kd) | PDB ID |
| This compound (Compound 20) | 9.2 nM (IC50) [4] | Not Available |
| GB0139 | Not specified in provided results | 5E89 |
| Monosaccharide Inhibitor | Not specified in provided results | 7XFA[5] |
| Benzamido-N-acetyllactosamine | Not specified in provided results | 2XG3[6] |
| Linear triazole-linked pseudo oligogalactoside | Not specified in provided results | 6Q0Q[7] |
| Unnamed Inhibitor | Not specified in provided results | 9FDB[8] |
Structural Insights from Homologous Complexes
While a crystal structure of the this compound complex is not yet publicly available, analysis of Galectin-3 complexed with other potent inhibitors provides critical insights into the binding mechanism. The carbohydrate recognition domain of Galectin-3 features a conserved binding pocket that accommodates the galactose moiety of its ligands.[9] High-resolution X-ray crystal structures of Galectin-3 in complex with various inhibitors have been determined, revealing key interactions within the binding site.[5][6][7][8] These structures consistently show that the inhibitor's galactose or galactoside core forms a network of hydrogen bonds with conserved residues in the CRD, while substituted moieties on the core can engage in additional favorable interactions, such as hydrophobic and van der Waals contacts, contributing to higher affinity and selectivity.[9]
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the structural and functional analysis of the this compound complex.
Protein Expression and Purification of Galectin-3 CRD
A common method for producing the Galectin-3 Carbohydrate Recognition Domain (CRD) for structural and biophysical studies involves recombinant expression in Escherichia coli.
-
Gene Synthesis and Cloning: The cDNA sequence encoding the human Galectin-3 CRD (approximately amino acids 108-250) is cloned into a suitable expression vector, often containing a purification tag such as a hexahistidine (His6) tag.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.
-
Cell Lysis and Initial Purification: The bacterial cells are harvested by centrifugation and lysed. The soluble fraction containing the His-tagged Galectin-3 CRD is then purified using immobilized metal affinity chromatography (IMAC).
-
Tag Cleavage and Further Purification: If necessary, the His-tag is cleaved using a specific protease. Further purification to achieve high homogeneity is typically performed using size-exclusion chromatography.
Binding Affinity Determination by Fluorescence Anisotropy
Fluorescence Anisotropy (FA) is a robust and sensitive technique for quantifying protein-ligand interactions in solution.
-
Principle: The assay measures the change in the rotational speed of a fluorescently labeled molecule (probe) upon binding to a larger molecule (protein). The binding of the small fluorescent probe to the much larger protein results in a slower tumbling rate and thus an increase in the anisotropy value.
-
Experimental Workflow:
-
A fluorescently labeled ligand with known affinity for Galectin-3 is used as a probe.
-
A constant concentration of the Galectin-3 CRD and the fluorescent probe are incubated together.
-
Increasing concentrations of the unlabeled inhibitor (this compound) are added to the mixture.
-
The inhibitor competes with the fluorescent probe for binding to Galectin-3, causing a decrease in the fluorescence anisotropy signal.
-
The IC50 value is determined by fitting the resulting dose-response curve.
-
Structural Determination by X-ray Crystallography
X-ray crystallography is the gold standard for obtaining high-resolution three-dimensional structures of protein-ligand complexes.
-
Experimental Workflow:
-
Crystallization: The purified Galectin-3 CRD is co-crystallized with a molar excess of this compound. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield well-ordered crystals.
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the this compound complex is then built into the electron density and refined to obtain the final high-resolution structure.
-
Galectin-3 Signaling Pathways
Extracellular Galectin-3 can modulate a variety of signaling pathways by cross-linking cell surface glycoproteins, leading to the formation of galectin-glycoprotein lattices.[2] These lattices can influence the spatial organization and signaling activity of various receptors. For instance, Galectin-3 has been shown to modulate signaling through growth factor receptors and integrins, impacting cell proliferation, adhesion, and migration. The development of potent inhibitors like this compound provides a means to dissect the specific roles of Galectin-3 in these complex signaling networks.
Conclusion
The potent and orally active inhibitor, this compound, represents a significant advancement in the field of Galectin-3 research. The experimental protocols outlined in this guide provide a framework for the detailed structural and functional characterization of the this compound complex. Such studies are crucial for understanding the molecular basis of its inhibitory activity and for guiding the rational design of next-generation Galectin-3 inhibitors with improved therapeutic potential for a wide range of diseases.
References
- 1. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intrinsically disordered N-terminal domain of galectin-3 dynamically mediates multisite self-association of the protein through fuzzy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. Quantitative Structure–Activity Relationships for Human Galectin‑3 Inhibitors: Insights from Quantum Chemical Interaction Energy Terms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Galectin-3 Inhibitors: A Technical Guide
Disclaimer: The compound "Galectin-3-IN-5" is not described in the currently available scientific literature. This technical guide will therefore focus on the broader class of Galectin-3 inhibitors, with a particular emphasis on their selectivity and known or potential off-target cellular interactions. The principles and methodologies described herein are applicable to the characterization of any novel Galectin-3 inhibitor.
Introduction
Galectin-3, a β-galactoside-binding lectin, is a multifaceted protein implicated in a wide array of pathophysiological processes, including inflammation, fibrosis, and cancer progression. Its role as a therapeutic target has led to the development of numerous small molecule inhibitors. While the on-target effects of these inhibitors are increasingly well-characterized, a comprehensive understanding of their off-target interactions is crucial for predicting potential side effects and elucidating novel mechanisms of action. This guide provides an in-depth overview of the known and potential cellular targets of Galectin-3 inhibitors beyond Galectin-3 itself, details experimental protocols for identifying these off-targets, and explores the signaling pathways that may be consequently modulated.
Selectivity of Galectin-3 Inhibitors
The human galectin family comprises 15 members, which share a conserved carbohydrate recognition domain (CRD). Achieving selectivity for Galectin-3 over other galectins is a key challenge in drug development. A lack of selectivity can lead to a broader range of biological effects, some of which may be undesirable.
Quantitative Data on Selectivity
The selectivity of prominent Galectin-3 inhibitors, such as GB1211 and TD139, has been evaluated against other human galectins. The following tables summarize the available quantitative data.
| Inhibitor | Target Galectin | IC50 (nM) [or other affinity metric] | Fold Selectivity vs. Galectin-3 | Reference |
| GB1211 (11d) | Galectin-3 | 25 (Kd) | - | [1] |
| Galectin-1 | >10,000 | >400 | [1] | |
| Galectin-2 | >10,000 | >400 | [1] | |
| Galectin-4 (N-terminal) | >10,000 | >400 | [1] | |
| Galectin-4 (C-terminal) | 100-200 | 4-8 | [1] | |
| Galectin-7 | >10,000 | >400 | [1] | |
| Galectin-8 (N-terminal) | >10,000 | >400 | [1] | |
| Galectin-9 (N-terminal) | >10,000 | >400 | [1] |
| Inhibitor | Target Galectin | Kd (nM) | Fold Selectivity vs. Galectin-3 | Reference |
| TD139 | Galectin-3 | 16 | - | [2] |
| Galectin-1 | 220 | 13.75 | [2] |
Identifying Off-Target Interactions
A comprehensive assessment of a Galectin-3 inhibitor's cellular targets requires a multi-pronged approach, combining computational predictions with experimental validation. The following sections detail key experimental protocols for identifying off-target interactions.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify proteins that directly bind to a small molecule inhibitor. The inhibitor is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.
1. Immobilization of the Inhibitor:
-
Synthesize an analog of the Galectin-3 inhibitor with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the inhibitor analog to the beads according to the manufacturer's instructions.
-
Thoroughly wash the beads to remove any unreacted inhibitor.
2. Cell Lysis and Lysate Preparation:
-
Culture cells of interest to a sufficient density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. Affinity Purification:
-
Incubate the clarified cell lysate with the inhibitor-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
Include a control incubation with beads coupled to a non-binding molecule or beads alone to identify non-specific binders.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive elution with an excess of the free inhibitor, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Reduce and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin.
-
Desalt the resulting peptide mixture using C18 spin columns.
5. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of proteins in the inhibitor pulldown versus the control pulldown to identify specific interactors.
Kinase Profiling
Given that kinases are a large and important class of drug targets, and that off-target kinase inhibition is a common phenomenon, it is essential to profile Galectin-3 inhibitors against a broad panel of kinases.
This protocol describes a common method for in vitro kinase profiling using a luminescence-based assay that measures ATP consumption.
1. Reagents and Materials:
-
A panel of purified, recombinant kinases.
-
Kinase-specific substrates.
-
Galectin-3 inhibitor stock solution (in DMSO).
-
Kinase reaction buffer.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 96- or 384-well plates.
-
A luminometer.
2. Assay Procedure:
-
Prepare serial dilutions of the Galectin-3 inhibitor in the appropriate buffer.
-
In the wells of the assay plate, add the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value for each kinase that is significantly inhibited.
Potential Off-Target-Mediated Signaling Pathways
While specific off-target data for Galectin-3 inhibitors on signaling pathways is limited, we can infer potential pathways that might be affected based on common off-target classes like kinases. Off-target inhibition of kinases could impact a multitude of cellular processes.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Off-target inhibition of kinases within this pathway, such as PI3K or Akt itself, could have significant cellular consequences.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Unintended inhibition of kinases like MEK or ERK could disrupt these fundamental cellular processes.
Conclusion
A thorough understanding of the off-target effects of Galectin-3 inhibitors is paramount for their safe and effective clinical development. The methodologies outlined in this guide provide a framework for the comprehensive characterization of the cellular interactome of these promising therapeutic agents. While selectivity against other galectins is an important first step, broader profiling against other protein families, particularly kinases, is essential. Future work should focus on generating more extensive and quantitative off-target data for existing and novel Galectin-3 inhibitors to build a more complete picture of their pharmacological profiles. This knowledge will not only aid in anticipating potential adverse effects but may also reveal new therapeutic opportunities.
References
Investigating Galectin-3 Biology: A Technical Guide to Inhibitor-Based Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galectin-3 (Gal-3), a β-galactoside-binding lectin, has emerged as a critical regulator in a multitude of pathophysiological processes, including inflammation, fibrosis, and cancer.[1][2] Its multifaceted role, operating both intracellularly and extracellularly, makes it a compelling target for therapeutic intervention and a key subject of biological investigation.[3][4] This technical guide provides an in-depth overview of the use of inhibitors to probe the complex biology of galectin-3. While this guide aims to be a comprehensive resource, it is important to note that the specific inhibitor "Galectin-3-IN-5" is not documented in publicly available scientific literature. Therefore, this document will focus on well-characterized, exemplary galectin-3 inhibitors to illustrate the principles and methodologies for investigating galectin-3 function. We will delve into the mechanisms of action of these inhibitors, present quantitative data, detail experimental protocols, and visualize the key signaling pathways influenced by galectin-3.
Introduction to Galectin-3 Biology
Galectin-3 is the sole chimeric member of the galectin family, characterized by a unique structure consisting of an N-terminal domain and a C-terminal carbohydrate-recognition domain (CRD).[3][5] This structure allows galectin-3 to form oligomers and cross-link glycoproteins on the cell surface, forming galectin-glycan lattices that modulate cell adhesion, migration, and signaling.[4][6] Gal-3 is expressed by a wide range of cells, including immune cells, epithelial cells, and fibroblasts, and its expression is often upregulated in disease states.[2][7] Its diverse functions are dependent on its subcellular localization, with roles in mRNA splicing in the nucleus, anti-apoptotic signaling in the cytoplasm, and modulation of receptor signaling at the cell surface.[1][3]
The Role of Inhibitors in Studying Galectin-3
The development of specific inhibitors has been instrumental in elucidating the functions of galectin-3. These inhibitors can be broadly categorized into two classes:
-
Large-Molecule Inhibitors: These are typically complex carbohydrates that bind to the CRD of galectin-3, preventing its interaction with glycoproteins.
-
Small-Molecule Inhibitors: These are synthetically designed compounds that also target the CRD, often with high affinity and selectivity.
By blocking the activity of galectin-3, researchers can investigate its contribution to various biological processes in both in vitro and in vivo models.
Quantitative Data for Exemplary Galectin-3 Inhibitors
The following tables summarize key quantitative data for several well-characterized galectin-3 inhibitors, providing a basis for experimental design and comparison.
Table 1: Large-Molecule Galectin-3 Inhibitors
| Inhibitor | Type | Binding Affinity (Kd) | Key Findings |
| Belapectin (GR-MD-02) | Galactoarabino-rhamnogalacturonan | High affinity for Galectin-3 | Reduces liver fibrosis and portal hypertension in clinical trials.[8][9][10] |
| Modified Citrus Pectin (B1162225) (MCP) | Polysaccharide | Binds to Gal-3 CRD | Inhibits tumor metastasis and fibrosis in preclinical models.[5][11][12] |
Table 2: Small-Molecule Galectin-3 Inhibitors
| Inhibitor | Type | Binding Affinity (Kd) / IC50 | Key Findings |
| GB1211 (Selvigaltin) | α-D-galactopyranoside derivative | Kd = 25 nM (human Gal-3), IC50 = 12 nM (rabbit)[13] | Orally bioavailable; reduces fibrosis in animal models and is in clinical trials for liver cirrhosis and cancer.[6][14] |
| TD139 (33DFTG) | Thiodigalactoside derivative | Kd ≈ 14 nM | Reduces corneal neovascularization and fibrosis in mouse models.[15] |
Key Signaling Pathways Modulated by Galectin-3
Galectin-3 is a pivotal node in several critical signaling pathways. Inhibitors of galectin-3 are invaluable tools for dissecting its role in these complex networks.
TGF-β Signaling Pathway in Fibrosis
Transforming Growth Factor-β (TGF-β) is a master regulator of fibrosis. Galectin-3 can potentiate TGF-β signaling by binding to the TGF-β receptor and integrins, promoting myofibroblast activation and extracellular matrix deposition.[13][16][17]
TLR Signaling in Inflammation
Galectin-3 can act as a ligand for Toll-like receptor 4 (TLR4), activating downstream signaling cascades, such as the NF-κB pathway, which leads to the production of pro-inflammatory cytokines.[11][18][19]
EGFR Signaling in Cancer
In the context of cancer, galectin-3 can modulate the activity of the Epidermal Growth Factor Receptor (EGFR), a key driver of tumor growth and proliferation. Galectin-3 can promote EGFR activation and downstream signaling.[20][21][22]
Experimental Protocols for Investigating Galectin-3 Inhibition
A variety of in vitro and in vivo experimental approaches are employed to characterize the effects of galectin-3 inhibitors.
In Vitro Assays
-
Binding Assays:
-
Fluorescence Anisotropy/Polarization: This method is used to determine the binding affinity (Kd) of an inhibitor to fluorescently labeled galectin-3.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of inhibitor binding to immobilized galectin-3.[16]
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based competition assay: This assay measures the ability of an inhibitor to compete with a known ligand for binding to galectin-3.
-
-
Cell-Based Functional Assays:
-
Cell Adhesion and Migration Assays: The effect of inhibitors on galectin-3-mediated cell adhesion to extracellular matrix components or on cell migration can be assessed using Boyden chamber assays or wound-healing assays.
-
Proliferation/Viability Assays: Assays such as MTT or cell counting can determine the impact of galectin-3 inhibition on cell proliferation.[23]
-
Apoptosis Assays: Flow cytometry-based assays using Annexin V/Propidium Iodide staining can be used to evaluate the role of galectin-3 in apoptosis.
-
Gene and Protein Expression Analysis: Techniques like qRT-PCR and Western blotting can be used to measure changes in the expression of downstream targets of galectin-3 signaling pathways upon inhibitor treatment.[22]
-
In Vivo Models
-
Fibrosis Models:
-
Bleomycin-induced pulmonary fibrosis: This is a common model to study lung fibrosis where a galectin-3 inhibitor can be administered to assess its anti-fibrotic effects.
-
Carbon tetrachloride (CCl4)-induced liver fibrosis: This model is used to investigate the role of galectin-3 in liver fibrosis and the therapeutic potential of its inhibitors.
-
Unilateral Ureteral Obstruction (UUO) model of renal fibrosis: This model is employed to study kidney fibrosis and the impact of galectin-3 inhibition.
-
-
Cancer Models:
-
Xenograft models: Human cancer cells are implanted into immunocompromised mice, and the effect of galectin-3 inhibitors on tumor growth and metastasis is evaluated.
-
Syngeneic models: Cancer cells of the same genetic background as the host animal are used to study the interplay between galectin-3, the tumor, and the immune system.[24]
-
-
Inflammation Models:
-
LPS-induced endotoxemia: This model is used to study systemic inflammation and the role of galectin-3 in the inflammatory response.
-
Models of specific inflammatory diseases: Animal models of arthritis, colitis, or other inflammatory conditions can be used to investigate the therapeutic potential of galectin-3 inhibitors.
-
Experimental Workflow for Characterizing a Novel Galectin-3 Inhibitor
The following diagram illustrates a typical workflow for the preclinical characterization of a novel galectin-3 inhibitor.
Conclusion
The study of galectin-3 biology is a rapidly advancing field with significant implications for human health. The use of specific and potent inhibitors is a cornerstone of this research, enabling the dissection of complex signaling pathways and the validation of galectin-3 as a therapeutic target. While the specific compound "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide, using well-established inhibitors as examples, provide a robust framework for researchers, scientists, and drug development professionals to effectively investigate the multifaceted roles of galectin-3 in health and disease. Future research will undoubtedly uncover more about the intricate functions of galectin-3 and lead to the development of novel therapeutics targeting this important protein.
References
- 1. Galectin-3 - Wikipedia [en.wikipedia.org]
- 2. galectintherapeutics.com [galectintherapeutics.com]
- 3. The Many Roles of Galectin-3, a Multifaceted Molecule, in Innate Immune Responses against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified citrus pectin anti-metastatic properties: one bullet, multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galecto Announces First Patient Treated in Phase 2 Trial of Oral Galectin-3 Inhibitor GB1211 in Liver Cirrhosis | Galecto [ir.galecto.com]
- 7. The role of galectin-3 in promotion of the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGFβ Regulates Galectin-3 Expression through Canonical Smad3 Signaling Pathway in Nucleus Pulposus Cells: Implications in Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galectin Therapeutics Inc. Reports Positive NAVIGATE Trial Results for Belapectin in MASH Cirrhosis Treatment | Nasdaq [nasdaq.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. Galectin-3 activates TLR4/NF-κB signaling to promote lung adenocarcinoma cell proliferation through activating lncRNA-NEAT1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. TGFβ regulates Galectin-3 expression through canonical Smad3 signaling pathway in nucleus pulposus cells: implications in intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Galectin-3 is a sensor-regulator of toll-like receptor pathways in synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Galectin-3 regulates microglial activation and promotes inflammation through TLR4/MyD88/NF-kB in experimental autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Galectin-3 modulates the EGFR signalling-mediated regulation of Sox2 expression via c-Myc in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Galectin-3 regulates MUC1 and EGFR cellular distribution and EGFR downstream pathways in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Plasma membrane domain organization regulates EGFR signaling in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Galectin-3-IN-5 protocol for in vitro cell-based assays
Application Notes: Galectin-3-IN-5
Introduction
Galectin-3 (Gal-3) is a unique member of the β-galactoside-binding lectin family, playing a significant role in a wide array of biological processes.[1][2] It is involved in cell growth, adhesion, proliferation, apoptosis, and angiogenesis.[3][4] Aberrant expression of Galectin-3 is linked to various pathologies, including cancer, inflammation, and fibrosis.[1][4] In cancer, Galectin-3 is a multifunctional protein that can be found in the cytoplasm, nucleus, and extracellular space, where it modulates tumor cell survival, metastasis, and immune evasion.[5][6][7] Its diverse roles make it a compelling therapeutic target for drug development.[8]
This compound is a potent, cell-permeable small molecule inhibitor designed to target the carbohydrate recognition domain (CRD) of Galectin-3. By binding to this domain, this compound competitively blocks the interaction of Galectin-3 with its glycosylated binding partners on the cell surface and in the extracellular matrix, thereby disrupting downstream signaling pathways crucial for cancer progression. These application notes provide detailed protocols for evaluating the efficacy of this compound in various in vitro cell-based assays.
Mechanism of Action
Galectin-3 exerts its functions by binding to various glycoproteins and glycolipids.[4] Extracellularly, it can form lattices on the cell surface, modulating receptor signaling for pathways such as Ras/Raf/MEK/ERK and PI3K/Akt, which are critical for cell proliferation and survival.[3][9] Intracellularly, it can exhibit anti-apoptotic functions, for instance by interacting with proteins in the Bcl-2 family.[3] this compound is hypothesized to function by occupying the CRD of Galectin-3, preventing these protein-carbohydrate interactions and thereby inhibiting Galectin-3's pro-survival and pro-metastatic functions.
Key In Vitro Assays & Protocols
Herein, we describe standard protocols to assess the in vitro activity of this compound.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PANC-1 pancreatic cancer cells, MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Transwell Cell Migration Assay
This assay evaluates the ability of this compound to inhibit cancer cell migration, a key process in metastasis.[5][10]
Protocol:
-
Insert Preparation: Rehydrate 8.0 µm pore size Transwell inserts in a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Treat the cell suspension with various concentrations of this compound or vehicle control and incubate for 30 minutes.
-
Cell Seeding: Add 100 µL of the treated cell suspension (100,000 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours (depending on the cell line) at 37°C, 5% CO₂.
-
Cell Removal and Staining: Carefully remove the non-migrated cells from the top surface of the insert with a cotton swab. Fix the migrated cells on the bottom surface with methanol (B129727) for 10 minutes and stain with 0.5% crystal violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a microscope. Elute the crystal violet stain with 30% acetic acid and measure the absorbance at 570 nm to quantify migration.
Western Blot Analysis of Signaling Pathways
This protocol is used to determine if this compound affects key signaling pathways regulated by Galectin-3, such as the PI3K/Akt and MAPK/ERK pathways.[3][9]
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells overnight, then treat with this compound or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate signaling pathways.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Galectin-3, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
The following tables summarize representative quantitative data from in vitro assays with this compound.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Galectin-3 Expression | IC50 (µM) |
| PANC-1 | Pancreatic | High | 1.2 |
| MDA-MB-231 | Breast (Triple-Negative) | High | 2.5 |
| A549 | Lung | Moderate | 8.7 |
| MCF-7 | Breast (ER+) | Low | > 50 |
Table 2: Effect of this compound on PANC-1 Cell Migration
| Treatment Concentration | % Migration Inhibition (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 0 ± 5.2 |
| 0.5 µM this compound | 28 ± 6.1 |
| 1.0 µM this compound | 55 ± 7.3 |
| 2.5 µM this compound | 82 ± 4.9 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Galectin-3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the Transwell cell migration assay.
Logical Relationship Diagram
Caption: Logical flow from inhibitor action to cellular outcomes.
References
- 1. Galectin-3 - Wikipedia [en.wikipedia.org]
- 2. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of galectin-3 in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The role of Galectin-3 in modulating tumor growth and immunosuppression within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharma-iq.com [pharma-iq.com]
- 9. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular Galectin-3 in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galectin-3-IN-5 in Animal Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3 is a β-galactoside-binding lectin that has emerged as a key mediator in the pathogenesis of fibrosis across multiple organs, including the liver, lungs, kidneys, and heart.[1][2] It is involved in critical profibrotic processes such as inflammation, fibroblast activation, and extracellular matrix deposition.[3][4] Consequently, the inhibition of Galectin-3 is a promising therapeutic strategy for a variety of fibrotic diseases.[5]
Galectin-3-IN-5 (also known as Compound 20) is a potent and orally active inhibitor of human Galectin-3, with an half-maximal inhibitory concentration (IC50) of 9.2 nM.[6][7] These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models of fibrosis, offering detailed protocols and summarizing key data from related Galectin-3 inhibitors to inform experimental design.
Mechanism of Action of Galectin-3 in Fibrosis
Galectin-3 promotes fibrosis through a multi-faceted mechanism. It is upregulated in response to tissue injury and contributes to a self-perpetuating fibrotic loop. Key actions of Galectin-3 include:
-
Myofibroblast Activation: Galectin-3 is crucial for the transformation of quiescent fibroblasts into activated myofibroblasts, the primary cell type responsible for excessive collagen deposition.[4]
-
TGF-β Signaling: It potentiates transforming growth factor-beta (TGF-β) signaling, a central pathway in fibrosis, leading to increased production of extracellular matrix components.[4]
-
Inflammation: Galectin-3 acts as a pro-inflammatory mediator, recruiting and activating macrophages and other immune cells that contribute to the fibrotic microenvironment.
-
Cell-Matrix Interactions: Through its carbohydrate recognition domain, Galectin-3 cross-links cell surface glycoproteins and extracellular matrix components, promoting cell adhesion and signaling events that drive fibrosis.
Data Presentation: Efficacy of Galectin-3 Inhibitors in Animal Models
The following tables summarize the efficacy of various Galectin-3 inhibitors in preclinical models of liver, lung, and kidney fibrosis. This data can serve as a reference for designing studies with this compound.
Table 1: Efficacy of Galectin-3 Inhibitors in Liver Fibrosis Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| GB1211 (Selvigaltin) | CCl4-induced fibrosis (mice) | 2 and 10 mg/kg, oral, twice daily for 4 weeks | Significant reduction in liver collagen. | [2][6] |
| GR-MD-02 | Thioacetamide (TAA)-induced cirrhosis (rats) | 90 mg/kg, intraperitoneal, once weekly for 4 weeks | Marked reduction in fibrosis and portal pressure. | [5] |
| GM-CT-01 | Thioacetamide (TAA)-induced cirrhosis (rats) | 180 mg/kg, intraperitoneal, once weekly for 4 weeks | Significant reduction in fibrosis stage. | [5] |
| Modified Citrus Pectin (MCP) | High-fat diet-induced renal damage (rats) | Not specified | Normalized renal Galectin-3 levels and prevented fibrosis. | [7] |
Table 2: Efficacy of Galectin-3 Inhibitors in Lung Fibrosis Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| GB1211 (Selvigaltin) | Bleomycin-induced fibrosis (mice) | 2 and 20 mg/kg, oral, twice daily for 2 weeks | ~50% reduction in collagen in the high-dose group. | [2][6][8] |
| GB0139 (TD139) | Bleomycin-induced fibrosis (mice) | Inhaled administration | Attenuated the late-stage progression of lung fibrosis. | [6] |
| GR-MD-02 | Bleomycin-induced fibrosis (mice) | Not specified | Marked reduction in lung weight and hydroxyproline (B1673980) content. | [9] |
Table 3: Efficacy of Galectin-3 Inhibitors in Kidney Fibrosis Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Modified Citrus Pectin (MCP) | Cisplatin-induced nephrotoxicity (mice) | Not specified | Attenuated kidney tissue apoptosis and reduced collagen I and fibronectin. | [10] |
| Modified Citrus Pectin (MCP) | Aortic stenosis-induced renal damage (rats) | Not specified | Prevented renal fibrosis, EMT, and inflammation. | [7] |
| TD139 and GB1107 | Diabetic kidney disease (mice) | Not specified | Significantly attenuated kidney fibrosis. | [11] |
Experimental Protocols
The following are generalized protocols for the use of an orally active small-molecule Galectin-3 inhibitor, such as this compound, in common animal models of fibrosis.
Important Note: These are representative protocols and must be optimized for the specific experimental conditions, animal model, and the physicochemical properties of this compound.
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) (CMC) in water, or a formulation of 10% Solutol HS-15 in 90% PEG 600)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil
-
8-10 week old male C57BL/6 mice
-
Gavage needles
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Fibrosis Induction: Induce liver fibrosis by intraperitoneal (IP) injection of CCl4 (diluted in olive oil or corn oil, e.g., 1:4 v/v) at a dose of 1-2 mL/kg body weight, twice a week for 4-8 weeks. A control group should receive vehicle (oil) only.
-
Preparation of this compound Formulation: Based on its solubility, prepare a suspension or solution of this compound in a suitable vehicle. For example, suspend the compound in 0.5% CMC. Sonication may be required to achieve a uniform suspension.
-
Dosing:
-
Prophylactic Treatment: Start oral administration of this compound or vehicle one day before the first CCl4 injection and continue throughout the study period. A suggested starting dose, based on similar compounds, is 10-50 mg/kg, administered once or twice daily by oral gavage.
-
Therapeutic Treatment: Start oral administration of this compound or vehicle after a fibrotic phenotype has been established (e.g., after 4 weeks of CCl4 injections) and continue for the remainder of the study.
-
-
Monitoring: Monitor animal body weight and general health status throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding and staining with Hematoxylin and Eosin (H&E) and Sirius Red/Fast Green for collagen deposition.
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of fibrotic markers (e.g., Col1a1, Acta2 [α-SMA], Timp1, Lgals3).
-
Protein Analysis: Snap-freeze a portion of the liver for Western blot analysis of α-SMA and other relevant proteins.
-
Hydroxyproline Assay: Use a portion of the liver to quantify total collagen content.
-
Serum Analysis: Analyze serum for liver injury markers (ALT, AST).
-
Protocol 2: Bleomycin-Induced Lung Fibrosis in Mice
This is a standard model for inducing pulmonary fibrosis to test potential therapeutic agents.
Materials:
-
This compound
-
Vehicle for oral administration
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
8-10 week old male C57BL/6 mice
-
Intratracheal administration device
-
Standard laboratory equipment
Procedure:
-
Animal Acclimatization: As in Protocol 1.
-
Fibrosis Induction: Anesthetize mice and induce lung fibrosis via a single intratracheal instillation of bleomycin (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
Preparation of this compound Formulation: Prepare as described in Protocol 1.
-
Dosing:
-
Prophylactic Treatment: Begin oral administration of this compound or vehicle one day prior to bleomycin instillation and continue for 14-21 days. A suggested starting dose is 10-50 mg/kg, once or twice daily.
-
Therapeutic Treatment: To model treatment of established fibrosis, begin oral administration 7-10 days after bleomycin instillation and continue until day 21 or 28.
-
-
Monitoring: Monitor body weight and signs of respiratory distress.
-
Endpoint Analysis: At the end of the study (typically day 14, 21, or 28), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
BALF Analysis: Analyze BALF for total and differential cell counts (macrophages, neutrophils, lymphocytes) and total protein concentration.
-
Histology: Inflate and fix the lungs for paraffin embedding and staining with H&E and Masson's trichrome to assess inflammation and collagen deposition.
-
Gene and Protein Expression: Process lung tissue for qRT-PCR and Western blot analysis of fibrotic markers as described for the liver.
-
Hydroxyproline Assay: Quantify total lung collagen content.
-
Visualizations
Signaling Pathway
Caption: Galectin-3 Signaling Pathway in Fibrosis.
Experimental Workflow
Caption: General Experimental Workflow for Testing this compound.
References
- 1. Safety and pharmacokinetics of GB1211, an oral galectin-3 inhibitor: a single- and multiple-dose first-in-human study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atropisomerism Observed in Galactose-Based Monosaccharide Inhibitors of Galectin-3 Comprising 2-Methyl-4-phenyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease | Semantic Scholar [semanticscholar.org]
- 5. Galectin-3 Inhibition by a Small-Molecule Inhibitor Reduces Both Pathological Corneal Neovascularization and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Galectin-3 in Cardiovascular Diseases [mdpi.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Galectin-3-IN-5 for Preclinical Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3 is a β-galactoside-binding lectin that is overexpressed in a wide variety of cancers and plays a crucial role in tumor progression, metastasis, and drug resistance.[1][2][3] It is involved in multiple cellular processes including cell adhesion, proliferation, apoptosis, and angiogenesis.[1][4] As a key regulator of the tumor microenvironment, Galectin-3 has emerged as a promising therapeutic target.[2][5] Galectin-3-IN-5 is a potent and selective small molecule inhibitor of Galectin-3, designed for preclinical evaluation in various cancer models. These application notes provide an overview of its mechanism of action, recommended dosages for preclinical studies, and detailed protocols for key experiments.
Mechanism of Action
Intracellularly, Galectin-3 can modulate signaling pathways such as Ras/Raf/MEK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.[6] Extracellularly, it facilitates cancer cell adhesion, invasion, and angiogenesis through interactions with various cell surface glycoproteins and extracellular matrix components.[1][4] this compound is designed to competitively bind to the carbohydrate recognition domain (CRD) of Galectin-3, thereby inhibiting its interaction with endogenous ligands and disrupting downstream signaling pathways that promote tumorigenesis.
Below is a diagram illustrating the central role of Galectin-3 in cancer-related signaling pathways.
Caption: Galectin-3 signaling pathways in cancer.
Preclinical Dosage and Efficacy Summary
The following tables summarize representative dosages and outcomes for well-characterized Galectin-3 inhibitors in preclinical cancer models. This data can serve as a guide for establishing effective doses for this compound.
Table 1: In Vivo Monotherapy Studies of Galectin-3 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| GB1211 | Lung Adenocarcinoma | Mouse | 2 and 20 mg/kg, oral, twice daily | Reduced tumor growth and metastasis.[7] |
| GCS-100 | Pancreatic Cancer | Mouse Xenograft | Not specified | Inhibited tumor growth in KRAS-mutant models. |
| K2 Compound | Colon Cancer | Mouse Xenograft | Intraperitoneal, 3 times/week for 4 weeks | Significantly inhibited tumor growth and metastasis.[8] |
| Modified Citrus Pectin (MCP) | Prostate and Breast Cancer | Rodent Xenograft | Not specified | Inhibited formation of metastatic deposits in lungs and bones.[1] |
Table 2: In Vitro Studies of Galectin-3 Inhibitors
| Inhibitor | Cell Line | Assay | Concentration Range | Key Findings |
| GCS-100 | Myeloma Cell Lines (RPMI 8226, U266) | Proliferation Assay | 0-1500 µg/mL | Dose-dependent inhibition of proliferation.[9] |
| RG-I-4 | Colon Cancer (HT-29) | Cell Adhesion Assay | IC50: 0.02 µg/mL | Strong inhibition of Galectin-3-mediated cell adhesion.[10] |
| K2 and L2 Compounds | Breast Cancer (MDA-MB-231), Pancreatic Cancer (PANC-1) | Cell Adhesion Assay | 10 µM | Significant inhibition of adhesion to basement matrix.[8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: In Vivo Tumor Xenograft Study
This protocol describes the establishment of a subcutaneous tumor xenograft model to assess the in vivo efficacy of this compound.
Materials:
-
Human cancer cell line of interest (e.g., A549 for lung cancer, PANC-1 for pancreatic cancer)
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel or similar basement membrane matrix
-
This compound, formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells in their recommended medium until they reach 80-90% confluency.[11]
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). Dosages can be guided by the data in Table 1.
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status.
-
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Protocol 2: In Vitro Cell Adhesion Assay
This protocol measures the ability of this compound to inhibit cancer cell adhesion to an extracellular matrix protein, a key step in metastasis.
Materials:
-
Human cancer cell line
-
96-well microplate
-
Extracellular matrix protein (e.g., Laminin or Fibronectin)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent cell stain
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the extracellular matrix protein (e.g., 50 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Labeling: Harvest cancer cells and label them with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in serum-free medium.
-
Treatment: Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension (e.g., 5 x 10^4 cells/well) to the coated and blocked plate. Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification: Add lysis buffer to each well and measure the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
Calculate the percentage of adhesion inhibition relative to the vehicle control.
Protocol 3: In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay is a widely used in vivo model to study angiogenesis and the anti-angiogenic effects of compounds.[12][13]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Small sterile discs (e.g., Whatman filter paper) or sponges
-
This compound
-
Vehicle control
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 8 or 9, place a sterile disc or sponge soaked with this compound (at various concentrations) or vehicle control onto the CAM.
-
Incubation and Observation: Reseal the window and return the eggs to the incubator. After 48-72 hours, re-open the window and observe the CAM under a stereomicroscope.
-
Quantification: Capture images of the blood vessels surrounding the disc. The anti-angiogenic effect can be quantified by measuring the length and number of blood vessel branches within a defined area around the disc. A significant reduction in vessel formation in the treated group compared to the control indicates anti-angiogenic activity.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating a Galectin-3 inhibitor.
Caption: Preclinical evaluation workflow for a Galectin-3 inhibitor.
Conclusion
This compound represents a promising therapeutic agent for cancer treatment by targeting a key driver of tumor progression and metastasis. The provided data on related compounds and detailed experimental protocols offer a solid foundation for researchers to design and execute robust preclinical studies to evaluate its efficacy and mechanism of action. Careful consideration of the experimental model, dosage, and administration route is crucial for obtaining meaningful and translatable results.
References
- 1. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. GALECTIN INHIBITORS - Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? [drug-dev.com]
- 4. Galectin-3 as a Potential Target to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GCS-100, a novel galectin-3 antagonist, modulates MCL-1, NOXA, and cell cycle to induce myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibidi.com [ibidi.com]
Galectin-3-IN-5 administration route for in vivo experiments
Application Notes: Galectin-3-IN-5 for In Vivo Research
Product Name: this compound
Catalogue Number: G3I-5-VIV
Description: this compound is a potent, selective, and orally bioavailable small-molecule inhibitor of Galectin-3. It is designed for in vivo studies to investigate the role of Galectin-3 in various pathological processes.
Background
Galectin-3 (Gal-3) is a unique member of the β-galactoside-binding lectin family, characterized by a carbohydrate-recognition domain (CRD) and a self-associating N-terminal domain.[1][2] It is the only chimeric galectin in mammals.[2] Gal-3 is expressed in numerous cell types and can be found in the cytoplasm, nucleus, and extracellular space.[3] This versatile protein is involved in a wide array of biological functions, including cell adhesion, activation, proliferation, apoptosis, and inflammation.[3][4] Dysregulation of Galectin-3 expression is implicated in a multitude of diseases, including fibrosis (in the liver, lungs, and kidneys), cancer, and chronic inflammatory conditions.[1][5]
Mechanism of Action
Extracellularly, Galectin-3 can cross-link glycoproteins and glycolipids on the cell surface, forming a "galectin lattice".[6] This lattice modulates the activity of various cell surface receptors, such as receptor tyrosine kinases (e.g., VEGFR), integrins, and components of the TGF-β and Wnt signaling pathways, thereby influencing downstream cellular responses.[6][7]
This compound exerts its function by binding with high affinity to the carbohydrate-recognition domain (CRD) of Galectin-3. This competitive inhibition prevents Galectin-3 from interacting with its natural glycan ligands, thus disrupting the formation of the galectin lattice and blocking its downstream signaling functions.[7] By inhibiting Galectin-3, this compound can effectively modulate immune responses, reduce fibrosis, and inhibit tumor growth and metastasis in preclinical models.[2][4][7]
In Vivo Applications
This compound is supplied as a research-grade compound for in vivo experimental use in animal models. Due to its favorable pharmacokinetic profile, it can be administered via multiple routes, including oral gavage.
-
Fibrosis Research: Investigate the anti-fibrotic effects of Galectin-3 inhibition in models of liver, lung, or kidney fibrosis. Galectin-3 is a key regulator of myofibroblast activation and collagen deposition.[1][2]
-
Oncology Research: Evaluate the anti-tumor and anti-metastatic potential of this compound. Galectin-3 is known to promote tumor cell adhesion, angiogenesis, and immune evasion.[4][7]
-
Inflammation Research: Explore the role of Galectin-3 in inflammatory diseases. Galectin-3 is a key mediator in macrophage polarization and the secretion of pro-inflammatory cytokines.[5][8]
Quantitative Data Summary
The following tables provide representative data for this compound based on typical findings for selective, orally available Galectin-3 inhibitors.[1][2][8][9]
Table 1: Representative Pharmacokinetic Properties of this compound in Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Tmax (h) | 2.0 | N/A |
| Cmax (ng/mL) | 1850 | 2500 |
| AUC₀-∞ (ng·h/mL) | 12500 | 4500 |
| Half-life (t½) (h) | 12.5 | 11.0 |
| Oral Bioavailability (%) | ~85% | N/A |
Table 2: Representative Efficacy of this compound in a Murine Model of CCl₄-Induced Liver Fibrosis
| Treatment Group | Liver Hydroxyproline (B1673980) (µg/g tissue) | α-SMA Positive Area (%) | Collagen Type 1α1 (Col1a1) mRNA (Fold Change) |
| Vehicle Control | 250 ± 30 | 12.5 ± 2.1 | 15.0 ± 2.5 |
| This compound (10 mg/kg, BID) | 145 ± 22 | 5.8 ± 1.5 | 6.5 ± 1.8 |
| This compound (30 mg/kg, BID) | 110 ± 18 | 3.1 ± 1.1 | 3.2 ± 1.2** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 3: Representative Effect of this compound on Tumor Growth in a Syngeneic Mouse Cancer Model
| Treatment Group | Tumor Volume at Day 21 (mm³) | Tumor Weight at Day 21 (mg) | CD8+ T-cell Infiltration (cells/mm²) |
| Vehicle Control | 1500 ± 250 | 1450 ± 210 | 50 ± 15 |
| This compound (20 mg/kg, QD) | 850 ± 180 | 810 ± 150 | 120 ± 25 |
| Anti-PD-1 Antibody | 950 ± 200 | 900 ± 170 | 150 ± 30 |
| This compound + Anti-PD-1 | 400 ± 110# | 380 ± 90# | 280 ± 40# |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. #p < 0.05 compared to single-agent groups. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in a Mouse Model of Liver Fibrosis
This protocol describes the use of this compound in a carbon tetrachloride (CCl₄)-induced model of liver fibrosis.[2]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction: Administer intraperitoneal (IP) injections of CCl₄ (1 µL/g of 25% CCl₄ diluted in olive oil) twice weekly for 8 weeks.[2]
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% Solutol® HS 15 in 90% PEG300) at a concentration of 1 mg/mL for a 10 mg/kg dose.[2]
-
Sonication may be required to fully dissolve the compound. Prepare fresh daily.
-
-
Administration Procedure:
-
For therapeutic studies, begin administration of this compound or vehicle after 4 weeks of CCl₄ induction and continue for the remaining 4 weeks.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage twice daily (BID) at a volume of 10 mL/kg.[2]
-
-
Endpoint Analysis:
-
At the end of the study (24 hours after the last CCl₄ dose), euthanize mice.
-
Collect blood for serum analysis of liver enzymes (ALT, AST).
-
Harvest livers for histopathological analysis (H&E, Picrosirius Red staining), hydroxyproline content assay, and gene expression analysis (qPCR for fibrosis markers like Col1a1, α-SMA, TIMP1).[2]
-
Protocol 2: Intraperitoneal (IP) Injection in a Mouse Model of Peritonitis
This protocol details the administration of this compound to assess its anti-inflammatory effects.
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Inflammation Induction: Induce peritonitis by IP injection of 1 mL of 3% thioglycollate broth.
-
Inhibitor Preparation:
-
Dissolve this compound in a sterile, pyrogen-free vehicle suitable for IP injection (e.g., PBS containing 5% DMSO and 10% Tween® 80).
-
Prepare a solution for a dose of 10-20 mg/kg.
-
-
Administration Procedure:
-
Administer this compound or vehicle via IP injection 1 hour prior to the thioglycollate challenge.
-
-
Endpoint Analysis:
-
At 4 hours post-induction, euthanize mice and perform peritoneal lavage with 5 mL of cold PBS.
-
Collect the peritoneal fluid to determine total and differential immune cell counts (neutrophils, macrophages) using a hemocytometer and flow cytometry.
-
Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the lavage fluid using ELISA.
-
Visualizations: Diagrams and Workflows
Caption: Simplified Galectin-3 Signaling Network.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Caption: Ras/Raf/MEK/ERK Signaling Pathway Modulation.
Caption: Canonical Wnt/β-catenin Signaling Pathway.
References
- 1. Safety and pharmacokinetics of GB1211, an oral galectin-3 inhibitor: a single- and multiple-dose first-in-human study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 5. Frontiers | The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of a galectin-3 inhibitor on bladder pain syndrome in mice with cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Developing Assays to Measure Galectin-3-IN-5 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3 (Gal-3) is a β-galactoside-binding lectin implicated in a wide array of physiological and pathological processes, including inflammation, fibrosis, and cancer.[1][2][3] It functions both intracellularly, regulating gene transcription and apoptosis, and extracellularly, by cross-linking cell surface glycoproteins to modulate cell adhesion, activation, and signaling.[3][4] Given its significant role in disease progression, particularly in fibrosis and oncology, Galectin-3 has emerged as a critical therapeutic target.[2][5][6]
Galectin-3-IN-5 is a potent and orally active inhibitor of human Galectin-3, with a reported IC50 value of 9.2 nM.[7][8] The development of robust and reliable assays to quantify the activity of this inhibitor is paramount for advancing preclinical and clinical studies. These application notes provide detailed protocols for three distinct assays designed to measure the inhibitory activity of this compound: a competitive ELISA, a fluorescence polarization assay, and a cell-based migration assay. Each protocol is accompanied by data presentation guidelines and visual diagrams to facilitate experimental design and execution.
Signaling Pathways and Mechanism of Inhibition
Galectin-3 exerts its effects through various signaling pathways. Extracellularly, it can form lattices with cell surface glycoproteins, such as integrins and growth factor receptors, thereby modulating signaling cascades like the Ras/Raf/MEK/ERK and TGF-β pathways.[9][10] This can influence cell survival, proliferation, migration, and angiogenesis.[9] this compound is designed to competitively bind to the carbohydrate recognition domain (CRD) of Galectin-3, thereby preventing its interaction with target glycans and disrupting downstream signaling events.
Caption: Galectin-3 Signaling and Inhibition.
Experimental Protocols
Competitive ELISA for this compound Activity
This assay quantifies the ability of this compound to inhibit the binding of Galectin-3 to a glycosylated substrate.
Workflow:
Caption: Workflow for the competitive ELISA.
Materials:
-
96-well microplate
-
Recombinant Human Galectin-3
-
This compound
-
Asialofetuin (ASF)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Primary antibody: anti-Galectin-3
-
Secondary antibody: HRP-conjugated
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 10 µg/mL ASF in PBS overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer (1% BSA in PBS).
-
Incubation: In a separate plate, pre-incubate 50 µL of 2 µg/mL Galectin-3 with 50 µL of the this compound dilutions (or vehicle control) for 30 minutes at room temperature.
-
Binding: Wash the ASF-coated plate three times with Wash Buffer. Add 100 µL of the Galectin-3/inhibitor mixture to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody: Add 100 µL of diluted anti-Galectin-3 primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation:
| This compound (nM) | Absorbance (450 nm) | % Inhibition |
| 0 (Vehicle) | 1.25 | 0 |
| 1 | 1.05 | 16 |
| 10 | 0.63 | 49.6 |
| 100 | 0.25 | 80 |
| 1000 | 0.10 | 92 |
Calculate % inhibition = (1 - (Absorbance_sample / Absorbance_vehicle)) * 100. Plot % inhibition against the log of the inhibitor concentration to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the interaction between a fluorescently labeled carbohydrate probe and Galectin-3 by this compound.[11]
Logical Relationship:
References
- 1. Galectin-3 - Wikipedia [en.wikipedia.org]
- 2. galectintherapeutics.com [galectintherapeutics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Why Galectin-3 has emerged as a focus for drug research and development [pharma-iq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Immune Cell Function with Galectin-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3 (Gal-3), a β-galactoside-binding lectin, is a key regulator of diverse biological processes, including immune responses and inflammation.[1] It is expressed by various immune cells, including macrophages, T cells, and dendritic cells, and modulates their function through both intracellular and extracellular pathways.[2] Dysregulation of Galectin-3 has been implicated in numerous diseases, making it a compelling target for therapeutic intervention.
This document provides detailed application notes and protocols for utilizing Galectin-3 inhibitors to study immune cell function. While the initial request specified "Galectin-3-IN-5," publicly available information on this specific inhibitor is limited. A recent publication identifies "this compound" as "Compound 20," an orally active inhibitor of Galectin-3.[3][4] The protocols provided herein are based on established methodologies using various well-characterized Galectin-3 inhibitors and are adaptable for "this compound" and other inhibitors.
Mechanism of Action of Galectin-3 in Immune Regulation
Extracellularly, Galectin-3 can cross-link glycoproteins on the cell surface, forming lattices that modulate receptor signaling, cell adhesion, and apoptosis.[5] For instance, it can suppress T-cell activation by interacting with the T-cell receptor (TCR) complex.[6] In macrophages, Galectin-3 is involved in phagocytosis and can influence their polarization towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype.[7] Inhibition of Galectin-3 can, therefore, reverse these effects, for example, by promoting an anti-inflammatory response.[5]
Featured Galectin-3 Inhibitor: this compound (Compound 20)
This compound (Compound 20) is a recently identified potent and orally active inhibitor of human Galectin-3 (hGal-3) with the following reported inhibitory concentrations (IC50):[3][4]
| Target | IC50 (nM) |
| hGal-3 | 9.2 |
| mGal-3 | 40-57 |
| hGal-1 | 2400 |
| hGal-9 | 7200-7300 |
Data from Yoon D S, et al. Journal of Medicinal Chemistry, 2024.[3][4]
The high selectivity of this compound for Galectin-3 over other galectins makes it a valuable tool for specific investigations into Galectin-3's role in immune function.
Application 1: Studying T-Cell Activation
Galectin-3 has been shown to suppress T-cell function, and its inhibition can enhance anti-tumor T-cell responses.[8] A key measure of T-cell activation is the production of cytokines, such as Interferon-gamma (IFN-γ), upon stimulation.
Quantitative Data on the Effect of Galectin-3 Inhibition on T-Cell IFN-γ Production
| Inhibitor | Cell Type | Treatment | Result | Reference |
| GCS-100 (Galectin-3 inhibitor) | Human CD8+ Tumor-Infiltrating Lymphocytes (TILs) | 5 µg/mL GCS-100 for 2 hours, followed by CD3/CD28 stimulation | >3-fold increase in IFN-γ secretion in 5 out of 9 patient samples | [9] |
| Galectin antagonists | Human CD8+ T-cells in a tumor model | Injection of galectin antagonists | Increased intratumoral IFN-γ diffusion and CXCL9 gradient | [10] |
| Anti-galectin-3 antibody (B2C10) | Human CD8+ TILs | 5 µg/mL anti-galectin-3 antibody for 2 hours | Boosted IFN-γ secretion upon stimulation | [5] |
Experimental Protocol: In Vitro T-Cell Activation Assay
This protocol describes the assessment of T-cell activation by measuring IFN-γ secretion following stimulation in the presence of a Galectin-3 inhibitor.[11][12]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
Galectin-3 inhibitor (e.g., this compound, TD139, or lactose (B1674315) as a general control)
-
96-well flat-bottom tissue culture plates
-
Human IFN-γ ELISA kit
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute anti-human CD3 antibody to 1-5 µg/mL in sterile phosphate-buffered saline (PBS).
-
Add 100 µL of the antibody solution to the wells of a 96-well plate.
-
Incubate overnight at 4°C.
-
The next day, wash the wells three times with sterile PBS.
-
-
Cell Preparation:
-
Isolate PBMCs or T-cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Resuspend cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment and Stimulation:
-
Prepare a stock solution of the Galectin-3 inhibitor in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in complete RPMI 1640 medium. Include a vehicle control.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add the Galectin-3 inhibitor at various concentrations to the respective wells.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL to all wells except the unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Analysis of IFN-γ Production:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Experimental Workflow: T-Cell Activation Assay
Caption: Workflow for assessing T-cell activation via IFN-γ secretion.
Application 2: Investigating Macrophage Polarization
Galectin-3 plays a significant role in macrophage polarization, often promoting a pro-inflammatory M1 phenotype. Inhibiting Galectin-3 can shift the balance towards an anti-inflammatory M2 phenotype.[13][14]
Quantitative Data on the Effect of Galectin-3 Inhibition on Macrophage Polarization
| Inhibitor | Cell Line | Treatment | Effect on M1 Markers | Effect on M2 Markers | Reference |
| TD139 | dyW mouse model of LAMA2-CMD | In vivo treatment | Decreased Galectin-3+ macrophages | Shift toward M2 anti-inflammatory profile | [2] |
| TD139 | Late-passage mesenchymal stem cells (MSCs) co-cultured with Raw264.7 macrophages | Dose-dependent TD139 | - | Restored immunoregulatory function by promoting M2-like polarization | [13] |
| Lactose | RAW 264.7 macrophages | Lactose treatment | Upregulation of iNOS | Downregulation of mannose receptor | [7] |
| Galectin-3 siRNA | Human monocyte-derived macrophages | LGALS3 gene silencing | - | Increased MMP12 mRNA expression (associated with M2-like functions) |
Experimental Protocol: Macrophage Polarization Assay
This protocol outlines a method to assess the effect of a Galectin-3 inhibitor on the polarization of macrophages derived from the murine macrophage cell line RAW264.7.[1]
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Galectin-3 inhibitor (e.g., this compound, TD139)
-
6-well tissue culture plates
-
Reagents for RNA extraction and quantitative PCR (qPCR) or flow cytometry antibodies (e.g., anti-CD86 for M1, anti-CD206 for M2)
Procedure:
-
Cell Seeding:
-
Seed RAW264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Macrophage Polarization and Inhibitor Treatment:
-
The next day, replace the medium with fresh medium containing the polarizing stimuli and the Galectin-3 inhibitor at various concentrations. Include appropriate controls.
-
M1 Polarization: 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 Polarization: 20 ng/mL IL-4.
-
Control (M0): Medium only.
-
-
Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Analysis of Polarization Markers:
-
By qPCR:
-
After incubation, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Fizz1). Normalize to a housekeeping gene (e.g., Actb).
-
-
By Flow Cytometry:
-
Gently scrape the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.
-
Analyze the cells using a flow cytometer.
-
-
Experimental Workflow: Macrophage Polarization Assay
Caption: Workflow for macrophage polarization and analysis.
Galectin-3 Signaling in Immune Cells
The following diagram illustrates the central role of Galectin-3 in modulating immune cell signaling pathways. Inhibition of Galectin-3 can disrupt these interactions and alter the cellular response.
Caption: Galectin-3 signaling in immune cells and the point of intervention for inhibitors.
Conclusion
Galectin-3 inhibitors are powerful tools for dissecting the complex roles of Galectin-3 in immune regulation. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the impact of these inhibitors on T-cell activation and macrophage polarization. With the emergence of potent and specific inhibitors like this compound, the field is poised for significant advancements in understanding and targeting Galectin-3 in various disease contexts.
References
- 1. Frontiers | Macrophage Differentiation and Polarization Regulate the Release of the Immune Checkpoint Protein V-Domain Ig Suppressor of T Cell Activation [frontiersin.org]
- 2. Targeting Galectin-3 to modulate inflammation in LAMA2-deficient congenital muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Glycopolymer Inhibitors of Galectin-3: Supportive Anti-Cancer Agents Protecting Monocytes and Preserving Interferon-Gamma Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Galectin-3 captures interferon-gamma in the tumor matrix reducing chemokine gradient production and T-cell tumor infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Galectin-3 Expression Could Preserve the Immunoregulatory Function of Mesenchymal Stem Cells During Cell Passaging [imrpress.com]
- 13. article.imrpress.com [article.imrpress.com]
- 14. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Galectin-3-IN-5 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3 (Gal-3), a β-galactoside-binding lectin, is a protein implicated in a wide range of pathological and physiological processes, including inflammation, fibrosis, and cancer.[1][2][3] Its multifaceted role makes it a compelling therapeutic target. Galectin-3-IN-5 is a small molecule inhibitor designed to modulate the activity of Galectin-3. Assessing the direct binding of this inhibitor to its target (target engagement) within a cellular context is crucial for its development and for understanding its mechanism of action. These application notes provide detailed protocols for various techniques to assess the target engagement of this compound.
Biophysical Assays for Direct Binding Assessment
Biophysical assays are essential for quantifying the direct interaction between Galectin-3 and its inhibitors. These in vitro methods provide key data on binding affinity and kinetics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., this compound) and an analyte (e.g., Galectin-3 protein) immobilized on a sensor chip.[1][4] This method can determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).
Table 1: Representative SPR Data for Galectin-3 Inhibitors
| Compound | Target | K_D (μM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| Inhibitor A | Human Galectin-3 | 0.5 | 2.5 x 10⁴ | 1.25 x 10⁻² |
| Inhibitor B | Human Galectin-3 | 1.2 | 1.8 x 10⁴ | 2.16 x 10⁻² |
| This compound (Hypothetical) | Human Galectin-3 | 0.2 | 5.0 x 10⁴ | 1.0 x 10⁻² |
Experimental Protocol: Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Galectin-3 protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize recombinant Galectin-3 onto the surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the inhibitor over the sensor surface.
-
Monitor the change in the SPR signal (response units) in real-time to observe association.
-
Inject running buffer alone to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D values.
-
Workflow for SPR Analysis
Caption: Workflow for determining binding kinetics using SPR.
Microscale Thermophoresis (MST)
MST measures the motion of fluorescently labeled molecules in a microscopic temperature gradient.[5][6] Binding of a ligand to the fluorescently labeled target protein alters its size, charge, or hydration shell, leading to a change in its thermophoretic movement, which is used to determine the binding affinity.[6][7]
Table 2: Representative MST Data for Galectin-3 Inhibitors
| Labeled Molecule | Ligand | K_d (μM) |
| Fluorescently-labeled Galectin-3 | Inhibitor X | 10.5 |
| Fluorescently-labeled Galectin-3 | Inhibitor Y | 2.8 |
| Fluorescently-labeled Galectin-3 | This compound (Hypothetical) | 1.5 |
Experimental Protocol: Microscale Thermophoresis (MST)
Materials:
-
MST instrument (e.g., Monolith)
-
Fluorescent labeling kit (e.g., NHS-ester dye)
-
Recombinant human Galectin-3 protein
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Capillaries
Procedure:
-
Labeling:
-
Label recombinant Galectin-3 with a fluorescent dye according to the manufacturer's protocol.
-
Remove excess dye using a purification column.
-
-
Binding Assay:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Mix each dilution with a constant concentration of the fluorescently labeled Galectin-3.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
-
Measurement:
-
Load the samples into capillaries.
-
Measure the thermophoretic movement in the MST instrument.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the inhibitor concentration.
-
Fit the data to a binding curve to determine the dissociation constant (K_d).
-
Workflow for MST Analysis
Caption: Workflow for determining binding affinity using MST.
Cellular Assays for Target Engagement
Cellular assays are critical to confirm that the inhibitor can reach and bind to its target in a physiological environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9] This allows for the assessment of target engagement in intact cells and tissues.[10]
Table 3: Representative CETSA Data
| Treatment | Temperature (°C) | Relative Galectin-3 Amount (Normalized to 37°C) |
| Vehicle | 50 | 0.85 |
| Vehicle | 55 | 0.40 |
| Vehicle | 60 | 0.15 |
| This compound (10 μM) | 50 | 0.90 |
| This compound (10 μM) | 55 | 0.75 |
| This compound (10 μM) | 60 | 0.50 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Materials:
-
Cultured cells expressing Galectin-3
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-Galectin-3 antibody
Procedure:
-
Treatment:
-
Treat cultured cells with either vehicle or this compound at the desired concentration and incubate.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.[9]
-
Cool the tubes to room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble Galectin-3 in the supernatant by Western blotting.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Workflow for CETSA
References
- 1. Evaluating the affinity and kinetics of small molecule glycomimetics for human and mouse galectin-3 using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galectin-3 as a novel biomarker for disease diagnosis and a target for therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Galectin Binding by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Blocking Galectin-3 Mediated Cell Adhesion using a Potent Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galectin-3, a β-galactoside-binding lectin, is a key regulator of diverse cellular processes, including cell adhesion, migration, and signaling.[1][2][3] Its overexpression is implicated in various pathologies such as cancer metastasis, inflammation, and fibrosis.[3][4] Extracellularly, Galectin-3 mediates cell-cell and cell-matrix interactions by binding to glycans on the surface of various receptors, including integrins.[1][5][6] This interaction can lead to the formation of a galectin-glycan lattice, which stabilizes receptor clustering and promotes downstream signaling events that drive cell adhesion and migration.[2][7]
This document provides detailed application notes and protocols for utilizing a potent small molecule inhibitor to block Galectin-3 mediated cell adhesion. For the purpose of these notes, we will refer to a representative inhibitor, GB1211 , a well-characterized, orally available Galectin-3 inhibitor with high affinity.[1][2] The principles and methods described herein are broadly applicable to other selective Galectin-3 inhibitors.
Mechanism of Action
Galectin-3 inhibitors, such as GB1211, are designed to competitively bind to the carbohydrate recognition domain (CRD) of Galectin-3.[4] This binding event prevents Galectin-3 from interacting with its natural glycan ligands on the cell surface, thereby disrupting the formation of the galectin-glycan lattice and inhibiting downstream signaling pathways that promote cell adhesion.[4]
Quantitative Data
The following tables summarize the quantitative data for the representative Galectin-3 inhibitor, GB1211, and other relevant inhibitors for comparison.
Table 1: Binding Affinity and Potency of Selected Galectin-3 Inhibitors
| Inhibitor | Assay Method | Parameter | Value | Reference |
| GB1211 (11d) | Fluorescence Polarization | Kd | 25 nM | [2] |
| GB1211 (11d) | THP-1 Macrophage Assay | IC50 | 220.3 ± 92.0 nM | [1][7] |
| GB0139 | Fluorescence Polarization | Kd | Low nM range | [1] |
| Inhibitor K2 | Tryptophan Fluorescence Spectroscopy | Kd | 18.1 ± 1.5 µM | [8] |
| Inhibitor L2 | Tryptophan Fluorescence Spectroscopy | Kd | 30.2 ± 1.4 µM | [8] |
Table 2: Inhibition of Galectin-3 Mediated Cell Adhesion
| Inhibitor | Cell Line | Assay Type | Parameter | Value | Reference |
| RG-I-4 | HT-29 | Cell Adhesion Assay | IC50 | Stronger inhibition than lactose | [9] |
| Modified Citrus Pectin (MCP) | HT-29 | Cell Adhesion Assay | IC50 | 0.3 µg/ml | [9] |
| Lactose | HT-29 | Cell Adhesion Assay | IC50 | 5.1 µg/ml | [9] |
Signaling Pathway
The following diagram illustrates the signaling pathway of Galectin-3 mediated cell adhesion and the point of intervention for Galectin-3 inhibitors.
References
- 1. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Galectin-3 Binding to α5β1 Integrin in Pore Suspended Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Galectin-3-IN-5: A Potent Tool for Investigating Galectin-3 Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3 (Gal-3), a member of the β-galactoside-binding lectin family, is a multifaceted protein implicated in a wide array of physiological and pathological processes. Its involvement in cell adhesion, proliferation, apoptosis, inflammation, and fibrosis has made it a significant target for therapeutic intervention in various diseases, including cancer, heart disease, and fibrotic disorders.[1][2] Galectin-3-IN-5 is a novel, potent, and orally active inhibitor of human galectin-3, offering a valuable tool for the detailed investigation of galectin-3 signaling pathways in both in vitro and in vivo models.
This compound, also identified as compound 20 in recent literature, is a galactose-based monosaccharide inhibitor featuring a 2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione moiety.[1] Its high affinity and specificity for galectin-3 make it an excellent probe for dissecting the intricate roles of this lectin in cellular and organismal biology. These application notes provide comprehensive protocols and data to facilitate the use of this compound as a research tool.
Quantitative Data
The inhibitory potency and pharmacokinetic properties of this compound and related compounds are crucial for experimental design. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| This compound (Compound 20) | Human Galectin-3 | 9.2 | Fluorescence Polarization | [1] |
Table 2: Pharmacokinetic Properties of this compound (Compound 20) in Mice
| Compound | Dosing Route | Bioavailability | Key Findings | Reference |
| This compound (Compound 20) | Oral | Suitable for in vivo assessment | Exhibited oral exposure suitable for further in vivo studies. | [1] |
Galectin-3 Signaling Pathways
Galectin-3 exerts its diverse functions by interacting with a variety of glycoconjugates on the cell surface and in the extracellular matrix, as well as with intracellular proteins. Inhibition of these interactions by this compound can modulate numerous signaling cascades.
Extracellular Galectin-3 Signaling
Extracellularly, galectin-3 can cross-link cell surface glycoproteins and glycolipids, forming lattices that regulate receptor clustering, signaling, and endocytosis.[3] Key pathways influenced by extracellular galectin-3 include:
-
Fibrosis: Galectin-3 promotes fibrosis by activating myofibroblasts and stimulating collagen production.[4][5] It can amplify pro-fibrotic signaling loops involving macrophages and myofibroblasts.[5]
-
Inflammation: Galectin-3 acts as a key regulator of chronic inflammation in various tissues, including the lung, liver, and kidney.[4][5]
-
Cancer: In the tumor microenvironment, galectin-3 influences macrophage polarization, angiogenesis, and T-cell anergy, contributing to immune escape.[4][5]
-
Cell Adhesion and Migration: By interacting with integrins and other cell adhesion molecules, galectin-3 modulates cell-cell and cell-matrix interactions.
Below is a diagram illustrating the role of extracellular galectin-3 in promoting fibrosis, a key pathway that can be studied using this compound.
Intracellular Galectin-3 Signaling
Galectin-3 can also be found in the cytoplasm and nucleus, where it participates in various cellular processes, including:
-
Apoptosis: Cytoplasmic galectin-3 has anti-apoptotic functions.
-
mRNA Splicing: Nuclear galectin-3 is involved in pre-mRNA splicing.
The diagram below outlines the general workflow for studying the effect of this compound on galectin-3 mediated signaling.
Experimental Protocols
The following protocols are provided as a guide for using this compound in common experimental setups. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: In Vitro Galectin-3 Inhibition Assay using Fluorescence Polarization
This protocol is adapted from established fluorescence polarization (FP) assays for galectin inhibitors and can be used to determine the IC50 of this compound.[6][7]
Materials:
-
Recombinant human Galectin-3
-
Fluorescently labeled galectin-3 ligand (e.g., fluorescein-labeled lactose (B1674315) or a high-affinity probe)
-
This compound
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Black, low-volume 96- or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare solutions of recombinant Galectin-3 and the fluorescent probe in Assay Buffer at 2x the final desired concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the probe and a concentration of Gal-3 that gives a stable and significant polarization signal.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the 2x Galectin-3 solution to each well (except for no-protein controls).
-
Add 50 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Add 50 µL of the 2x fluorescent probe solution to all wells.
-
For no-protein controls, add 50 µL of Assay Buffer instead of the Galectin-3 solution.
-
For no-inhibitor controls, add 50 µL of Assay Buffer with the corresponding vehicle concentration.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Galectin-3 Signaling Inhibition
This protocol describes a general method to assess the effect of this compound on a cellular process known to be modulated by galectin-3, such as fibroblast activation.
Materials:
-
Human lung fibroblasts (or other relevant cell type)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human TGF-β1 (or other relevant stimulus)
-
Reagents for downstream analysis (e.g., qRT-PCR for fibrosis markers like COL1A1 and ACTA2, or Western blotting for phosphorylated signaling proteins)
-
Cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
Seed fibroblasts into cell culture plates at a density that will result in a sub-confluent monolayer at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Starve the cells in low-serum medium (e.g., 0.5% FBS) for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a pro-fibrotic agent like TGF-β1 (e.g., 5 ng/mL) in the continued presence of this compound for the desired time period (e.g., 24-48 hours for gene expression changes).
-
-
Downstream Analysis:
-
Gene Expression: Lyse the cells and extract RNA for qRT-PCR analysis of fibrosis-related genes.
-
Protein Analysis: Lyse the cells and perform Western blotting to analyze the expression or phosphorylation status of key signaling proteins.
-
Functional Readouts: Perform assays to measure cell proliferation, migration, or collagen production.
-
Protocol 3: In Vivo Study of Galectin-3 Inhibition in a Mouse Model of Fibrosis
This protocol provides a general framework for evaluating the efficacy of orally administered this compound in a preclinical model of fibrosis, such as bleomycin-induced lung fibrosis or carbon tetrachloride (CCl4)-induced liver fibrosis.[5]
Materials:
-
Mice (e.g., C57BL/6)
-
Bleomycin (B88199) or CCl4 to induce fibrosis
-
This compound formulated for oral administration
-
Vehicle control
-
Equipment for animal dosing (e.g., oral gavage needles)
-
Materials for tissue collection and histological analysis (e.g., formalin, paraffin, histology stains like Masson's trichrome)
-
Reagents for biochemical analysis of tissue homogenates (e.g., hydroxyproline (B1673980) assay for collagen content)
Procedure:
-
Animal Model Induction:
-
Induce fibrosis in mice according to established protocols (e.g., a single intratracheal instillation of bleomycin for lung fibrosis or repeated intraperitoneal injections of CCl4 for liver fibrosis).
-
-
Treatment:
-
Begin oral administration of this compound or vehicle control at a predetermined dose and frequency, based on pharmacokinetic data.[1] Treatment can be prophylactic (starting before or at the time of injury) or therapeutic (starting after fibrosis is established).
-
-
Monitoring:
-
Monitor the animals for signs of distress and body weight changes throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 14-21 days for bleomycin-induced lung fibrosis), euthanize the animals and collect the target organs (e.g., lungs or liver).
-
Histology: Fix a portion of the tissue in formalin, embed in paraffin, and perform histological staining (e.g., H&E, Masson's trichrome) to assess the degree of fibrosis.
-
Biochemical Analysis: Homogenize a portion of the tissue to measure collagen content (e.g., via hydroxyproline assay) or the expression of fibrotic markers.
-
The logical relationship for designing an in vivo study is depicted below.
Conclusion
This compound represents a significant advancement for researchers studying the complex biology of galectin-3. Its high potency and oral bioavailability make it a versatile tool for a wide range of in vitro and in vivo applications. The protocols and data presented here provide a foundation for utilizing this compound to further elucidate the roles of galectin-3 in health and disease, and to explore the therapeutic potential of galectin-3 inhibition.
References
- 1. Atropisomerism Observed in Galactose-Based Monosaccharide Inhibitors of Galectin-3 Comprising 2-Methyl-4-phenyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 7. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of Galectin-3 Inhibitors
Topic: Galectin-3 Inhibitor High-Throughput Screening Assays Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction to Galectin-3
Galectin-3 (Gal-3) is a unique member of the galectin family of β-galactoside-binding proteins.[1][2] It is a chimeric-type galectin, characterized by an N-terminal domain and a C-terminal carbohydrate recognition domain (CRD) which is responsible for its lectin activity.[1][2] Gal-3 is involved in a myriad of biological processes, including cell adhesion, proliferation, differentiation, apoptosis, and inflammation.[2][3] Its expression and localization can be altered in various pathological conditions, making it a significant player in diseases such as cancer, fibrosis, and heart disease.[2][3][4]
Galectin-3's multifaceted role in disease progression has made it an attractive therapeutic target.[2][4] Inhibitors of Galectin-3 can block its interactions with other molecules, thereby interfering with the signaling pathways that contribute to disease.[4] High-throughput screening (HTS) assays are crucial for the discovery and characterization of novel Galectin-3 inhibitors from large compound libraries.
Galectin-3-IN-5: A Representative Galectin-3 Inhibitor
While specific public data for a compound named "this compound" is not available, this document will provide protocols and data based on a representative, potent, and well-characterized Galectin-3 inhibitor, GB1211. GB1211 is an orally available inhibitor with a reported IC50 in the nanomolar range and has demonstrated efficacy in preclinical models of fibrotic disease.[4][5] The methodologies described herein are applicable for the high-throughput screening and characterization of this and other similar Galectin-3 inhibitors.
Data Presentation
The following tables summarize the key characteristics of a representative Galectin-3 inhibitor and the performance parameters of a typical high-throughput screening assay.
Table 1: Properties of a Representative Galectin-3 Inhibitor (Example: GB1211)
| Parameter | Value | Reference |
| Target | Human Galectin-3 | [4] |
| IC50 | ~60 nM | [5] |
| Binding Affinity (Kd) | Not Reported | |
| Mechanism of Action | Competitive inhibitor of the carbohydrate recognition domain | [4] |
| Cellular Activity | Reduction of pro-fibrotic gene expression in liver myofibroblasts | [4] |
| In Vivo Efficacy | Anti-fibrotic activity in mouse models of liver and lung fibrosis | [4] |
| Oral Bioavailability | Yes | [4] |
Table 2: Typical HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well microplate | Allows for simultaneous screening of a large number of compounds. |
| Assay Type | Competitive ELISA | Measures the ability of a test compound to inhibit the binding of a known ligand to Galectin-3. |
| Z'-factor | > 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls. |
| Signal-to-Background (S/B) Ratio | > 10 | Indicates a robust assay with a clear distinction between the maximum and minimum signals. |
| Coefficient of Variation (%CV) | < 10% | A measure of the reproducibility of the assay. |
Experimental Protocols
High-Throughput Screening Protocol: Competitive ELISA for Galectin-3 Inhibitors
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the high-throughput screening of Galectin-3 inhibitors. The assay measures the ability of test compounds to inhibit the binding of biotinylated lactose (B1674315) (a known Galectin-3 ligand) to immobilized recombinant human Galectin-3.
Materials and Reagents:
-
Recombinant Human Galectin-3 (e.g., from R&D Systems, Sigma-Aldrich)
-
Biotinylated Lactose
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Assay Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 and 1% BSA)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20)
-
High-binding 384-well microplates
-
Test compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Lactose or a known potent inhibitor)
-
Negative Control (DMSO vehicle)
Assay Procedure:
-
Coating:
-
Dilute recombinant human Galectin-3 to a final concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Add 25 µL of the diluted Galectin-3 solution to each well of a 384-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 100 µL/well of Wash Buffer.
-
Block the plate by adding 100 µL/well of Assay Buffer and incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with 100 µL/well of Wash Buffer.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted test compounds, positive control, or negative control (DMSO) to the appropriate wells.
-
-
Ligand Addition and Incubation:
-
Add 20 µL of biotinylated lactose (at a concentration predetermined to be at or near its Kd for Galectin-3) to all wells.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate 5 times with 100 µL/well of Wash Buffer.
-
Add 25 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer according to the manufacturer's instructions) to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the plate 5 times with 100 µL/well of Wash Buffer.
-
Add 25 µL of TMB Substrate to each well.
-
Incubate for 10-20 minutes at room temperature in the dark, or until a sufficient color change is observed.
-
Stop the reaction by adding 25 µL of Stop Solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Sample Absorbance - Minimum Signal) / (Maximum Signal - Minimum Signal)] * 100
-
Maximum Signal: Wells with DMSO (no inhibitor).
-
Minimum Signal: Wells with a saturating concentration of a potent inhibitor (e.g., high concentration of lactose).
-
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Galectin-3 Signaling Pathways and Point of Intervention.
Caption: High-Throughput Screening Workflow for Galectin-3 Inhibitors.
References
- 1. Galectins: structure, function and therapeutic potential | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 - Wikipedia [en.wikipedia.org]
- 4. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Galectin-3-IN-5 solubility and stability issues
Welcome to the technical support center for Galectin-3-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also referred to as Compound 20, is an orally active and potent inhibitor of human Galectin-3 (Gal-3), with a reported IC50 value of 9.2 nM.[1] It belongs to a class of galactose-based monosaccharide inhibitors and is being investigated for its therapeutic potential in conditions where Galectin-3 is implicated, such as fibrotic diseases.[1]
Q2: What are the recommended solvents for dissolving this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of Galectin-3 inhibitors. While specific solubility data for this compound in DMSO is not publicly available, analogous compounds from the same supplier, such as Galectin-3 antagonist 1, can be dissolved in DMSO at concentrations up to 100 mg/mL (201.67 mM), often requiring sonication to fully dissolve. It is recommended to use freshly opened, anhydrous DMSO to avoid solubility issues.
For in vivo experiments, specific formulation protocols for this compound are detailed in the primary literature.[1] Typically, a stock solution in DMSO is further diluted in a vehicle suitable for animal administration. For similar compounds, formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% (20% SBE-β-CD in Saline) have been used.[2]
Q3: How should I store this compound powder and stock solutions?
-
Powder: The supplier recommends storing the solid compound under the conditions specified in the Certificate of Analysis. While the specific details are not publicly available, the product is shipped at room temperature in the continental US, suggesting some short-term stability as a solid. For long-term storage, it is advisable to store the powder at -20°C, protected from light and moisture.
-
Stock Solutions: Based on protocols for similar compounds, stock solutions of Galectin-3 inhibitors in DMSO should be stored at -80°C for long-term stability (e.g., up to 6 months) or at -20°C for shorter periods (e.g., up to 1 month).[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: I am observing precipitation when preparing my working solutions. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Increase the percentage of co-solvents: If your experimental protocol allows, consider using a vehicle with a higher percentage of solubilizing agents like PEG300 or SBE-β-CD.
-
Use sonication or gentle heating: After dilution, brief sonication or warming the solution (e.g., to 37°C) can help redissolve any precipitate. However, be cautious with heating as it may affect the stability of the compound.
-
Prepare fresh working solutions: It is best practice to prepare working solutions fresh for each experiment and use them on the same day.
-
Check the quality of your DMSO: Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of some compounds. Always use a fresh, high-purity, anhydrous grade of DMSO.
Q5: Are there any known stability issues with this compound?
This compound belongs to the 1,2,4-triazole-3-thione class of compounds.[1] Triazoles are generally stable heterocyclic compounds.[3][4] However, the thione moiety may be susceptible to oxidation over time, especially in solution. It is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. As a general precaution, avoid prolonged exposure of the compound, both in solid and solution form, to light and air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity | Compound Degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C instead of -80°C). | Prepare fresh stock solutions from the powder. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. |
| Incorrect Concentration: Inaccurate initial weighing of the powder or dilution errors. | Verify the calibration of your balance. Prepare a fresh dilution series from the stock solution. | |
| Precipitation in cell culture media | Low Aqueous Solubility: The final concentration of the compound in the aqueous media exceeds its solubility limit. | Lower the final concentration of the compound. Increase the serum concentration in the media if experimentally permissible, as serum proteins can aid in solubilization. |
| High DMSO Concentration: The final concentration of DMSO in the culture media is too high, causing cellular toxicity or affecting compound solubility. | Ensure the final DMSO concentration is typically below 0.5% (v/v) in cell-based assays. Perform a DMSO vehicle control to assess its effect on your cells. | |
| Inconsistent results between experiments | Variability in Solution Preparation: Differences in the preparation of stock and working solutions between experimental days. | Standardize the solution preparation protocol. Always use fresh working solutions. |
| Atropisomerism: The presence of stable atropisomers (isomers resulting from restricted rotation around a single bond) has been observed for this compound.[1] Different batches or storage conditions might theoretically lead to different ratios of these isomers, which could have different biological activities. | While difficult to control in a standard lab setting, being aware of this phenomenon is important for data interpretation. Consistent handling and storage are key. |
Quantitative Data Summary
Currently, specific quantitative data on the solubility of this compound in various solvents is not publicly available in a datasheet format. For analogous compounds like "Galectin-3 antagonist 1", the following qualitative solubility information in common in vivo formulations has been provided by the supplier:
| Formulation | Solubility |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.04 mM); Clear solution[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.04 mM); Clear solution[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution briefly. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Mixing: Mix thoroughly by gentle pipetting or brief vortexing after each dilution step.
-
Application: Add the final working solutions to your experimental setup immediately after preparation. Ensure the final DMSO concentration is kept constant across all treatments, including the vehicle control.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. Atropisomerism Observed in Galactose-Based Monosaccharide Inhibitors of Galectin-3 Comprising 2-Methyl-4-phenyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
Technical Support Center: Optimizing Galectin-3-IN-5 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Galectin-3-IN-5 in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor designed to target Galectin-3, a β-galactoside-binding lectin.[1][2] Galectin-3 is involved in a multitude of cellular processes, including cell growth, adhesion, apoptosis, and immune responses.[1][3][4][5] It exerts its functions by binding to glycoproteins and glycolipids on the cell surface and in the extracellular matrix, facilitating cell-cell and cell-matrix interactions.[1][6] this compound works by competitively binding to the carbohydrate recognition domain (CRD) of Galectin-3, thereby preventing it from interacting with its natural ligands and disrupting downstream signaling pathways.[7]
Q2: What are the common research applications for a Galectin-3 inhibitor like this compound?
Inhibitors of Galectin-3 are widely utilized in preclinical research to investigate the role of this protein in various pathologies. Key areas of application include:
-
Cancer Biology: To inhibit tumor growth, angiogenesis, and metastasis.[7][8]
-
Immunology and Inflammation: To study the role of Galectin-3 in regulating immune cell function and inflammatory responses.[1][7]
-
Fibrosis: As an inhibitor of Galectin-3's pro-fibrotic activities in various organs.[1][3][7]
Q3: How should I prepare and store this compound?
Proper storage and handling are crucial for maintaining the stability and efficacy of small molecule inhibitors.[9]
-
Storage: For long-term storage, it is recommended to store this compound at -20°C or -80°C.[9] Stock solutions should be prepared and stored in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
Solvents: Use high-purity, anhydrous solvents such as DMSO or ethanol (B145695) to dissolve the inhibitor.[9]
-
Working Solutions: Prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium for each experiment.[9]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
Issue 1: High levels of cell death observed after treatment.
| Potential Cause | Recommendation |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations, including those below the reported IC50 value.[9] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibitory effect.[9] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to assess its effect.[9] |
| Off-target effects. | Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[9] Use the lowest effective concentration possible.[10] |
Issue 2: Low or no observed efficacy of this compound.
| Potential Cause | Recommendation |
| Inhibitor concentration is too low. | Increase the concentration of the inhibitor based on the results of your dose-response experiments.[9] |
| Low expression of Galectin-3 in the cell model. | Confirm the expression level of Galectin-3 in your cell line using techniques such as Western blot, qPCR, or ELISA. The efficacy of the inhibitor is dependent on the presence of its target.[7] |
| Incorrect timing of inhibitor addition. | The inhibitor may need to be added before or concurrently with the stimulus that activates the Galectin-3-mediated pathway. Optimize the timing of inhibitor treatment relative to your experimental stimulus.[9] |
| Inhibitor is not cell-permeable. | Verify from the manufacturer's data or relevant literature that the inhibitor can cross the cell membrane. If not, a different inhibitor or delivery method may be necessary.[9] |
| Presence of competing β-galactosides. | High concentrations of other β-galactoside-containing molecules in the culture medium can compete with the inhibitor for binding to Galectin-3. Consider using a serum-free or low-serum medium during treatment.[7] |
| Inhibitor inactivity. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution to rule out degradation.[9] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method to determine the optimal, non-toxic concentration of this compound for your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, covering a broad range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited). The optimal concentration for your experiments will likely be at or below the IC50, where the desired biological effect is observed with minimal cytotoxicity.
Protocol 2: Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of this compound.
-
Plate Preparation: Seed cells in a 96-well plate as described in the dose-response protocol.
-
Compound Dilution: Prepare a range of this compound concentrations, including concentrations higher than the expected efficacious dose, to identify the toxic range.
-
Cell Treatment: Treat the cells with the prepared dilutions. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative (vehicle) control.
-
Incubation: Incubate for the desired experimental duration.
-
Cytotoxicity Measurement: Measure cytotoxicity using a lactate (B86563) dehydrogenase (LDH) assay, which quantifies membrane damage by measuring the release of LDH into the culture medium.
-
Analysis: Plot the percentage of cytotoxicity against the inhibitor concentration to determine the concentration at which significant cell death occurs.
Quantitative Data Summary
Table 1: General Concentration Guidelines for Small Molecule Inhibitors
| Parameter | Typical Range | Notes |
| In Vitro IC50 | < 1 µM | Potency in cell-based assays.[10] |
| Working Concentration | 1 - 10 µM | A common starting range for cell-based assays. Should be optimized for each cell line and experiment. Inhibitors effective only at concentrations >10 µM may have non-specific targets.[10] |
| Solvent (DMSO) Concentration | < 0.1 - 0.5% | Final concentration in cell culture medium to avoid solvent-induced toxicity.[9] |
Table 2: Example IC50 Values for Published Galectin-3 Inhibitors
| Inhibitor | Target | Reported IC50/Kd | Reference |
| GB1107 | Galectin-3 | Kd 37 nM | [8] |
| Thiodigalactoside (TDG) | Galectin-1, Galectin-3 | Varies by galectin | [7] |
Note: These values are context-dependent and can vary based on the assay conditions and cell type used.
Visualizations
References
- 1. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. preprints.org [preprints.org]
- 6. Why Galectin-3 has emerged as a focus for drug research and development [pharma-iq.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. resources.biomol.com [resources.biomol.com]
Technical Support Center: Galectin-3-IN-5 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Galectin-3-IN-5 in in vivo studies. The information is compiled to address potential challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Galectin-3. Galectin-3 is a β-galactoside-binding lectin involved in a variety of pathological processes, including inflammation, fibrosis, and cancer.[1][2][3] By binding to the carbohydrate recognition domain (CRD) of Galectin-3, this compound blocks its interaction with various glycoproteins, thereby inhibiting downstream signaling pathways involved in disease progression.[4][5]
Q2: What are the common challenges encountered in in vivo studies with Galectin-3 inhibitors like this compound?
Common challenges with in vivo studies of small molecule inhibitors such as this compound can include issues with bioavailability, off-target effects, and achieving desired therapeutic concentrations in target tissues.[6][7] Specific to Galectin-3, its ubiquitous expression and multiple roles in cellular functions can lead to complex phenotypes and potential for unexpected side effects.[3][5]
Q3: How do I determine the optimal dose and administration route for this compound in my animal model?
The optimal dose and administration route for this compound will depend on the specific animal model and the disease being studied. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD).[6] Pharmacokinetic (PK) studies are also crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6][7] For orally administered Galectin-3 inhibitors like GB1211, studies have shown good oral bioavailability in mice.[2][8][9]
Q4: How can I confirm target engagement of this compound in vivo?
Target engagement can be confirmed by measuring the levels of Galectin-3 and downstream markers in tissue samples. For example, a decrease in markers of fibrosis (e.g., collagen deposition, α-SMA expression) or inflammation (e.g., macrophage infiltration) in the target organ would indicate successful inhibition of Galectin-3 activity.[1][10][11] Western blotting or immunohistochemistry can be used to assess the levels of these markers.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy | - Insufficient drug exposure at the target site.- Poor oral bioavailability.[4]- Rapid metabolism or excretion.[6]- Incorrect dosing or administration. | - Perform pharmacokinetic studies to assess drug levels in plasma and target tissues.[6]- Consider alternative formulations or administration routes (e.g., intravenous, intraperitoneal).[4]- Conduct a dose-response study to find the optimal therapeutic dose.[6]- Ensure proper administration techniques are being used.[6] |
| Unexpected Toxicity or Side Effects | - Off-target effects of the inhibitor.- High dose levels.- The biological role of Galectin-3 in the specific animal model.[12][13] | - Perform a thorough literature search on the known functions of Galectin-3 in your model system.- Reduce the dose or frequency of administration.- Consider using a more specific Galectin-3 inhibitor if available.- Monitor animals closely for any signs of toxicity. |
| Compound Precipitation in Formulation | - Poor solubility of this compound in the chosen vehicle.[14] | - Test different solvents or co-solvents (e.g., DMSO, PEG400, Tween 80) to improve solubility.[15][14]- Adjust the pH of the formulation if the compound is ionizable.[15]- Prepare fresh formulations before each use and visually inspect for precipitation.[6] |
| Variability in Experimental Results | - Inconsistent dosing or administration.- Differences in animal age, weight, or genetic background.- Instability of the formulated compound. | - Standardize all experimental procedures, including animal handling and dosing.- Use age- and weight-matched animals from a reputable supplier.- Assess the stability of the formulation over the duration of the experiment.[6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Model of Liver Fibrosis
-
Animal Model: Induce liver fibrosis in C57BL/6 mice using carbon tetrachloride (CCl4) injections.
-
Groups:
-
Vehicle control group
-
This compound treatment group (e.g., 10 mg/kg, oral gavage, daily)
-
Positive control group (e.g., an established anti-fibrotic agent)
-
-
Treatment: Begin treatment with this compound after the initial CCl4 injections and continue for the duration of the study (e.g., 4-6 weeks).
-
Endpoint Analysis:
-
Sacrifice animals and collect liver tissue and blood samples.
-
Assess liver fibrosis by histology (Sirius Red staining) and quantitative analysis of collagen content.
-
Measure gene expression of fibrotic markers (e.g., Col1a1, Acta2) by qPCR.
-
Determine levels of liver enzymes (ALT, AST) in the serum.
-
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animals: Use healthy C57BL/6 mice.
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.[4][9]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.
-
Analysis:
-
Process blood to obtain plasma.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Simplified signaling pathway of extracellular Galectin-3 and the inhibitory action of this compound.
References
- 1. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Galectin-3 inhibition reduces fibrotic scarring and promotes functional recovery after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galectin-3 contributes to vascular fibrosis in monocrotaline-induced pulmonary arterial hypertension rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galectin-3 contributes to acute cardiac dysfunction and toxicity by increasing oxidative stress and fibrosis in doxorubicin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galectin-3: Roles in Neurodevelopment, Neuroinflammation, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Galectin-3-IN-5 off-target effects and how to mitigate them
Welcome to the technical support center for Galectin-3-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target, Galectin-3.[1] These unintended interactions are a concern because they can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1] Given that the galectin family of proteins shares structural similarities in their carbohydrate-recognition domains (CRDs), achieving absolute specificity can be challenging.[2][3]
Q2: What are the common initial signs of potential off-target effects in my cell-based assays?
Common indicators that you may be observing off-target effects include:
-
High levels of cell death , especially at concentrations close to the IC50 for Galectin-3 inhibition. This may suggest the inhibitor is affecting proteins essential for cell survival.[1]
-
An unexpected or paradoxical cellular phenotype. For example, observing an increase in cell proliferation when inhibition of Galectin-3 is expected to decrease it. This could indicate the inhibitor is affecting a different pathway with an opposing function.[1]
-
Discrepancies between the phenotype observed with this compound and the phenotype from genetic knockdown (e.g., siRNA or CRISPR) of Galectin-3.
-
The observed effect does not correlate well with the known expression levels of Galectin-3 in the cell lines being tested.
Q3: What are the general strategies to minimize and validate the off-target effects of this compound?
A multi-pronged approach is recommended to ensure the observed effects are due to the specific inhibition of Galectin-3:[1]
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired phenotype while minimizing toxicity.[1]
-
Orthogonal Validation: Confirm the phenotype using a structurally and mechanistically different inhibitor for Galectin-3. Crucially, compare the inhibitor's effects to those seen with genetic approaches like siRNA or CRISPR/Cas9 to knock down or knock out the LGALS3 gene.[1]
-
Target Engagement Assays: Directly measure the binding of this compound to Galectin-3 within the cellular context to confirm it is reaching its intended target.[1]
-
Use of Control Compounds: Include an inactive enantiomer or a structurally similar but inactive analog of this compound in your experiments. This helps to control for effects caused by the chemical scaffold itself, rather than specific target inhibition.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| High cytotoxicity observed at or near the effective concentration. | The inhibitor may have potent off-target effects on proteins essential for cell survival.[1] | 1. Perform a detailed dose-response curve to determine the therapeutic window (See Protocol 1). 2. Assess apoptosis markers (e.g., Annexin V staining, caspase-3 cleavage) to understand the mechanism of cell death.[1] 3. Compare with LGALS3 knockout/knockdown cells. If genetic ablation of Galectin-3 is not cytotoxic, the inhibitor's toxicity is likely off-target. |
| Experimental results are inconsistent with published Galectin-3 functions. | The inhibitor may be affecting other galectins or unrelated proteins that produce a confounding phenotype. The galectin family has 15 known members in mammals with some shared structural features.[2] | 1. Validate the phenotype with a different tool, such as LGALS3 siRNA or a structurally unrelated Galectin-3 inhibitor (See Protocol 2).[1] 2. Consult selectivity profiling data for this compound to identify potential off-target galectins (See Table 1). 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with Galectin-3 in your cells (See Protocol 3). |
| The desired phenotype is only observed at very high concentrations of the inhibitor. | Using concentrations that far exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target proteins.[1] | 1. Re-evaluate the potency of this compound in your specific cell system using a direct biochemical or target engagement assay. 2. Check Galectin-3 expression levels in your cell model. Low expression may require higher inhibitor concentrations, but also increases the risk of off-target effects. 3. Consider a different cell model with higher Galectin-3 expression if possible. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table presents a sample selectivity profile. It is crucial to obtain specific data for the batch of this compound being used.
| Galectin Family Member | Binding Affinity (Kd, nM) | Selectivity (Fold vs. Galectin-3) |
| Galectin-3 | 15 | 1x |
| Galectin-1 | 1800 | 120x |
| Galectin-4C | 90 | 6x |
| Galectin-7 | >10,000 | >667x |
| Galectin-8N | 3500 | 233x |
| Galectin-9N | 4500 | 300x |
| (Data is hypothetical and for illustrative purposes only) |
Visualizations
Galectin-3 Signaling Pathways
Caption: Key signaling pathways modulated by extracellular and intracellular Galectin-3.
Experimental Workflow for Off-Target Identification
Caption: A stepwise workflow to investigate suspected off-target effects of this compound.
Troubleshooting Flowchart for Unexpected Results
Caption: A decision-making flowchart for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
Objective: To determine the minimum effective concentration of this compound and identify the concentration at which cellular toxicity occurs.[1]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a very low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Phenotypic Analysis: Perform the relevant phenotypic assay to measure the on-target effect (e.g., inhibition of migration, proliferation, or a specific signaling event).
-
Cytotoxicity Measurement: In parallel plates, measure cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration. Calculate the EC50 (effective concentration) for the phenotype and the CC50 (cytotoxic concentration) from the viability data. The ideal concentration for experiments is the lowest concentration that gives a maximal phenotypic response with minimal cytotoxicity.
Protocol 2: Orthogonal Validation using CRISPR/Cas9 Knockout
Objective: To validate that the observed cellular phenotype is a direct result of the inhibition of Galectin-3.
Methodology:
-
gRNA Design and Cloning: Design and clone two or more gRNAs targeting distinct exons of the LGALS3 gene into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the target cells with the gRNA/Cas9 plasmids. Select for transfected cells using an appropriate marker (e.g., puromycin (B1679871) resistance or FACS for a fluorescent marker).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or cell sorting.
-
Knockout Validation: Expand the clones and validate the knockout of Galectin-3 at the protein level using Western Blot or ELISA. Sequence the targeted genomic locus to confirm the presence of indel mutations.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to wild-type cells treated with this compound. A match between the genetic knockout phenotype and the inhibitor-induced phenotype strongly supports an on-target effect.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target protein in intact cells.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions and heat them at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method that does not use harsh detergents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Galectin-3 at each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble Galectin-3 as a function of temperature for both the vehicle- and inhibitor-treated samples. Successful binding of this compound will stabilize the Galectin-3 protein, resulting in a shift of the melting curve to higher temperatures compared to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of Galectin-3-IN-5
Welcome to the technical support center for Galectin-3-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the bioavailability of this potent Galectin-3 inhibitor in your experiments.
Troubleshooting Guides
This section addresses specific challenges you might encounter during the preclinical development of this compound, focusing on its oral bioavailability.
Issue 1: Low Oral Bioavailability Despite High In Vitro Potency
Question: My in vitro assays show that this compound is a highly potent inhibitor (IC50 = 9.2 nM against human Galectin-3), but I am observing low and variable plasma concentrations in my animal studies after oral administration. What are the potential causes and how can I address this?
Answer:
Low oral bioavailability of a potent compound like this compound is a common challenge in drug development. The issue can generally be attributed to one or more of the following factors: poor absorption, and/or extensive first-pass metabolism.
Potential Causes & Troubleshooting Strategies:
-
Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluids to be absorbed.
-
Troubleshooting:
-
Characterize Solubility: Determine the thermodynamic solubility of this compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8).
-
Formulation Development:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can enhance its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and take advantage of lipid absorption pathways.[1]
-
Co-crystals: Forming a co-crystal with a suitable co-former can alter the crystal packing and improve solubility.
-
-
-
-
Low Intestinal Permeability: The compound must be able to cross the intestinal epithelium to enter the bloodstream.
-
Troubleshooting:
-
Assess Permeability: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). A low Papp value suggests poor absorption.
-
Identify Efflux: A bi-directional Caco-2 assay can determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is indicative of active efflux.
-
Structural Modification (Lead Optimization): For related analogs, consider reducing the polar surface area (PSA). Studies on other galectin-3 inhibitors have shown that reducing polarity can improve permeability.[1][2]
-
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Identify Metabolizing Enzymes: Determine which cytochrome P450 (CYP) enzymes are responsible for its metabolism.
-
Co-administration with Inhibitors: In preclinical studies, co-administration with a known inhibitor of the relevant CYP enzyme can confirm the impact of first-pass metabolism. However, this approach has a high potential for drug-drug interactions in a clinical setting.
-
Prodrug Approach: Design a prodrug that masks the metabolic soft spots of this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: While detailed proprietary data for this compound is not publicly available, it is described as an "orally active" inhibitor.[3] However, this does not guarantee high bioavailability. Based on the structures of other galectin-3 inhibitors, it is likely a small molecule with polar functional groups necessary for binding to the carbohydrate recognition domain of galectin-3. These polar groups can contribute to lower permeability. For a similar class of inhibitors, a polar surface area (PSA) of less than 140 Ų was associated with better permeability.[2] We recommend characterizing the solubility, LogP, and PSA of your specific batch of this compound.
Q2: What formulation strategies are recommended for improving the bioavailability of Galectin-3 inhibitors?
A2: For galectin-3 inhibitors, which can be polar molecules, several formulation strategies can be effective:
| Formulation Strategy | Mechanism of Action | Suitability for this compound |
| Amorphous Solid Dispersion (ASD) | Increases the apparent solubility and dissolution rate by preventing crystallization. | Potentially suitable if solubility is a limiting factor. |
| Lipid-Based Formulations (e.g., SEDDS) | Presents the drug in a solubilized state and utilizes lipid absorption pathways. | A good option for lipophilic analogs of this compound. |
| Nanosuspensions | Increases surface area for dissolution through particle size reduction. | Applicable if the dissolution rate is slow. |
Q3: How do I interpret the results of a Caco-2 permeability assay for this compound?
A3: The Caco-2 permeability assay provides two key pieces of information:
-
Apparent Permeability (Papp): This value indicates how well the compound crosses the intestinal barrier.
-
High Permeability (Papp > 10 x 10⁻⁶ cm/s): Absorption is unlikely to be limited by permeability.
-
Moderate Permeability (1 < Papp < 10 x 10⁻⁶ cm/s): Permeability may partially limit absorption.
-
Low Permeability (Papp < 1 x 10⁻⁶ cm/s): Poor permeability is a likely contributor to low bioavailability.
-
-
Efflux Ratio (ER): This is the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction.
-
ER > 2: Suggests that the compound is actively transported out of the cells by efflux pumps like P-gp, which can significantly reduce absorption.
-
Q4: What is a typical experimental design for an in vivo pharmacokinetic study of this compound in rodents?
A4: A standard single-dose pharmacokinetic study in rats or mice would involve:
-
Animal Model: Typically male Sprague-Dawley rats or CD-1 mice.
-
Dosing:
-
Intravenous (IV) Administration: To determine clearance, volume of distribution, and half-life.
-
Oral (PO) Gavage: To assess oral absorption and bioavailability.
-
-
Formulation: The IV dose is typically in a solubilizing vehicle, while the oral dose can be a simple suspension or an optimized formulation being tested.
-
Blood Sampling: Serial blood samples are collected at multiple time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Bioanalysis: Plasma concentrations of this compound are measured using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, clearance, and bioavailability) are calculated using non-compartmental analysis.
Experimental Protocols
1. Caco-2 Permeability Assay
This protocol provides a general method for assessing the intestinal permeability of this compound.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
The dosing solution of this compound is prepared in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) permeability, the dosing solution is added to the apical side, and the receiver compartment (basolateral) contains fresh transport buffer.
-
For basolateral-to-apical (B-A) permeability, the dosing solution is added to the basolateral side.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver compartment at specified time points.
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
2. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic single-dose PK study.
-
Animals: Male Sprague-Dawley rats (250-300g), fasted overnight.
-
Formulation:
-
IV: this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
PO: this compound suspended in a vehicle like 0.5% methylcellulose.
-
-
Dosing:
-
IV: Administer via the tail vein.
-
PO: Administer by oral gavage.
-
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters, including bioavailability (F%), which is determined by the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
Caption: Simplified Galectin-3 signaling pathways and the inhibitory action of this compound.
References
troubleshooting Galectin-3-IN-5 inconsistent experimental results
Welcome to the technical support center for Galectin-3-IN-5. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent experimental results and provide guidance on the effective use of Galectin-3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Galectin-3 and why is it a therapeutic target?
Galectin-3 is a versatile protein involved in a multitude of cellular processes, including cell growth, proliferation, differentiation, and inflammation.[1] It functions both inside the cell and in the extracellular space.[2] Dysregulation of Galectin-3 has been linked to numerous diseases, such as cancer, fibrosis, and cardiovascular conditions, making it a significant target for therapeutic intervention.[3] Galectin-3 inhibitors, like this compound, aim to modulate its activity to mitigate these disease-related processes.[3]
Q2: How do Galectin-3 inhibitors generally work?
Galectin-3 inhibitors typically function by targeting the carbohydrate recognition domain (CRD) of the protein.[4] By blocking this domain, they prevent Galectin-3 from binding to its natural ligands, which are glycoproteins and glycolipids on the cell surface and in the extracellular matrix.[3][4] This disruption of binding interferes with downstream signaling pathways involved in inflammation, fibrosis, and tumor progression.[3] Some inhibitors may also modulate signaling pathways that regulate the expression of Galectin-3 itself.[4]
Q3: I am observing a significant difference between the IC50 value of this compound in my cell-based assay compared to the value from a biochemical assay. What could be the reason?
Discrepancies between biochemical and cell-based assay potencies are a common observation when working with small molecule inhibitors.[5] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have limited ability to cross the cell membrane, leading to a lower effective concentration at the intracellular target.[5]
-
Efflux Pumps: Cells possess active transporters, such as P-glycoprotein, that can pump the inhibitor out, reducing its intracellular accumulation.[5]
-
Protein Binding: The inhibitor might bind to other proteins or lipids within the cell or in the culture medium, decreasing the free concentration available to interact with Galectin-3.[5]
-
Inhibitor Stability and Metabolism: The compound could be metabolized or degraded by cellular enzymes, reducing its active concentration over the duration of the experiment.[5]
Troubleshooting Inconsistent Experimental Results
This section provides a question-and-answer guide to address specific issues you may encounter during your experiments with this compound.
Compound Handling and Solubility
Q4: My this compound powder is not dissolving in my aqueous experimental buffer. What should I do?
Poor aqueous solubility is a common challenge with novel small molecule inhibitors. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[6]
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for creating high-concentration stock solutions of organic molecules.[6]
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For your experiment, perform serial dilutions from this stock into your aqueous buffer.
-
-
Critical Consideration: It is essential to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid solvent-induced artifacts.[6] Always include a vehicle control (your final assay medium with the same concentration of DMSO as your treated samples) in your experiments.
Q5: I prepared a stock solution of this compound in DMSO, but I see precipitation when I dilute it into my aqueous buffer. How can I resolve this?
Precipitation upon dilution indicates that the compound's solubility limit has been exceeded in the final aqueous medium. Here are some strategies to address this:
-
Lower the Final Concentration: Your target concentration in the aqueous buffer might be too high. Try working with a lower final concentration of the inhibitor.
-
Use a Different Solvent: While DMSO is common, other solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested for better solubility upon dilution.[5]
-
pH Adjustment: For compounds with ionizable groups, modifying the pH of your aqueous buffer can sometimes enhance solubility.[5]
-
Gentle Warming or Sonication: Carefully warming the solution or using a sonicator can aid in dissolving the compound. However, be cautious as excessive heat can lead to degradation.[5]
Q6: My experimental results with this compound are varying from day to day. Could the compound be unstable in solution?
Inconsistent results can indeed be a sign of compound instability. Small molecule inhibitors can degrade over time, especially when in solution.
-
Signs of Degradation: A change in the color of your stock solution can indicate chemical degradation or oxidation.[7]
-
Storage Recommendations:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[7]
-
For compounds sensitive to oxidation, consider purging the vial's headspace with an inert gas like argon or nitrogen before sealing.[7]
-
Cell-Based Assay Issues
Q7: The inhibitory effect of this compound in my long-term cell culture experiment seems to diminish over time. What is happening?
A diminishing effect in long-term experiments is often due to the inhibitor's instability or metabolism by the cells.
-
Solution: Consider replenishing the inhibitor by performing media changes with freshly prepared inhibitor at regular intervals during the experiment.[8]
-
Stability Test: You can perform a simple stability test by incubating the inhibitor in your cell culture medium for the duration of your experiment and then testing its activity in a functional assay.
Q8: My vehicle control (DMSO) is showing a biological effect in my assay. How should I address this?
A biological effect from the vehicle control can confound your results.
-
Reduce Solvent Concentration: The most common reason for this is too high a final concentration of the solvent. Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[5]
-
Consistent Vehicle Concentration: Ensure that all wells, including your untreated controls, contain the same final concentration of the vehicle.[5]
-
Alternative Solvents: If the effect persists even at low concentrations, you may need to explore alternative solvents that are better tolerated by your cell system.[5]
Q9: I am observing high background or non-specific inhibition in my assay. What are the possible causes and solutions?
High background or non-specific inhibition can be caused by compound aggregation at high concentrations.
-
Visual Inspection: Check your compound in solution for any signs of cloudiness or precipitate.[5]
-
Dose-Response Curve: Aggregating compounds often exhibit a steep, non-saturating dose-response curve.[5]
-
Include a Detergent: Adding a non-ionic detergent, such as 0.01% Triton X-100, to your assay buffer can help disrupt aggregates.[5]
-
Orthogonal Assay: Validate your findings in a different, unrelated assay to confirm the observed activity.[5]
Quantitative Data Summary
Since "this compound" is a novel compound without publicly available data, the following tables provide a general overview of the types of quantitative data you should aim to generate and how to present them.
Table 1: In Vitro Potency of Galectin-3 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) |
| This compound | Biochemical (e.g., ELISA) | Recombinant Human Gal-3 | Your Data | Your Data |
| Reference Compound A | Biochemical (e.g., ELISA) | Recombinant Human Gal-3 | Value from Literature | Value from Literature |
| This compound | Cell-Based (e.g., Migration) | Your Cell Line | Your Data | N/A |
| Reference Compound A | Cell-Based (e.g., Migration) | Your Cell Line | Value from Literature | N/A |
Table 2: Selectivity Profile of a Hypothetical Galectin-3 Inhibitor
| Galectin Family Member | IC50 (nM) | Fold Selectivity vs. Galectin-3 |
| Galectin-3 | Your Data | 1 |
| Galectin-1 | Your Data | Calculate |
| Galectin-4 | Your Data | Calculate |
| Galectin-7 | Your Data | Calculate |
| Galectin-8 | Your Data | Calculate |
| Galectin-9 | Your Data | Calculate |
Experimental Protocols
Protocol 1: Galectin-3 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for quantifying the amount of Galectin-3 in biological samples such as cell culture supernatants, serum, or plasma.
Materials:
-
Human Galectin-3 ELISA Kit (e.g., Abcam ab269555, Elabscience E-EL-H0109)
-
96-well microplate reader
-
Your samples (cell culture supernatant, serum, plasma, or cell lysates)
-
Deionized water
-
Wash buffer
-
Stop solution
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the manufacturer's protocol. Equilibrate all reagents to room temperature before use.[9]
-
Standard Curve: Prepare a serial dilution of the Galectin-3 standard to create a standard curve.
-
Sample Addition: Add 100 µL of each standard, blank, and sample to the appropriate wells of the ELISA plate.[10] It is recommended to run all samples and standards in duplicate.[10]
-
Incubation: Cover the plate and incubate for 90 minutes at 37°C.[10]
-
Washing: Aspirate the liquid from each well and wash the plate three to five times with wash buffer.[9][10]
-
Detection: Add the HRP-conjugated detection antibody and incubate as per the manufacturer's instructions (typically 30-60 minutes at 37°C).[10]
-
Substrate Addition: After another wash step, add the TMB substrate reagent to each well and incubate in the dark for 15-30 minutes at 37°C.[10]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of Galectin-3 in your samples by interpolating from the standard curve.
Protocol 2: Cell Migration Assay (Boyden Chamber)
This assay measures the effect of this compound on chemoattractant-induced cell migration.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Your cell line of interest (e.g., endothelial cells, fibroblasts)
-
Cell culture medium
-
Chemoattractant (e.g., VEGF-A, FGF)
-
This compound
-
Calcein AM or DAPI for cell staining
Procedure:
-
Cell Preparation: Culture your cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium.
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add medium containing the chemoattractant.
-
In the upper chamber, add your starved cells resuspended in serum-free medium.
-
Add different concentrations of this compound (and a vehicle control) to the upper or lower chamber, depending on your experimental design.
-
-
Incubation: Incubate the chamber at 37°C in a CO2 incubator for a predetermined time (e.g., 4-24 hours) to allow for cell migration.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Cell Staining: Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein AM or DAPI.
-
Imaging and Quantification: Image the stained cells using a fluorescence microscope. Count the number of migrated cells in several random fields of view for each condition.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control group to determine the effect of this compound on cell migration.
Visualizations
Signaling Pathways
Caption: Simplified overview of extracellular Galectin-3 signaling pathways.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. news-medical.net [news-medical.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bioivt.com [bioivt.com]
- 9. content.abcam.com [content.abcam.com]
- 10. file.elabscience.com [file.elabscience.com]
Technical Support Center: Toxicity Assessment of Galectin-3 Inhibitors in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galectin-3 inhibitors, such as Galectin-3-IN-5. The information is designed to address common issues encountered during the in vitro toxicity assessment of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of Galectin-3 inhibitors?
Galectin-3 is a β-galactoside-binding protein involved in a multitude of cellular processes critical for cancer progression, including cell proliferation, apoptosis, adhesion, and migration.[1][2][3] Galectin-3 inhibitors work by targeting and blocking the activity of Galectin-3. By doing so, they can disrupt cell-cell and cell-matrix interactions, thereby modulating various cellular functions.[2] The inhibition of Galectin-3 can impact several biological pathways, including those involved in inflammation, fibrosis, and tumor progression.[2]
Q2: Which cell lines are appropriate for testing the toxicity of a Galectin-3 inhibitor?
The choice of cell line depends on the research question and the therapeutic target. Since Galectin-3 is implicated in a wide range of cancers, suitable cell lines could include those from:
-
Renal Cell Carcinoma: Caki-1, Caki-2, 786-0, ACHN[4]
-
Colon Cancer: SW480
-
Breast Cancer
-
Oral Tongue Squamous Cell Carcinoma [5]
-
Melanoma: C8161-c9[5]
It is also recommended to test the inhibitor on a non-cancerous cell line (e.g., normal diploid keratinocytes) to assess for differential toxicity between normal and cancer cells.[6]
Q3: What are the standard assays to assess the cytotoxicity of a Galectin-3 inhibitor?
Several standard assays can be used to evaluate the toxicity of small molecule inhibitors:
-
Metabolic Viability Assays:
-
Cell Membrane Integrity Assays:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells.[8]
-
-
Apoptosis Assays:
-
Cell Proliferation Assays:
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Verify cell counts and seeding density for each experiment. |
| Inhibitor Instability | Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. Check the storage conditions and shelf-life of the compound. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Issue 2: No Observable Toxicity at Expected Concentrations
| Possible Cause | Troubleshooting Step |
| Low Inhibitor Potency | Test a wider and higher range of inhibitor concentrations to determine the IC50 value. |
| Incorrect Assay Choice | The inhibitor may be cytostatic rather than cytotoxic. Use a proliferation assay (e.g., BrdU) in addition to a viability assay (e.g., MTT). |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms. Consider using a different, more sensitive cell line. |
| Inhibitor Degradation | Verify the integrity and purity of the inhibitor compound. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from cytotoxicity assays.
| Cell Line | Assay Type | Inhibitor | Time Point (hours) | IC50 (µM) | Reference |
| Caki-1 | MTT | Arsenic Trioxide | 72 | >10 | [4] |
| Caki-2 | MTT | Arsenic Trioxide | 72 | ~5 | [4] |
| 786-0 | MTT | Arsenic Trioxide | 72 | >10 | [4] |
| ACHN | MTT | Arsenic Trioxide | 72 | ~2.5 | [4] |
| Example: Cancer Cell Line A | MTT | This compound | 48 | Data not available | |
| Example: Normal Cell Line B | MTT | This compound | 48 | Data not available |
Experimental Protocols
Protocol: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of a Galectin-3 inhibitor on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells in the logarithmic growth phase. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. c. Incubate for 24 hours to allow for cell attachment.[9]
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM). b. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and a no-treatment control (medium only). c. Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. d. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Galectin-3 Signaling Pathways
Galectin-3 is involved in multiple signaling pathways that regulate cell survival, proliferation, and migration.[10] Inhibition of Galectin-3 can disrupt these pathways.
Caption: Key signaling pathways modulated by Galectin-3.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of a Galectin-3 inhibitor involves several key steps, from cell culture to data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Regulation of cancer-related gene expression by galectin-3 and the molecular mechanism of its nuclear import pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Galectin-3 in Cardiovascular Diseases [mdpi.com]
- 4. Galectin-3 inhibition sensitizes human renal cell carcinoma cells to arsenic trioxide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Galectin-3 contributes to acute cardiac dysfunction and toxicity by increasing oxidative stress and fibrosis in doxorubicin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Galectin-3 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Galectin-3 inhibitors in cancer cells. For the purpose of this guide, we will refer to a representative potent and specific Galectin-3 inhibitor as Galectin-3-IN-5 .
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Galectin-3 inhibitors like this compound?
A1: Galectin-3 inhibitors primarily work by binding to the carbohydrate recognition domain (CRD) of Galectin-3, preventing its interaction with various glycoproteins and glycolipids on the cell surface and within the cell.[1] This inhibition disrupts several cancer-promoting processes, including cell growth, adhesion, migration, invasion, angiogenesis, and immune evasion.[2][3] Intracellularly, Galectin-3 has anti-apoptotic functions, partly due to a conserved NWGR motif similar to that in the Bcl-2 family, which can be disrupted by inhibitors.[4][5][6]
Q2: Our cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential molecular mechanisms?
A2: Resistance to Galectin-3 inhibition can arise from several mechanisms:
-
Upregulation of Galectin-3 Expression: Cancer cells may increase the expression of the LGALS3 gene, which encodes Galectin-3, to overcome the inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival and proliferative pathways to compensate for the inhibition of Galectin-3-mediated signaling. Common bypass pathways include the PI3K/AKT and MEK/ERK pathways.[7][8]
-
Alterations in Glycosylation: Changes in the glycosylation patterns of cell surface receptors can reduce their affinity for Galectin-3, thereby diminishing the impact of its inhibition.
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (MDR1), can lead to the active removal of the inhibitor from the cell.[4]
-
Mutations in the Galectin-3 Binding Pocket: While less common for this class of inhibitors, mutations in the CRD of Galectin-3 could potentially reduce the binding affinity of this compound.
Q3: We are not observing the expected pro-apoptotic effect of this compound in our cell line. What could be the reason?
A3: The anti-apoptotic function of Galectin-3 is context-dependent and varies between cell types.[2] If you are not observing a pro-apoptotic effect, consider the following:
-
Subcellular Localization of Galectin-3: The anti-apoptotic effects of Galectin-3 are primarily associated with its cytoplasmic and mitochondrial localization.[2][5] In some cell lines, Galectin-3 may be predominantly nuclear or extracellular.
-
Dominant Pro-Survival Signaling: The cell line may have strong activation of other anti-apoptotic pathways (e.g., high expression of Bcl-2, Bcl-xL, or activated AKT signaling) that override the effect of Galectin-3 inhibition.
-
Low Baseline Galectin-3 Expression: The cell line may not express sufficient levels of Galectin-3 for its inhibition to have a significant impact on apoptosis.
Q4: Can this compound be used in combination with other anti-cancer therapies?
A4: Yes, combination therapy is a promising strategy. Galectin-3 inhibitors have shown synergistic effects when combined with:
-
Chemotherapy: By inhibiting Galectin-3's anti-apoptotic functions, inhibitors can sensitize cancer cells to agents like cisplatin (B142131) and etoposide.[5][6]
-
Targeted Therapy: Galectin-3 has been implicated in resistance to targeted therapies like trastuzumab (anti-HER2) and cetuximab (anti-EGFR).[8][9] Combining this compound with these agents may restore sensitivity.
-
Immunotherapy: Galectin-3 contributes to an immunosuppressive tumor microenvironment.[3][4] Inhibitors can enhance the efficacy of immune checkpoint blockers (e.g., anti-PD-1) by promoting T-cell infiltration and activity.[9]
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound in Long-Term Cultures
| Possible Cause | Suggested Solution |
| Selection of a resistant cell population. | Perform single-cell cloning to isolate and characterize resistant and sensitive populations. |
| Upregulation of Galectin-3 expression. | Quantify LGALS3 mRNA by qRT-PCR and Galectin-3 protein levels by Western blot in sensitive vs. resistant cells. |
| Activation of bypass signaling pathways. | Use phospho-protein arrays or Western blotting to screen for activation of key survival pathways (e.g., p-AKT, p-ERK). |
Problem 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Inhibitor instability in culture medium. | Prepare fresh inhibitor solutions for each experiment. Check the stability of the compound in your specific cell culture medium over time. |
| Cell seeding density variability. | Optimize and standardize cell seeding density as the effect of Galectin-3 inhibition can be density-dependent. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity. |
Problem 3: Lack of Effect on Cell Migration or Invasion
| Possible Cause | Suggested Solution |
| Low expression of relevant Galectin-3 ligands. | Profile the expression of key Galectin-3 binding partners involved in migration, such as integrins. |
| Assay conditions are not optimal. | Optimize the concentration of chemoattractant and the duration of the migration/invasion assay for your specific cell line. |
| Redundant mechanisms for migration/invasion. | Investigate the role of other pro-migratory pathways that may be active in your cell line. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Dose Escalation: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.
-
Sub-culturing: Once the cells have adapted and are proliferating at a normal rate, sub-culture them and gradually increase the concentration of this compound in a stepwise manner.
-
Resistant Population: Continue this process until the cells are able to proliferate in a concentration of this compound that is 5-10 times the initial IC50.
-
Validation: Periodically assess the IC50 of the cultured cells to confirm the resistant phenotype.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and resistant cells with and without this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against key signaling proteins (e.g., Galectin-3, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Galectin-3 signaling pathways in cancer.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Galectin-3 as a Potential Target to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GALECTIN INHIBITORS - Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? [drug-dev.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The role of galectin-3 in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of galectin-3 in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galectin-3 blockade suppresses the growth of cetuximab-resistant human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galectin‐3 enhances trastuzumab resistance by regulating cancer malignancy and stemness in HER2‐positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Galectin-3-IN-5 Delivery Methods for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel, poorly water-soluble Galectin-3 inhibitor, Galectin-3-IN-5, in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during the pre-clinical evaluation of this compound, focusing on challenges related to its delivery and bioavailability.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Question: My this compound powder is not dissolving in phosphate-buffered saline (PBS) for my in vitro assays or for preparing a simple aqueous formulation for in vivo studies. What should I do?
-
Answer: Poor aqueous solubility is an expected characteristic of many small molecule inhibitors like this compound. Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first create a high-concentration stock solution in a water-miscible organic solvent.
-
Initial Steps:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing capacity for a wide range of organic compounds. Other options include ethanol, methanol, or dimethylformamide (DMF).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in your chosen organic solvent.
-
Working Dilutions: For in vitro assays, perform serial dilutions of the stock solution into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not impact the biological system.
-
Vehicle Controls: Always include a vehicle control in your experiments, which consists of the same final concentration of the organic solvent in the aqueous medium without the inhibitor.
-
-
Issue 2: Low or Variable Bioavailability in Animal Studies
-
Question: I have administered this compound to mice, but the plasma concentrations are very low or highly variable between animals. How can I improve the oral bioavailability?
-
Answer: Low and variable oral bioavailability is a common hurdle for poorly soluble compounds. This can be due to poor dissolution in the gastrointestinal (GI) tract, low permeability across the intestinal wall, or significant first-pass metabolism. A systematic approach to formulation development is necessary.
-
Formulation Strategies to Enhance Solubility and Absorption:
-
Co-solvents: Utilize a mixture of water-miscible solvents to increase the solubility of this compound.
-
Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the drug and improve its solubility and absorption.
-
Cyclodextrins: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
-
Lipid-based Formulations: Formulate this compound in oils or self-emulsifying drug delivery systems (SEDDS) to enhance its absorption via the lymphatic pathway.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
-
-
Issue 3: Compound Precipitation Upon Dilution or Administration
-
Question: My this compound formulation appears clear initially, but I observe precipitation when I dilute it in an aqueous medium or after oral gavage. What is causing this and how can I prevent it?
-
Answer: This is a common issue when a drug is dissolved in a high concentration of an organic solvent or a specific formulation vehicle, and then introduced into an aqueous environment where its solubility is much lower.
-
Troubleshooting Steps:
-
Kinetic Solubility Assessment: Determine the kinetic solubility of this compound in your final dosing vehicle diluted into simulated gastric and intestinal fluids.
-
Formulation Optimization:
-
Reduce the drug concentration in the formulation if possible.
-
Incorporate precipitation inhibitors, such as polymers like HPMC or PVP, into your formulation.
-
For oral dosing, consider administering the formulation in a gelatin capsule to bypass the initial dilution in the stomach.
-
-
-
Issue 4: Suspected Off-Target or Vehicle-Related Toxicity
-
Question: I am observing unexpected adverse effects in my animal studies. How can I determine if this is due to the vehicle or off-target effects of this compound?
-
Answer: It is crucial to differentiate between toxicity from the compound and the formulation excipients.
-
Experimental Design for Deconvolution:
-
Vehicle-Only Control Group: Always include a control group that receives the formulation vehicle without this compound, administered at the same volume and frequency.
-
Dose-Response Study: Conduct a dose-response study with this compound to see if the adverse effects are dose-dependent.
-
Alternative Formulation: Test a different, well-tolerated formulation to see if the adverse effects persist.
-
Histopathology: Perform histopathological analysis of key organs from all study groups to identify any tissue damage.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting formulations for in vivo studies with this compound?
A1: For a novel, poorly soluble compound like this compound, it is advisable to start with a screening of simple formulations. Below is a table of common starting formulations for oral and intravenous administration in mice.
| Route of Administration | Formulation Composition | Preparation Notes | Considerations |
| Oral (PO) | 5% DMSO, 40% PEG 400, 5% Tween® 80, 50% Saline | Dissolve this compound in DMSO first, then add PEG 400 and Tween® 80. Mix well. Finally, add saline dropwise while vortexing. | Good for initial screening, but high concentrations of excipients may cause GI irritation. |
| 10% Cremophor® EL, 90% Saline | Dissolve this compound in Cremophor® EL. Add saline and mix to form a clear emulsion. | Cremophor® EL can cause hypersensitivity reactions in some animals. | |
| 20% Hydroxypropyl-β-cyclodextrin in Water | Dissolve HP-β-CD in water with gentle heating. Add this compound and stir until dissolved. | A well-tolerated option for compounds that form inclusion complexes. | |
| Intravenous (IV) | 10% DMSO, 90% Saline | Dissolve this compound in DMSO. Slowly add to saline while vortexing. | The final DMSO concentration should be kept as low as possible to avoid hemolysis. |
| 5% Solutol® HS 15, 95% Saline | Dissolve this compound in Solutol® HS 15. Add saline and mix. | Solutol® can also cause hypersensitivity reactions. |
Q2: How can I determine the maximum tolerated dose (MTD) of this compound in a new formulation?
A2: A dose escalation study is required to determine the MTD. Start with a low dose and gradually increase the dose in different groups of animals. Monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and, if necessary, perform hematology and clinical chemistry at the end of the study. The MTD is the highest dose that does not cause unacceptable toxicity.
Q3: What analytical methods are suitable for quantifying this compound in biological samples?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying small molecules like this compound in plasma, tissue homogenates, and other biological matrices. A validated LC-MS/MS assay will be required for pharmacokinetic studies.
Q4: How does this compound inhibit the Galectin-3 signaling pathway?
A4: Galectin-3 is a β-galactoside-binding lectin that can be found both inside and outside the cell. Extracellularly, it can cross-link glycoproteins on the cell surface, leading to the activation of various signaling pathways involved in inflammation, fibrosis, and cancer progression. This compound is designed to be a competitive inhibitor of the carbohydrate recognition domain (CRD) of Galectin-3, preventing it from binding to its natural ligands and thereby inhibiting downstream signaling.
Figure 1. Simplified Galectin-3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Formulation Screening for Oral Delivery
-
Objective: To identify a suitable vehicle for the oral administration of this compound in mice.
-
Materials: this compound, DMSO, PEG 400, Tween® 80, Cremophor® EL, Hydroxypropyl-β-cyclodextrin, Saline, microcentrifuge tubes, vortex mixer, oral gavage needles.
-
Procedure:
-
Prepare a series of formulations as described in the FAQ A1 table.
-
Attempt to dissolve this compound at the desired concentration (e.g., 1-10 mg/mL).
-
Visually inspect each formulation for clarity and signs of precipitation.
-
Perform a kinetic solubility test by diluting an aliquot of each formulation 1:10 and 1:100 in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). Observe for precipitation over 2 hours.
-
Select the most promising formulations for a preliminary in vivo tolerability and pharmacokinetic study.
-
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the plasma concentration-time profile of this compound after a single oral dose.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Fast mice overnight (with access to water).
-
Administer this compound in the selected formulation via oral gavage at a single dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Quantitative Data Summary
Table 1: Hypothetical Solubility of this compound in Various Vehicles
| Vehicle | Solubility (mg/mL) | Observations |
| Water | < 0.001 | Insoluble |
| PBS (pH 7.4) | < 0.001 | Insoluble |
| 100% DMSO | > 50 | Freely soluble |
| 100% PEG 400 | ~15 | Soluble |
| 5% DMSO / 95% Saline | < 0.1 | Precipitates |
| 10% DMSO / 40% PEG 400 / 50% Saline | ~1 | Clear solution |
| 20% HP-β-CD in Water | ~5 | Clear solution |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, PO)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Suspension in 0.5% CMC | 50 ± 15 | 2.0 | 250 ± 80 |
| 20% HP-β-CD in Water | 450 ± 120 | 1.0 | 2100 ± 550 |
| SEDDS | 800 ± 210 | 0.5 | 4500 ± 1100 |
Visualizations
Figure 2. Experimental workflow for the development and selection of an oral formulation for this compound.
Figure 3. Logical decision tree for troubleshooting poor in vivo efficacy of this compound.
Technical Support Center: Synthesis of Galectin-3-IN-5 and Derivatives
Welcome to the technical support center for the synthesis of Galectin-3-IN-5 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing these potent Galectin-3 inhibitors.
Frequently Asked Questions (FAQs)
General Synthesis
Q1: What are the primary challenges in synthesizing this compound and its derivatives?
A1: The synthesis of Galectin-3 inhibitors like this compound, which are often carbohydrate-based, presents several key challenges:
-
Stereocontrol: Achieving the correct stereochemistry during glycosylation reactions is critical for biological activity.
-
Protecting Group Strategy: The multiple hydroxyl groups on the carbohydrate scaffold require a robust protecting group strategy to ensure regioselectivity during modification.
-
Purification of Polar Intermediates: Carbohydrate intermediates are often highly polar and water-soluble, making their purification by standard chromatographic techniques challenging.[1]
-
Low Yields: Multi-step syntheses of complex molecules can often result in low overall yields.[2]
-
Anomer Separation: During reactions, the formation of anomeric mixtures (α and β isomers) can occur, which may be difficult to separate.[1]
Q2: What is a common synthetic strategy for molecules like this compound?
A2: A common approach involves a modular synthesis where the carbohydrate core is first synthesized and then functionalized. For this compound, a plausible strategy would involve the synthesis of a galactose derivative with appropriate protecting groups, followed by the introduction of the triazole-thione moiety and the substituted aromatic rings.
Specific Reactions
Q3: How can I improve the yield and stereoselectivity of the glycosylation step?
A3: To improve glycosylation reactions, consider the following:
-
Choice of Glycosyl Donor and Acceptor: The reactivity of both the donor and acceptor is crucial. Activate the donor appropriately (e.g., as a trichloroacetimidate (B1259523) or a glycosyl halide).
-
Promoter/Catalyst: Use a suitable Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) to control the reaction.
-
Solvent: The choice of solvent can influence the stereochemical outcome. Nitrile solvents like acetonitrile (B52724) can favor the formation of 1,2-trans-glycosides.
-
Temperature: Running the reaction at low temperatures can enhance selectivity.
Q4: What are the best practices for installing the triazole-thione moiety?
A4: The 2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione component of this compound is a key feature. Its synthesis and coupling to the carbohydrate scaffold likely involve:
-
Heterocycle Formation: The triazole-thione ring can be synthesized separately and then coupled to the galactose core.
-
Click Chemistry: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazole rings, which can be a precursor to the final thione.[3]
Troubleshooting Guides
Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in glycosylation | Incomplete reaction; decomposition of starting materials. | Optimize reaction time and temperature. Ensure anhydrous conditions. Use a more reactive glycosyl donor. |
| Poor stereoselectivity | Incorrect solvent or promoter. | Use a participating solvent (e.g., acetonitrile) for 1,2-trans products. Screen different Lewis acid promoters. |
| Failure to remove protecting groups | Harsh deprotection conditions leading to side products. | Use milder deprotection reagents (e.g., palladium on carbon with hydrogen for benzyl (B1604629) groups). Optimize reaction conditions (time, temperature, catalyst loading). |
| Side reactions during functionalization | Lack of regioselectivity. | Employ an orthogonal protecting group strategy to selectively deprotect and functionalize specific hydroxyl groups. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in separating anomers | Similar polarity of α and β anomers. | Use specialized chromatography techniques like preparative HPLC with a suitable column (e.g., C18 for protected carbohydrates, or a polar stationary phase for unprotected ones).[4][5] |
| Product is too polar for silica (B1680970) gel chromatography | Free hydroxyl groups on the carbohydrate. | Use reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.[4] Consider Hydrophilic Interaction Liquid Chromatography (HILIC).[1] |
| Co-elution of impurities | Structurally similar impurities. | Optimize the chromatographic conditions (gradient, solvent system). Consider using a different stationary phase.[1] |
| Product is not UV active | Lack of a chromophore. | Use detection methods like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for monitoring the purification.[1] |
Experimental Protocols
General Protocol for the Synthesis of a Thiodigalactoside-Based Galectin-3 Inhibitor
This protocol is a generalized representation based on the synthesis of similar thiodigalactoside (B104359) inhibitors and should be adapted for the specific synthesis of this compound.[6]
-
Protection of Galactose: Start with commercially available D-galactose. Protect the hydroxyl groups using a suitable protecting group like acetyl (Ac) or benzyl (Bn) groups. For example, treat galactose with acetic anhydride (B1165640) in pyridine (B92270) to obtain peracetylated galactose.
-
Formation of Glycosyl Halide: Convert the anomeric hydroxyl group of the protected galactose into a more reactive leaving group, such as a bromide, using HBr in acetic acid.
-
Thioglycoside Formation: React the glycosyl bromide with a thiol, such as thiourea, followed by hydrolysis to generate a protected 1-thiogalactose derivative.
-
Coupling Reaction: Couple the 1-thiogalactose with a suitably functionalized and protected galactose acceptor to form the thiodigalactoside backbone. This step may require activation of the thiol.
-
Regioselective Deprotection and Functionalization: Selectively deprotect one or more hydroxyl groups to allow for the introduction of desired substituents, such as the triazole-thione moiety found in this compound. This requires a carefully planned protecting group strategy.
-
Introduction of Substituents: Perform the necessary chemical transformations to add the specific functional groups. For this compound, this would involve the synthesis and coupling of the 2-methyl-4-(4-chloro-2-(trifluoromethyl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and the 4-(4-bromo-3,5-difluorophenyl)-1H-1,2,3-triazole moieties.
-
Final Deprotection: Remove all protecting groups to yield the final inhibitor. This step must be performed under conditions that do not affect the newly introduced functional groups.
-
Purification: Purify the final compound using preparative HPLC, often with a reversed-phase column, due to the polar nature of the unprotected carbohydrate.
Data Presentation
Table 1: Affinity of Selected Inhibitors for Galectin-3
| Inhibitor | Structure Type | Affinity (Kd or IC50) | Reference |
| Lactose | Disaccharide | ~100-200 µM | [7] |
| Thiodigalactoside (TDG) | Thiodisaccharide | ~1-10 µM | [6] |
| This compound | Monosaccharide-based | Not publicly available | [8] |
| 3'-benzamido-LacNAc | N-acetyllactosamine derivative | Potent inhibitor | [2] |
Visualizations
Caption: Galectin-3 signaling pathway in cancer progression.
Caption: General experimental workflow for Galectin-3 inhibitor synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation into the feasibility of thioditaloside as a novel scaffold for galectin-3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Galectin-3-IN-5 degradation pathways and byproducts
Welcome to the technical support center for Galectinib-5, a novel, potent, and selective small molecule inhibitor of Galectin-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Galectinib-5 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and pathway diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Galectinib-5?
A1: Galectinib-5 is a synthetic, non-carbohydrate small molecule that competitively binds to the carbohydrate recognition domain (CRD) of Galectin-3. This binding prevents Galectin-3 from interacting with its natural β-galactoside-containing glycoprotein (B1211001) ligands on the cell surface and in the extracellular matrix. By inhibiting this interaction, Galectinib-5 disrupts downstream signaling pathways involved in inflammation, fibrosis, and tumor progression.[1][2]
Q2: What is the recommended solvent and storage condition for Galectinib-5?
A2: Galectinib-5 is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. The stock solution should be stored at -20°C or lower and is stable for up to 6 months. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What are the expected degradation pathways and byproducts of Galectinib-5?
A3: Currently, the metabolic degradation pathways of Galectinib-5 have not been fully elucidated. In cellular systems, small molecule inhibitors can be metabolized by intracellular enzymes or be subject to lysosomal degradation. It is hypothesized that Galectinib-5, like many small molecules, may undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism in vivo. At present, there are no identified byproducts that interfere with standard in vitro assays. We recommend performing appropriate controls to assess the stability of the compound in your specific experimental setup.
Q4: Can Galectinib-5 induce autophagy?
A4: Galectin-3 is known to play a role in the cellular response to lysosomal damage, a process that can trigger a form of selective autophagy known as lysophagy.[3][4] Galectin-3 can mark damaged lysosomes for degradation via the autophagic machinery.[4][5] While Galectinib-5 is designed to inhibit the extracellular functions of Galectin-3, its potential effects on intracellular Galectin-3 and autophagy are still under investigation. Users should consider including autophagy markers (e.g., LC3-II, p62) in their experiments if this is a relevant pathway for their research.[5]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results in cell-based assays | 1. Compound precipitation in media. 2. Cell density variability. 3. Inconsistent incubation times. | 1. Ensure the final DMSO concentration is low (<0.1%). Visually inspect for precipitates. Prepare fresh dilutions from stock for each experiment. 2. Use a consistent cell seeding density for all experiments. 3. Standardize all incubation times precisely. |
| High cellular toxicity observed | 1. Concentration of Galectinib-5 is too high. 2. Off-target effects. 3. Solvent (DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. We recommend starting with a broad range (e.g., 1 nM to 10 µM). 2. Validate the phenotype with a structurally different Galectin-3 inhibitor or with genetic knockdown (siRNA/shRNA) of Galectin-3.[6] 3. Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle-only control. |
| No effect observed at expected concentrations | 1. Low cellular permeability. 2. Degradation of the compound in media. 3. Target (Galectin-3) is not expressed or not active in the experimental system. | 1. Consider using a cell line with known permeability characteristics or perform a permeability assay (e.g., PAMPA).[7][8] 2. Assess the stability of Galectinib-5 in your culture media over the course of the experiment using analytical methods like HPLC. 3. Confirm Galectin-3 expression in your cell line or tissue model by Western blot, qPCR, or immunofluorescence. |
| Discrepancy between biochemical and cellular assay potency | 1. Cellular permeability issues. 2. Presence of efflux pumps. 3. High protein binding in serum-containing media. | 1. As mentioned, cellular uptake can be a limiting factor.[8] 2. Test for the involvement of efflux transporters like P-glycoprotein (P-gp) by co-incubating with known efflux pump inhibitors.[7] 3. Perform assays in serum-free or low-serum conditions to assess the impact of protein binding. Compare the IC50 values obtained in the presence and absence of serum. |
Experimental Protocols & Data
Protocol 1: In Vitro Galectin-3 Competitive Binding Assay
This protocol describes a fluorescence polarization (FP) assay to determine the inhibitory potency (IC50) of Galectinib-5 against Galectin-3.
Methodology:
-
Reagents: Recombinant Human Galectin-3, Fluorescein-labeled lactose (B1674315) (FP ligand), Assay Buffer (e.g., PBS with 0.01% Tween-20).
-
Procedure:
-
Prepare a serial dilution of Galectinib-5 (e.g., from 100 µM to 1 pM) in Assay Buffer containing a constant concentration of DMSO.
-
In a 384-well black plate, add the Galectinib-5 dilutions.
-
Add a fixed concentration of Recombinant Human Galectin-3 (e.g., 50 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add a fixed concentration of the FP ligand (e.g., 10 nM) to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis: Plot the FP values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical IC50 Data for Galectinib-5:
| Target | Assay Type | IC50 (nM) |
| Human Galectin-3 | Fluorescence Polarization | 15.2 ± 2.1 |
| Human Galectin-1 | Fluorescence Polarization | > 10,000 |
| Human Galectin-8 | Fluorescence Polarization | > 10,000 |
Table 1: Inhibitory potency and selectivity of Galectinib-5.
Protocol 2: Cell-Based TGF-β-Induced Fibrosis Assay
This protocol assesses the ability of Galectinib-5 to inhibit the pro-fibrotic effects of TGF-β in human lung fibroblasts (HLFs). Galectin-3 is known to potentiate TGF-β signaling.[9][10]
Methodology:
-
Cell Culture: Culture HLFs in fibroblast growth medium. Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Starve the cells in serum-free medium for 12 hours.
-
Pre-treat the cells with various concentrations of Galectinib-5 (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24 hours.
-
-
Endpoint Analysis (qPCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Analyze the expression of fibrosis-related genes, such as Collagen Type I Alpha 1 Chain (COL1A1) and Alpha-Smooth Muscle Actin (ACTA2), by quantitative real-time PCR (qPCR). Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated, unstimulated control.
Hypothetical Gene Expression Data:
| Treatment | COL1A1 Fold Change | ACTA2 Fold Change |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β1 (5 ng/mL) | 8.5 ± 0.7 | 6.2 ± 0.5 |
| TGF-β1 + Galectinib-5 (100 nM) | 4.1 ± 0.4 | 3.0 ± 0.3 |
| TGF-β1 + Galectinib-5 (1 µM) | 1.5 ± 0.2 | 1.3 ± 0.1 |
Table 2: Effect of Galectinib-5 on TGF-β1-induced pro-fibrotic gene expression in HLFs.
Signaling Pathways and Workflow Diagrams
Galectin-3 and TGF-β Signaling Pathway
The following diagram illustrates the role of Galectin-3 in potentiating TGF-β-induced fibrotic signaling, a pathway that can be inhibited by Galectinib-5. Galectin-3 can interact with components of the TGF-β receptor complex, enhancing downstream signaling through both Smad-dependent and Smad-independent (e.g., β-catenin) pathways.[9][10][11]
Caption: TGF-β signaling pathway modulated by Galectin-3.
Autophagy Pathway for Damaged Lysosomes (Lysophagy)
This diagram shows the general process of lysophagy, where Galectin-3 acts as a sensor for damaged lysosomes, recruiting the autophagy machinery for their clearance.
Caption: Role of Galectin-3 in lysophagy.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a logical workflow for characterizing Galectinib-5, from initial biochemical validation to cell-based functional assays.
References
- 1. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 3. Autophagy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
minimizing Galectin-3-IN-5 precipitation in aqueous solutions
Welcome to the technical support center for Galectin-3-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing precipitation of this small molecule inhibitor in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound as a solid. What is the recommended first step for solubilization?
A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. For most novel small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its strong solubilizing power for a wide range of organic compounds.[1][2][3] Start by dissolving a small, accurately weighed amount of this compound in pure, anhydrous DMSO to create a stock solution, for example, at 10 mM or 20 mM.
Q2: My this compound inhibitor precipitates when I dilute my DMSO stock into an aqueous buffer like PBS or cell culture medium. Why does this happen and how can I prevent it?
A2: This common issue is known as "precipitation upon dilution."[1][2] It occurs because the inhibitor's solubility is much lower in the aqueous buffer than in the concentrated DMSO stock. When the DMSO is diluted, it can no longer keep the compound in solution, causing it to crash out. To prevent this, you can try several strategies:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[1]
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform intermediate dilutions in DMSO first. Then, add the final, most diluted DMSO stock to your aqueous medium slowly while vortexing or mixing to facilitate dispersion.[3]
-
Increase Final DMSO Concentration (with caution): While the aim is to keep the final DMSO concentration low (typically <0.5% v/v) to avoid off-target effects on cells, a slightly higher but still tolerated concentration might be necessary.[4][5] Always run a vehicle control with the same final DMSO concentration.[3]
-
Use Formulation Excipients: Incorporate co-solvents or surfactants into your final aqueous buffer to help maintain solubility.
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
A3: Absolutely. If this compound has ionizable functional groups (acidic or basic), its solubility will be pH-dependent.[1][6][7] For acidic compounds, solubility generally increases at a pH above their pKa (when they are deprotonated and charged). For basic compounds, solubility increases at a pH below their pKa (when they are protonated and charged).[2] It may be beneficial to test the solubility of your inhibitor in buffers with different pH values to find the optimal condition for your experiment.
Q4: Is it safe to use heat or sonication to dissolve this compound?
A4: Gentle heating (e.g., a 37°C water bath) and brief sonication can be effective for dissolving stubborn compounds.[1][8] However, these methods should be used with caution. Prolonged or excessive heating can cause thermal degradation of the compound.[8] Always start with short durations and visually inspect the solution for any changes in color, which might indicate degradation. If the compound's thermal stability is unknown, it is best to avoid heat.
Q5: How should I store my stock solution of this compound?
A5: Once dissolved in an organic solvent like DMSO, stock solutions should be stored at -20°C or -80°C.[1][9] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[8] Ensure the vials are tightly sealed to prevent the hygroscopic DMSO from absorbing water from the air, which can affect compound solubility and stability.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound precipitation in a question-and-answer format.
Problem 1: I've tried the strategies in the FAQ, but my inhibitor still precipitates in my cell culture medium.
-
Possible Cause: The final concentration of the inhibitor is still too high for its solubility limit in the complex biological medium. The presence of salts and proteins in the medium can also affect solubility.
-
Troubleshooting Steps:
-
Determine Kinetic Solubility: Perform a kinetic solubility test in your specific cell culture medium to find the maximum soluble concentration under your experimental conditions. (See Experimental Protocols section).
-
Use Surfactants: Add a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (0.01-0.1%), to your cell culture medium. These can form micelles that help solubilize hydrophobic compounds.[1]
-
Utilize Co-solvents: Include a small percentage of a biocompatible co-solvent like PEG 400 or propylene (B89431) glycol in your final medium.[10] Be sure to test the tolerance of your cells to the co-solvent in a separate control experiment.
-
Consider Serum Effects: The presence and concentration of serum (e.g., FBS) in the medium can impact compound solubility. Test solubility in media with different serum concentrations or in serum-free media if your experiment allows.[1]
-
Problem 2: My experimental results are inconsistent, especially in cell-based assays.
-
Possible Cause: Inconsistent results are often a sign of compound precipitation occurring in the assay plate. Even if not visible to the naked eye, microscopic precipitation can lead to a lower effective concentration of the inhibitor, causing variability.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the inhibitor to your assay wells, carefully inspect them under a microscope for any signs of crystalline precipitate or amorphous cloudiness.
-
Optimize Dilution Method: When adding the inhibitor stock to the medium in the wells, ensure rapid mixing. Add the stock to a larger volume of medium first, mix well, and then add this diluted solution to the cells, rather than adding a tiny volume of concentrated stock directly to the wells.
-
Re-evaluate Working Concentration: Your nominal concentration may be above the solubility limit. Try performing a dose-response experiment starting from a lower concentration to see if you can achieve consistent results in a soluble range.
-
Pre-warm Medium: Using medium that is pre-warmed to the incubation temperature (e.g., 37°C) can sometimes help prevent precipitation of compounds that are more soluble at higher temperatures.
-
Problem 3: this compound seems to be insoluble even in 100% DMSO.
-
Possible Cause: While rare for most research compounds, some may have exceptionally poor solubility. It's also possible the DMSO has absorbed water, reducing its solvating power.
-
Troubleshooting Steps:
-
Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle or a properly stored desiccated stock of anhydrous DMSO.[3]
-
Test Alternative Organic Solvents: If DMSO fails, test other water-miscible organic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Ethanol.[2]
-
Gentle Warming/Sonication: As a last resort for stock preparation, use gentle warming (37°C) or sonication in short bursts to aid dissolution in the organic solvent.[1]
-
Check Compound Purity: Impurities can sometimes affect solubility. If possible, verify the purity of your compound batch.
-
Data Presentation
Table 1: Common Organic Solvents for Stock Solution Preparation
| Solvent | Abbreviation | Properties | Typical Final Conc. in Assay |
| Dimethyl Sulfoxide | DMSO | Strong aprotic solvent, miscible with water. Hygroscopic. | < 0.5% |
| Ethanol | EtOH | Polar protic solvent, less toxic than methanol. | < 1% |
| Dimethylformamide | DMF | Polar aprotic solvent, similar to DMSO. Higher toxicity. | < 0.1% |
| N-Methyl-2-pyrrolidone | NMP | Water-miscible solvent with low volatility. | < 0.5% |
Table 2: Common Excipients to Enhance Aqueous Solubility
| Excipient Type | Example | Typical Working Concentration | Mechanism of Action |
| Co-Solvent | Polyethylene Glycol 400 (PEG 400) | 1-10% | Increases the polarity of the aqueous solution, acting as a "bridge" between the hydrophobic compound and water. |
| Co-Solvent | Propylene Glycol (PG) | 1-10% | Similar to PEG 400, a common vehicle for in vivo and in vitro studies. |
| Surfactant | Polysorbate 80 (Tween® 80) | 0.01-0.5% | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. |
| Surfactant | Cremophor® EL | 0.1-1% | A potent non-ionic surfactant used in drug formulations. |
| Complexing Agent | β-Cyclodextrins (e.g., HP-β-CD) | 1-5% | Forms inclusion complexes where the hydrophobic compound sits (B43327) inside the cyclodextrin's hydrophobic core.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out a specific amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. (Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the vial vigorously for 1-2 minutes.[1] If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can be used if necessary and the compound is known to be heat-stable.[1]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C.
Protocol 2: Kinetic Aqueous Solubility Assessment
-
Prepare Dilutions: Prepare a series of dilutions of your concentrated DMSO stock solution in DMSO (e.g., from 10 mM down to 100 µM).
-
Add to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger, fixed volume (e.g., 198 µL) of your target aqueous buffer (e.g., PBS, cell culture medium) in a 96-well plate. This creates a 1:100 dilution.
-
Incubate: Seal the plate and incubate at the intended experimental temperature (e.g., 37°C) with gentle shaking for 1-2 hours.
-
Observe Precipitation: Visually inspect each well for signs of precipitation (cloudiness, crystals). A plate reader measuring absorbance at a high wavelength (e.g., 650 nm) can also be used to quantify turbidity.
-
Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility limit of this compound in that specific medium under those conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Head-to-Head Comparison of Galectin-3-IN-5 and Other Leading Galectin-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy and Experimental Backing of Novel Galectin-3 Inhibitors.
Galectin-3 has emerged as a critical therapeutic target in a range of diseases, including fibrosis, cancer, and inflammatory disorders.[1][2] Its role in mediating pro-fibrotic and pro-inflammatory pathways has spurred the development of numerous inhibitors aimed at blocking its activity. This guide provides a detailed comparison of Galectin-3-IN-5 against other prominent galectin-3 inhibitors, namely Belapectin (GR-MD-02), TD139 (GB0139), GB1107, and GB1211 (Selvigaltin), supported by available experimental data.
Mechanism of Action: A Shared Target
Galectin-3, a β-galactoside-binding lectin, exerts its biological functions primarily through its carbohydrate recognition domain (CRD).[3][4] All the inhibitors discussed in this guide, including this compound, are designed to bind to this domain, thereby preventing galectin-3 from interacting with its endogenous glycan ligands and disrupting downstream signaling pathways.[5] Belapectin is a polysaccharide-based inhibitor, while this compound, TD139, GB1107, and GB1211 are small molecule inhibitors.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and its competitors, focusing on binding affinity, selectivity, and in vitro potency.
Table 1: Binding Affinity of Galectin-3 Inhibitors
| Inhibitor | Type | IC50 (nM) | Kd (nM) | Method |
| This compound | Small Molecule | 9.2 | Not Reported | Not Specified |
| Belapectin (GR-MD-02) | Polysaccharide | Not Reported | Not Reported | Not Applicable |
| TD139 (GB0139) | Small Molecule | Not Reported | 68 | Not Specified |
| GB1107 | Small Molecule | Not Reported | 37 | Not Specified |
| GB1211 (Selvigaltin) | Small Molecule | Not Reported | 25 (human), 12 (rabbit), 770 (mouse) | Not Specified[6] |
Note: IC50 and Kd are both measures of binding affinity, but are determined by different experimental methods and are not directly comparable. Lower values indicate higher affinity.
Table 2: Selectivity Profile of Galectin-3 Inhibitors
| Inhibitor | Selectivity for Galectin-3 | Notes |
| This compound | Not Reported | - |
| TD139 (GB0139) | Binds to Galectin-1 (Kd = 220 nM) | Relative selectivity for Galectin-3. |
| GB1107 | >1000-fold selective over other galectins | Highly selective for Galectin-3. |
| GB1211 (Selvigaltin) | >100-fold selective over other human galectins | Exception: 2-4 fold selectivity for Galectin-4C. |
Table 3: In Vitro and In Vivo Efficacy of Galectin-3 Inhibitors
| Inhibitor | In Vitro Potency | In Vivo Efficacy | Route of Administration |
| This compound | Not Reported | Orally active | Oral |
| Belapectin (GR-MD-02) | Reduces liver fibrosis and portal hypertension in animal models. | Phase 2b/3 clinical trials for NASH cirrhosis. | Intravenous |
| TD139 (GB0139) | Suppresses Gal-3 expression in mesenchymal stem cells. | Evaluated in clinical trials for idiopathic pulmonary fibrosis. | Inhaled |
| GB1107 | Reduces human and mouse lung adenocarcinoma growth and blocks metastasis. | Reduces tumor burden in mouse models of lung adenocarcinoma. | Oral[7] |
| GB1211 (Selvigaltin) | Inhibits Gal-3 expression on human macrophages (IC50 = 220.3 nM); reduces profibrotic gene expression. | Reduces CCl4-induced liver fibrosis and bleomycin-induced lung fibrosis in mouse models. | Oral[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize galectin-3 inhibitors.
Fluorescence Polarization/Anisotropy Assay for Binding Affinity
This assay is a common method to determine the binding affinity (Kd) of an inhibitor for galectin-3.
Protocol Summary:
-
Reagents: Purified recombinant galectin-3, a fluorescently labeled carbohydrate probe that binds to galectin-3 (e.g., fluorescein-isothiocyanate (FITC)-lactose), and the test inhibitor.
-
Procedure: A fixed concentration of galectin-3 and the fluorescent probe are incubated with serial dilutions of the test inhibitor in a microplate.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader. When the inhibitor displaces the fluorescent probe from galectin-3, the probe tumbles more freely in solution, leading to a decrease in fluorescence polarization.
-
Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is determined. The dissociation constant (Kd) can be calculated from the IC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of an inhibitor to galectin-3, providing a complete thermodynamic profile of the interaction.
Protocol Summary:
-
Setup: A solution of galectin-3 is placed in the sample cell of the calorimeter, and a solution of the inhibitor is loaded into a syringe.
-
Titration: Small aliquots of the inhibitor are injected into the galectin-3 solution, and the heat released or absorbed during the binding event is measured.
-
Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).
Cell Viability (MTT) Assay
This assay assesses the effect of galectin-3 inhibitors on cell viability and is crucial for identifying potential cytotoxic effects.
Protocol Summary:
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the galectin-3 inhibitor for a specified duration.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[10][11]
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[10][11]
Signaling Pathways
Galectin-3 plays a significant role in fibrosis by potentiating the signaling of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine.[12][13][14][15]
Extracellular galectin-3 can bind to the TGF-β receptor and integrins on the cell surface, forming a lattice that stabilizes these receptors and enhances their signaling. This leads to the activation of downstream pathways, such as the Smad pathway, which in turn promotes the expression of genes involved in fibrosis, including collagens and other extracellular matrix proteins. Galectin-3 inhibitors, by binding to the CRD of galectin-3, prevent these interactions and thereby attenuate the pro-fibrotic signaling cascade.
Conclusion
This compound demonstrates high potency with an IC50 value in the low nanomolar range, positioning it as a strong candidate for further investigation. Its oral bioavailability is a significant advantage over intravenously administered inhibitors like Belapectin and inhaled drugs such as TD139. While direct comparative in vivo efficacy data for this compound is not yet widely available, its high in vitro potency suggests promising therapeutic potential. The other small molecule inhibitors, GB1107 and GB1211, have also shown significant promise in preclinical models of cancer and fibrosis, respectively, and offer valuable benchmarks for the continued development of this compound. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these promising galectin-3 inhibitors.
References
- 1. Why Galectin-3 has emerged as a focus for drug research and development [pharma-iq.com]
- 2. Galectin-3 - Wikipedia [en.wikipedia.org]
- 3. Computational Study of Potential Galectin-3 Inhibitors in the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. galectintherapeutics.com [galectintherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Galectin 3‐binding protein (LGALS3BP) depletion attenuates hepatic fibrosis by reducing transforming growth factor‐β1 (TGF‐β1) availability and inhibits hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scholarworks.uark.edu [scholarworks.uark.edu]
- 15. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Galectin-3 Inhibitors in Lung Fibrosis Models: Galectin-3-IN-5 vs. TD139
For researchers and drug development professionals navigating the landscape of anti-fibrotic therapies, the inhibition of galectin-3 has emerged as a promising strategy. This guide provides an objective, data-driven comparison of two key galectin-3 inhibitors, Galectin-3-IN-5 and TD139 (also known as Olitigaltin or GB0139), based on available preclinical and clinical data in the context of lung fibrosis.
This comparative analysis summarizes the mechanism of action, in vitro potency, and in vivo efficacy of these two compounds in established lung fibrosis models. The information is designed to assist researchers in making informed decisions regarding the selection and application of these tools for their studies.
At a Glance: Key Differences
| Feature | This compound (Compound 20) | TD139 (Olitigaltin/GB0139) |
| Development Stage | Preclinical | Phase IIb Clinical Trials Completed |
| Administration | Orally Active | Inhaled |
| Reported Potency | IC50: 9.2 nM (human Galectin-3) | Kd: 0.036 µM |
| In Vivo Lung Fibrosis Data | Data not publicly available | Demonstrated efficacy in bleomycin-induced mouse models |
| Clinical Data in IPF | None | Phase I/IIa and IIb trials completed, showing good safety and target engagement |
Mechanism of Action: Targeting a Key Driver of Fibrosis
Both this compound and TD139 are potent inhibitors of galectin-3, a β-galactoside-binding lectin that plays a pivotal role in the pathogenesis of fibrosis.[1] Galectin-3 is upregulated in response to tissue injury and contributes to fibrosis by promoting the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition.[2] It also modulates inflammatory responses, a key component of the fibrotic process. By binding to the carbohydrate recognition domain (CRD) of galectin-3, both inhibitors block its interaction with cell surface glycoproteins and extracellular matrix components, thereby disrupting the downstream signaling pathways that lead to fibrosis.
In Vitro Potency
Both molecules exhibit high affinity for human galectin-3 in biochemical assays.
| Compound | Assay | Potency |
| This compound (Compound 20) | IC50 | 9.2 nM[3] |
| TD139 (Olitigaltin) | Kd | 36 nM[4] |
Preclinical Data in Lung Fibrosis Models
A critical aspect of evaluating anti-fibrotic agents is their performance in in vivo models that mimic human disease. The bleomycin-induced lung fibrosis model in mice is a widely accepted standard for such assessments.
TD139 (Olitigaltin/GB0139)
TD139 has demonstrated significant anti-fibrotic effects in the bleomycin-induced lung fibrosis mouse model. In these studies, the compound was administered after the initial inflammatory phase to assess its impact on the established fibrotic process.
Quantitative Efficacy of TD139 in Bleomycin-Induced Lung Fibrosis
| Parameter | Vehicle Control | TD139-Treated | % Reduction | p-value |
| Total Lung Collagen (µ g/lung ) | 472 ± 82 | 304 ± 22 | ~35.6% | < 0.05[4] |
| Histological Fibrosis Score | 3.8 ± 0.4 | 2.6 ± 0.3 | ~31.6% | < 0.05[4] |
These results indicate that TD139 significantly reduces collagen deposition and improves lung architecture in this preclinical model.[4]
This compound (Compound 20)
To date, there is no publicly available data on the efficacy of this compound in in vivo models of lung fibrosis. While its high in vitro potency and oral bioavailability suggest potential for in vivo activity, its performance in a disease-relevant animal model has not been reported in the scientific literature.
Clinical Development in Idiopathic Pulmonary Fibrosis (IPF)
The ultimate test of an anti-fibrotic agent is its safety and efficacy in patients. TD139 has progressed through clinical trials for the treatment of Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease.
TD139 (Olitigaltin/GB0139)
TD139 has completed a Phase I/IIa clinical trial and a larger Phase IIb (GALACTIC-1) study in patients with IPF.[3][5] The key features of these studies are summarized below.
TD139 Clinical Trial Overview in IPF
| Study Phase | Number of Patients | Dosing | Key Findings |
| Phase I/IIa | 24 IPF patients | 0.3 mg, 3 mg, or 10 mg inhaled once daily for 14 days | Well-tolerated with no significant drug-related side effects. High drug concentrations in bronchoalveolar lavage (BAL) cells with low systemic exposure. Demonstrated target engagement with a reduction in galectin-3 on alveolar macrophages.[6] |
| Phase IIb (GALACTIC-1) | 172 IPF patients (3mg dose vs. placebo) | 3 mg or 10 mg inhaled once daily for 52 weeks | The study did not meet its primary endpoint of a statistically significant change in Forced Vital Capacity (FVC) over 52 weeks compared to placebo.[3] |
While the Phase IIb trial did not meet its primary efficacy endpoint, the clinical studies have provided valuable information on the safety, tolerability, and target engagement of inhaled TD139 in IPF patients.
This compound (Compound 20)
There are no reported clinical trials of this compound for lung fibrosis or any other indication.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model (as applied to TD139)
The efficacy of TD139 was evaluated in a therapeutic regimen in a bleomycin-induced lung fibrosis model in mice.
-
Induction of Fibrosis: On day 0, mice receive a single intratracheal instillation of bleomycin to induce lung injury and subsequent fibrosis.
-
Therapeutic Intervention: Treatment with TD139 or vehicle control is initiated on day 14, after the initial inflammatory phase has subsided and fibrosis is established.
-
Dosing: TD139 is administered daily until the end of the study.
-
Endpoint Analysis: On day 26, animals are euthanized, and lungs are harvested for analysis of total lung collagen content and histological assessment of fibrosis.[4]
Phase I/IIa Clinical Trial Protocol for TD139 in IPF
This study was a randomized, double-blind, placebo-controlled trial to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of inhaled TD139 in IPF patients.
-
Patient Population: Patients with a confirmed diagnosis of IPF.
-
Study Design: Three cohorts of patients received either 0.3 mg, 3 mg, or 10 mg of inhaled TD139 or placebo, once daily for 14 days.
-
Key Assessments:
-
Safety and tolerability were monitored throughout the study.
-
Pharmacokinetic profiles were determined from plasma and BAL fluid samples.
-
Target engagement was assessed by measuring galectin-3 levels on alveolar macrophages obtained via bronchoalveolar lavage before and after treatment.[6]
-
Conclusion
Both this compound and TD139 are potent inhibitors of galectin-3, a key target in the development of anti-fibrotic therapies. TD139 has been extensively studied in both preclinical lung fibrosis models and in clinical trials for IPF. While it has demonstrated a favorable safety profile and clear evidence of target engagement in the lungs of IPF patients, it did not meet its primary efficacy endpoint in a Phase IIb study.
This compound is a promising preclinical candidate with high in vitro potency and oral bioavailability. However, a direct comparison of its anti-fibrotic efficacy in lung models with TD139 is not possible due to the lack of publicly available in vivo data. Further preclinical studies are required to establish the in vivo efficacy of this compound in lung fibrosis and to warrant its potential progression into clinical development.
For researchers, the choice between these inhibitors will depend on the specific research question. TD139 offers a well-characterized tool with established in vivo anti-fibrotic activity in the lung and a known clinical profile. This compound represents a potent, orally available tool for in vitro studies and potentially for in vivo studies in various fibrotic models, pending the publication of relevant efficacy data.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Galecto Biotech Initiates Clinical Phase I/IIa trial in IPF – Galecto, Inc. [galecto.com]
- 6. academic.oup.com [academic.oup.com]
Unveiling the Efficacy of Galectin-3 Inhibition in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Galectin-3 inhibitors in primary human cells, with a focus on compounds actively investigated for fibrotic diseases. As information regarding a specific "Galectin-3-IN-5" is not publicly available, this guide will focus on the well-characterized inhibitor GB0139 (formerly TD139) and compare its performance with other known inhibitors like Belapectin (GR-MD-02) . The data presented is collated from various preclinical studies to offer a clear perspective on their potential therapeutic utility.
Galectin-3: A Key Driver in Fibrosis and Inflammation
Galectin-3 is a β-galactoside-binding lectin that has emerged as a critical mediator in a wide array of pathological processes, including inflammation and fibrosis.[1] Its multifaceted role involves promoting the activation of (myo)fibroblasts, key cells in the deposition of extracellular matrix, and modulating the activity of various immune cells, such as macrophages.[2][3] Elevated levels of Galectin-3 are associated with the progression of fibrotic diseases in several organs, including the lungs, liver, and heart, making it a compelling therapeutic target.[3]
The signaling cascade initiated by Galectin-3 in the context of fibrosis often involves potentiation of the Transforming Growth Factor-β (TGF-β) pathway, a master regulator of tissue repair and fibrosis.[2][4] Galectin-3 can interact with cell surface receptors, such as integrins, to enhance TGF-β signaling and subsequent pro-fibrotic gene expression.[4][5]
Comparative Efficacy of Galectin-3 Inhibitors in Primary Human Cells
The following tables summarize the quantitative data on the efficacy of Galectin-3 inhibitors from in vitro studies using primary human cells or relevant human cell lines.
Table 1: Efficacy of GB0139 in Human Cell Models
| Cell Type | Assay | Treatment Conditions | Endpoint Measured | Result |
| Primary Human Lung Fibroblasts (HLFs) | Western Blot | rhGal-3 stimulation with GB0139 (TD139) treatment | Phosphorylated Smad2 (pSmad2) levels | Inhibition of rhGal-3 induced pSmad2 increase[2] |
| Human Liver Stellate Cell Line (LX2) | qPCR | TGFβ stimulation with a range of GB0139 (11d) concentrations for 24h | Gene expression of Col1A2, α-SMA, TIMP1, LGalS3 | Dose-dependent inhibition of TGFβ-induced pro-fibrotic gene expression[6] |
| Human Monocyte-like Cells (THP-1) | ELISA | Gal-3 stimulation (10-30 µg/ml) with 10 µM GB0139 | IL-8 secretion | Inhibition of Gal-3-induced IL-8 secretion[7] |
| Human Monocyte-derived Macrophages | qPCR | M1 polarization (LPS + IFNγ) with 10 µM GB0139 | TNFα gene expression | Reduction in TNFα upregulation[7] |
Table 2: General Comparison of Galectin-3 Inhibitors
| Feature | GB0139 (formerly TD139) | Belapectin (GR-MD-02) |
| Type | Small molecule, thiodigalactoside | Complex carbohydrate polymer[8] |
| Administration | Inhaled[7] | Intravenous infusion[9] |
| Primary Indication | Idiopathic Pulmonary Fibrosis (IPF)[7] | Non-alcoholic steatohepatitis (NASH) cirrhosis[8][9] |
| Mechanism of Action | Binds to the carbohydrate recognition domain (CRD) of Galectin-3, blocking its interactions.[4] | Binds to Galectin-3, disrupting its function.[8] It is primarily taken up by activated macrophages.[10] |
| Reported Efficacy in Human Cells | Inhibits pro-fibrotic signaling and inflammatory responses in primary human lung fibroblasts and macrophages.[2][7] | Primarily demonstrated efficacy in clinical trials by reducing portal hypertension in a subgroup of patients and showing anti-fibrotic effects through biomarker analysis.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Western Blot for Phosphorylated Smad2 in Primary Human Lung Fibroblasts
-
Cell Culture and Treatment: Primary human lung fibroblasts are cultured in standard growth medium. Prior to the experiment, cells are serum-starved for 24 hours.
-
Inhibitor Pre-treatment: Cells are pre-treated with varying concentrations of the Galectin-3 inhibitor (e.g., GB0139) or vehicle control for 1-2 hours.
-
Stimulation: Recombinant human Galectin-3 (rhGal-3) is added to the culture medium at a pre-determined optimal concentration to stimulate the cells for a specified time (e.g., 30 minutes).
-
Cell Lysis: The cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Smad2 (pSmad2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed for total Smad2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: The intensity of the pSmad2 bands is quantified and normalized to total Smad2 and the loading control.
Quantitative PCR (qPCR) for Pro-fibrotic Gene Expression
-
Cell Culture and Treatment: A human liver stellate cell line (e.g., LX2) is cultured to sub-confluence.
-
Treatment: Cells are treated with TGF-β to induce a pro-fibrotic response, in the presence or absence of a serial dilution of the Galectin-3 inhibitor (e.g., GB0139) for 24 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for qPCR with specific primers for pro-fibrotic genes (e.g., COL1A1, ACTA2 (α-SMA), TIMP1, and LGALS3) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
Experimental Workflow for Inhibitor Validation
The validation of a novel Galectin-3 inhibitor in primary human cells typically follows a structured workflow to assess its efficacy and mechanism of action.
Conclusion
The available preclinical data strongly support the role of Galectin-3 as a key driver of fibrosis and inflammation. Small molecule inhibitors, such as GB0139, have demonstrated promising efficacy in primary human cell models by directly interfering with pro-fibrotic signaling pathways. While large molecule inhibitors like Belapectin show therapeutic potential in clinical settings, their detailed mechanism of action at the cellular level is an area of ongoing investigation. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and comparison of novel Galectin-3 inhibitors, which hold significant promise for the treatment of a range of fibrotic and inflammatory diseases.
References
- 1. atsjournals.org [atsjournals.org]
- 2. atsjournals.org [atsjournals.org]
- 3. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-3 inhibitor GB0139 protects against acute lung injury by inhibiting neutrophil recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galectin Therapeutics to Present Update on its Belapectin Liver Cirrhosis Program at the 20th Edition of Discovery on Target meeting, in Boston, September 25-28, 2023 | Galectin Therapeutics Inc. [investor.galectintherapeutics.com]
- 9. [PDF] Effects of Belapectin, an Inhibitor of Galectin-3, in Patients with Nonalcoholic Steatohepatitis With Cirrhosis And Portal Hypertension. | Semantic Scholar [semanticscholar.org]
- 10. galectintherapeutics.com [galectintherapeutics.com]
Comparative Analysis of Galectin-3 Inhibitors: Galectin-3-IN-5 and Belapectin
A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of two distinct Galectin-3 inhibitors.
This guide provides a comprehensive comparative analysis of two inhibitors of Galectin-3 (Gal-3): Galectin-3-IN-5, a novel small molecule inhibitor, and belapectin, a polysaccharide-based inhibitor that has undergone extensive clinical investigation. Galectin-3 is a promising therapeutic target implicated in a wide range of diseases characterized by inflammation and fibrosis. This document summarizes their mechanisms of action, presents available preclinical and clinical data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows using Graphviz diagrams.
Introduction to Galectin-3 and its Inhibition
Galectin-3 is a β-galactoside-binding lectin involved in numerous pathological processes, including cell adhesion, proliferation, inflammation, and fibrosis.[1] Its overexpression is associated with the progression of various diseases, making it an attractive target for therapeutic intervention. Inhibiting Gal-3 can disrupt these pathological processes and offers a promising strategy for treating conditions such as non-alcoholic steatohepatitis (NASH), idiopathic pulmonary fibrosis (IPF), and cancer.
This guide focuses on two distinct approaches to Gal-3 inhibition:
-
This compound: A recently developed, orally bioavailable, galactose-based monosaccharide small molecule inhibitor.[2]
-
Belapectin (GR-MD-02): A complex polysaccharide drug administered intravenously that targets Galectin-3.[3]
Mechanism of Action
Both this compound and belapectin function by inhibiting the activity of Galectin-3, but their specific binding mechanisms and molecular characteristics differ significantly.
This compound is a small molecule designed to bind to the carbohydrate recognition domain (CRD) of Galectin-3.[2] X-ray crystallography studies of related compounds have shown that these inhibitors can form key interactions, such as halogen bonding with amino acid residues like Gly182 within the CRD, leading to potent inhibition.[4] The discovery of atropisomerism in this class of compounds, where rotational hindrance creates stable isomers, has been shown to significantly impact binding affinity and potency.[2]
Belapectin is a large, complex polysaccharide that interacts with Galectin-3 at multiple points.[5] Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that belapectin binds to both the C-terminal carbohydrate recognition domain (S-face and F-face) and also perturbs the structure of the N-terminal tail. This N-terminal interaction is significant as this region is involved in the polymerization of Galectin-3, a process crucial for its function in promoting fibrosis.[5] The binding stoichiometry is estimated to be approximately five molecules of Galectin-3 per one molecule of belapectin.[5]
Preclinical Data
In Vitro Data
A summary of the available in vitro data for this compound and related compounds, alongside belapectin, is presented below.
| Parameter | This compound (Compound 20)[2] | Belapectin |
| Target | Galectin-3 | Galectin-3 |
| Binding Affinity (IC50) | 0.004 µM (hGal-3) | Data not available in this format |
| Mechanism | Binds to the Carbohydrate Recognition Domain (CRD) | Binds to CRD and N-terminal domain |
| Cellular Activity | Not explicitly stated for this compound, but related compounds show inhibition of Gal-3 mediated cellular processes. | Inhibits Gal-3 induced pathological processes |
In Vivo and Pharmacokinetic Data
Preclinical in vivo and pharmacokinetic data are crucial for assessing the drug-like properties of inhibitors.
| Parameter | This compound (Compound 20)[2] | Belapectin[3] |
| Animal Model | Mouse | Rat |
| Route of Administration | Oral | Intravenous |
| Oral Bioavailability | 20% | Not applicable |
| Efficacy in Disease Models | Suitable for in vivo assessment based on PK | Reverses liver fibrosis and cirrhosis in animal models |
Clinical Data: Belapectin
Belapectin has been extensively studied in clinical trials, most notably the NAVIGATE trial for the treatment of NASH cirrhosis.
| Trial Name | Phase | Indication | Key Findings |
| NAVIGATE (NCT04365868) [3][6] | Phase 2b/3 | NASH Cirrhosis with Portal Hypertension | The 2 mg/kg dose of belapectin demonstrated a statistically significant 49.3% reduction in the incidence of new esophageal varices at 18 months in the per-protocol population (p=0.04). The 4 mg/kg dose did not show a statistically significant reduction. The treatment was well-tolerated with a favorable safety profile.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Synthesis of Galactose-Based Monosaccharide Inhibitors (General Protocol based on Yoon D.S. et al., 2024[2])
A general synthetic scheme for this class of inhibitors involves the coupling of a galactose derivative with a substituted phenyl-triazole-thione moiety. The synthesis of a key intermediate, 2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, is a critical step, followed by its reaction with a protected galactose derivative. The final deprotection steps yield the target inhibitor. The specific reaction conditions, including solvents, temperatures, and purification methods, are detailed in the supplementary information of the cited publication.
In Vitro Galectin-3 Binding Assay (General Protocol)
The inhibitory activity of compounds against Galectin-3 is often determined using a competitive binding assay. A fluorescently labeled carbohydrate ligand with known affinity for Galectin-3 is incubated with recombinant human Galectin-3. The inhibitor is then added at varying concentrations, and the displacement of the fluorescent ligand is measured using techniques such as fluorescence polarization or FRET. The IC50 value, representing the concentration of inhibitor required to displace 50% of the fluorescent ligand, is then calculated.
Mouse Pharmacokinetic Study (General Protocol based on Yoon D.S. et al., 2024[2])
Male C57BL/6 mice are typically used for pharmacokinetic studies. The test compound is formulated in a suitable vehicle and administered via oral gavage. Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Plasma is separated by centrifugation, and the concentration of the compound is quantified using a validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability are then calculated using appropriate software.
Preclinical Liver Fibrosis Models for Belapectin Evaluation (General Protocols)
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats: This is a widely used model to induce liver fibrosis. Male Wistar rats are administered CCl4, typically mixed with olive or corn oil, via intraperitoneal injection or oral gavage two to three times a week for a period of 4 to 8 weeks.[7] Belapectin or vehicle is administered intravenously. At the end of the study period, animals are euthanized, and liver tissue is collected for histological analysis (e.g., H&E, Masson's trichrome, and Sirius Red staining) to assess the degree of fibrosis.[7] Serum levels of liver enzymes such as ALT and AST are also measured.
Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Rats: This surgical model induces cholestatic liver injury and subsequent fibrosis. The common bile duct is double-ligated and transected in anesthetized rats.[8] Sham-operated animals undergo a similar procedure without bile duct ligation. Belapectin or vehicle is administered intravenously for a specified period following the surgery. Liver tissue and serum are collected at the end of the study for analysis of fibrosis and liver function markers as described for the CCl4 model.[8]
Belapectin NAVIGATE Trial Protocol (NCT04365868)[3][9]
The NAVIGATE study is a seamless, adaptive Phase 2b/3, double-blind, randomized, placebo-controlled, multicenter, international study.
-
Population: Patients with NASH cirrhosis, clinical signs of portal hypertension, but no esophageal varices at baseline.
-
Intervention: Patients are randomized to receive intravenous infusions of belapectin at 2 mg/kg or 4 mg/kg of lean body mass, or placebo, every two weeks.[9]
-
Primary Endpoint: The primary efficacy outcome is the prevention of the development of new esophageal varices after 18 months of treatment.[3]
-
Assessments: Upper endoscopy is performed at baseline and after 18 months to assess for the presence of varices. Safety and tolerability are monitored throughout the study.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Galectin-3 signaling pathway leading to fibrosis and points of inhibition.
Caption: General preclinical workflow for the evaluation of Galectin-3 inhibitors.
Caption: Simplified workflow of the Belapectin NAVIGATE clinical trial.
Conclusion
This compound and belapectin represent two different strategies for targeting Galectin-3. This compound is a promising oral small molecule in early-stage development, with initial data suggesting good potency and favorable pharmacokinetic properties in preclinical models. In contrast, belapectin is a large polysaccharide that has demonstrated clinical efficacy in reducing the development of esophageal varices in patients with NASH cirrhosis, a significant clinical outcome.
The choice between these inhibitors for future research and development will depend on the specific therapeutic indication, desired route of administration, and long-term safety and efficacy profiles. The detailed data and protocols provided in this guide are intended to aid researchers in making informed decisions and designing future studies to further evaluate the therapeutic potential of Galectin-3 inhibition.
References
- 1. Discovery of Galactopyranose‐1‐carboxamides as a New Class of Small, Novel, Potent, Selective, and Orally Active Galectin‐3 Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Atropisomerism Observed in Galactose-Based Monosaccharide Inhibitors of Galectin-3 Comprising 2-Methyl-4-phenyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. rcsb.org [rcsb.org]
- 5. galectintherapeutics.com [galectintherapeutics.com]
- 6. Effects of Belapectin, an Inhibitor of Galectin-3, in Patients With Nonalcoholic Steatohepatitis With Cirrhosis and Portal Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Galectin-3 Inhibitors: Galectin-3-IN-5 and GR-MD-02
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-fibrotic therapies, the inhibition of galectin-3 has emerged as a promising strategy. This guide provides a detailed, data-driven comparison of two galectin-3 inhibitors: Galectin-3-IN-5, a novel small molecule, and GR-MD-02 (belapectin), a complex carbohydrate-based drug. This objective analysis is designed to inform research and development decisions by presenting available preclinical and clinical data, experimental methodologies, and insights into their mechanisms of action.
At a Glance: Key Differentiators
| Feature | This compound | GR-MD-02 (Belapectin) |
| Molecule Type | Small Molecule (Non-carbohydrate) | Complex Carbohydrate (Galactoarabino-rhamnogalacturonan)[1] |
| Administration | Potentially Orally Active | Intravenous Infusion[2] |
| Potency (IC50) | 9.2 nM (against human Gal-3) | Binding affinity for Gal-3 is greater than for Gal-1; specific IC50 not available. |
| Development Stage | Preclinical | Phase 2/3 Clinical Trials for NASH Cirrhosis[2] |
Quantitative Data Summary
Direct head-to-head preclinical or clinical studies comparing this compound and GR-MD-02 are not publicly available. The following tables summarize key findings from separate studies to facilitate a comparative assessment.
Table 1: In Vitro Potency
| Compound | Assay | Target | Potency (IC50) | Source |
| This compound | Biochemical Assay | Human Galectin-3 | 9.2 nM | Publicly available data |
Table 2: Preclinical Efficacy in Fibrosis Models
| Compound | Animal Model | Disease | Key Findings | Source |
| GR-MD-02 | Thioacetamide-induced liver fibrosis in rats | Liver Fibrosis/Cirrhosis | - Marked reduction in fibrosis. - Reduction of collagen content by almost 50% with 4 weeks of treatment. - A 90 mg/kg once-weekly dose significantly reduced Sirius red staining by over 2.5-fold. - Evidence of resolved or resolving cirrhosis. | [1] |
| GR-MD-02 | Bleomycin-induced lung fibrosis in mice | Lung Fibrosis | - Robust effect in reducing lung fibrosis. - Markedly reduced lung weight and hydroxyproline (B1673980) content. | |
| Novel Small Molecule Gal-3 Inhibitors (as a proxy for this compound) | Carbon tetrachloride (CCl4)-induced liver fibrosis in mice | Liver Fibrosis | - Significant reduction in liver fibrosis. - Attenuated liver injury markers. | Data from similar compounds |
| Novel Small Molecule Gal-3 Inhibitors (as a proxy for this compound) | Bleomycin-induced lung fibrosis in mice | Lung Fibrosis | - Attenuated lung fibrosis with a favorable dose-response profile. | [3] |
Mechanism of Action and Signaling Pathways
Galectin-3 is a multifaceted protein involved in various cellular processes that contribute to fibrosis, including inflammation, fibroblast activation, and collagen deposition[4][5][6]. Both this compound and GR-MD-02 aim to mitigate these effects by inhibiting galectin-3.
Extracellular galectin-3 can bind to cell surface glycoproteins, such as TGF-β receptors and integrins, leading to the activation of pro-fibrotic signaling pathways. This includes the canonical TGF-β/Smad pathway and other non-Smad pathways that collectively drive myofibroblast activation and excessive collagen production[4][5][6][7][8].
Below are diagrams illustrating the proposed mechanism of action of galectin-3 inhibitors and the signaling pathways they modulate.
References
- 1. Regression of Fibrosis and Reversal of Cirrhosis in Rats by Galectin Inhibitors in Thioacetamide-Induced Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galectin-3 Induces Atrial Fibrosis by Activating the TGF-β1/Smad Pathway in Patients with Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Galectin-3 Inhibitor Activity in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of inhibitor potency is a cornerstone of drug discovery. This guide provides a comparative analysis of different assay formats for determining the activity of Galectin-3 inhibitors. By presenting data from biochemical and cell-based assays side-by-side, we aim to offer a comprehensive resource for researchers to select the most appropriate methods for their screening and characterization needs. This guide utilizes data from a study comparing three distinct small-molecule inhibitors of Galectin-3 to illustrate the importance of cross-validation.
Data Presentation: Comparative Inhibitor Activity
The inhibitory activity of three small-molecule Galectin-3 inhibitors was evaluated across three different assay formats: a biochemical Fluorescence Anisotropy (FA) assay, a cell-based assay measuring inhibition of Galectin-3 binding to the cell surface, and a cell-based assay assessing intracellular activity. The half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) are summarized below.
| Inhibitor | Assay Type | Parameter | Value (nM) |
| Inhibitor 1 | Fluorescence Anisotropy (FA) | Kd | 2 |
| Cell Surface Binding Inhibition | IC50 | 4000 | |
| Intracellular Activity | IC50 | ~10000 | |
| Inhibitor 2 | Fluorescence Anisotropy (FA) | Kd | 37 |
| Cell Surface Binding Inhibition | IC50 | 8000 | |
| Intracellular Activity | IC50 | ~10 | |
| Inhibitor 3 | Fluorescence Anisotropy (FA) | Kd | 36 |
| Cell Surface Binding Inhibition | IC50 | 10000 | |
| Intracellular Activity | IC50 | ~10000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and adaptation.
Fluorescence Anisotropy (FA) Assay
This biochemical assay measures the direct binding affinity of inhibitors to the Galectin-3 carbohydrate recognition domain (CRD).
-
Principle: The binding of a small fluorescently labeled ligand to a larger protein (Galectin-3) slows its rotation, leading to an increase in fluorescence polarization. Competitive inhibitors will displace the fluorescent ligand, causing a decrease in polarization.
-
Reagents:
-
Recombinant human Galectin-3 CRD
-
Fluorescein-labeled lactose (B1674315) (fluorescent probe)
-
Galectin-3 inhibitors
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
-
Procedure:
-
A fixed concentration of Galectin-3 CRD and the fluorescent probe are incubated together in a microplate.
-
Serial dilutions of the test inhibitors are added to the wells.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
The Kd values are determined by fitting the competition binding data to a suitable model.[1]
-
Cell Surface Galectin-3 Binding Inhibition Assay
This cell-based assay evaluates the ability of inhibitors to block the binding of extracellular Galectin-3 to cell surface glycans.
-
Principle: Fluorescently labeled Galectin-3 is incubated with cells. The binding of Galectin-3 to the cell surface is quantified by measuring the cell-associated fluorescence. Inhibitors that block this interaction will reduce the fluorescence signal.
-
Cell Line: A suitable cell line expressing surface glycans to which Galectin-3 binds (e.g., JIMT-1 cells).
-
Reagents:
-
Fluorescein-tagged recombinant human Galectin-3
-
Galectin-3 inhibitors
-
Cell culture medium
-
Trypan blue or other viability dye
-
-
Procedure:
-
Cells are seeded in a microplate and grown to a suitable confluency.
-
Cells are washed and incubated with serial dilutions of the inhibitors at 4°C to minimize endocytosis.
-
Fluorescein-tagged Galectin-3 is added to the wells and incubated with the cells and inhibitors.
-
Unbound Galectin-3 is removed by washing.
-
Cell-associated fluorescence is measured using a flow cytometer or a fluorescence plate reader.
-
IC50 values are calculated from the dose-response curves.[1]
-
Intracellular Galectin-3 Activity Assay
This assay assesses the ability of inhibitors to block the function of Galectin-3 within the cell.
-
Principle: Damage to intracellular vesicles (e.g., lysosomes) causes Galectin-3 to translocate and accumulate at the site of damage. This assay measures the inhibition of this recruitment.
-
Cell Line: A cell line suitable for imaging and expressing endogenous Galectin-3 (e.g., JIMT-1 cells).
-
Reagents:
-
A lysosomotropic agent to induce vesicle damage (e.g., Glycyl-L-phenylalanine 2-naphthylamide - GPN)
-
Galectin-3 inhibitors
-
Primary antibody against Galectin-3
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
-
Procedure:
-
Cells are seeded on coverslips or in imaging plates.
-
Cells are pre-incubated with various concentrations of the inhibitors.
-
Vesicle damage is induced by adding GPN.
-
Cells are fixed, permeabilized, and stained for Galectin-3 and nuclei.
-
Images are acquired using a fluorescence microscope.
-
The accumulation of Galectin-3 at damaged vesicles is quantified, and IC50 values are determined.[1]
-
Visualizations
Signaling Pathway of Extracellular Galectin-3 Inhibition
Caption: Inhibition of extracellular Galectin-3 signaling.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating Galectin-3 inhibitor activity.
References
A Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockout of Galectin-3
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a therapeutic target is critical. This guide provides an objective comparison of the efficacy of small molecule galectin-3 inhibitors against galectin-3 knockout (Gal-3 KO) models, supported by experimental data, detailed protocols, and pathway visualizations.
Galectin-3, a β-galactoside-binding lectin, has emerged as a key player in a multitude of pathological processes, including inflammation, fibrosis, and cancer.[1][2] Its multifaceted role has made it an attractive target for therapeutic intervention. Two primary approaches to investigate and counteract the effects of galectin-3 are through the use of small molecule inhibitors and genetically engineered knockout models. While both aim to abrogate galectin-3 function, they present distinct advantages and limitations that are crucial for experimental design and interpretation.
Quantitative Data Summary: Inhibitors vs. Knockout Models
The following tables summarize the quantitative outcomes from various preclinical studies, offering a side-by-side comparison of pharmacological inhibition and genetic knockout of galectin-3 in models of cardiac and liver fibrosis.
Table 1: Cardiac Fibrosis and Dysfunction
| Model | Intervention | Key Parameters Measured | Wild-Type (WT) + Vehicle/Control | Gal-3 Inhibitor Treated | Gal-3 KO | Reference |
| Angiotensin II Infusion | N-acetyllactosamine | Left Ventricular (LV) Fibrosis (%) | Increased | Attenuated | No significant increase | [3][4] |
| LV Ejection Fraction (%) | 61 ± 3 | Preserved | Preserved | [5] | ||
| Transverse Aortic Constriction (TAC) | N-acetyllactosamine | LV Fibrosis (%) | Increased | Attenuated | No significant increase | [3][4] |
| LV End-Diastolic Pressure (mmHg) | Increased | Attenuated | No significant increase | [3][4] | ||
| Isoproterenol-Induced Cardiac Remodeling | Modified Citrus Pectin (B1162225) (MCP) | Myocardial Fibrosis (%) | Increased | Reduced | Not Assessed | [6] |
| Dilated Cardiomyopathy (Mst1-TG mice) | Modified Citrus Pectin (MCP) | LV Collagen Content | 3-fold increase | No beneficial effect | ~25-40% reduction | [7] |
| LV Ejection Fraction | Suppressed | No beneficial effect | Attenuated suppression | [7] |
Table 2: Liver Fibrosis
| Model | Intervention | Key Parameters Measured | Wild-Type (WT) + Vehicle/Control | Gal-3 Inhibitor Treated | Gal-3 KO | Reference |
| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis | GB1211 (10 mg/kg) | Liver Collagen (%) | Increased | ~35% reduction | Reduced fibrosis | [8][9] |
| α-SMA Expression | Markedly increased | Not Assessed | Significantly decreased | [8] |
Experimental Protocols
Angiotensin II-Induced Cardiac Fibrosis
-
Procedure: Angiotensin II (2.5 µg/kg/day) is continuously infused via subcutaneously implanted osmotic minipumps for 14 days.[3][4]
-
Pharmacological Intervention: A group of wild-type mice receives a galectin-3 inhibitor, such as N-acetyllactosamine, for the duration of the angiotensin II infusion.[3][4]
-
Analysis: At the end of the treatment period, hearts are harvested. Left ventricular function is assessed by echocardiography. Cardiac fibrosis is quantified by picrosirius red staining of histological sections.[3][4][5]
Transverse Aortic Constriction (TAC) Model
-
Procedure: A surgical constriction is placed on the transverse aorta to induce pressure overload and subsequent cardiac hypertrophy and fibrosis. The model is typically maintained for 28 days.[3][4]
-
Pharmacological Intervention: A cohort of wild-type mice subjected to TAC is treated with a galectin-3 inhibitor.[3][4]
-
Analysis: Echocardiography is performed to measure cardiac dimensions and function. Histological analysis of heart tissue is used to determine the extent of fibrosis.[3][4]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
-
Animals: Wild-type and Gal-3 KO mice.[8]
-
Procedure: Mice are administered CCl4 (e.g., intraperitoneally) twice weekly for a period of several weeks to induce chronic liver injury and fibrosis.[8]
-
Pharmacological Intervention: A group of wild-type mice is orally dosed with a galectin-3 inhibitor, such as GB1211, concurrently with CCl4 administration.[9]
-
Analysis: Liver tissues are collected for histological assessment of fibrosis (e.g., Sirius Red staining) and immunohistochemical analysis of markers of hepatic stellate cell activation, such as α-smooth muscle actin (α-SMA).[8]
Signaling Pathways and Experimental Logic
The following diagrams illustrate the role of galectin-3 in fibrotic signaling and the conceptual difference between pharmacological inhibition and genetic knockout.
Figure 1: Simplified signaling pathway of Galectin-3 in fibrosis.
Figure 2: Conceptual difference between pharmacological and genetic approaches.
Discussion and Conclusion
Both pharmacological inhibition and genetic knockout of galectin-3 have demonstrated significant efficacy in mitigating fibrosis and organ dysfunction in various preclinical models.
Galectin-3 knockout models provide a "clean" system to study the lifelong absence of the protein, which is invaluable for elucidating its fundamental roles in development and disease pathogenesis. Studies in Gal-3 KO mice have consistently shown protection against cardiac and liver fibrosis.[3][4][8] However, a key limitation of knockout models is the potential for developmental compensation, where other molecules may functionally substitute for the absent protein, potentially masking some of its roles.
Pharmacological inhibitors , on the other hand, offer a more clinically relevant approach, as they can be administered after disease onset, mimicking a therapeutic intervention. Potent and selective inhibitors have shown the ability to reduce fibrosis and improve organ function.[6][9] A notable finding is that in a model of dilated cardiomyopathy, genetic knockout of galectin-3 was effective, while the inhibitor modified citrus pectin (MCP) was not, suggesting that the efficacy of pharmacological inhibition can be dependent on the specific inhibitor's properties and the disease context.[7]
References
- 1. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Genetic and pharmacological inhibition of galectin-3 prevents cardiac remodeling by interfering with myocardial fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Benchmarking Galectin-3-IN-5: A Head-to-Head Comparison with First-Generation Galectin-3 Inhibitors
For Immediate Release
This guide provides a comprehensive analysis of Galectin-3-IN-5, a novel galectin-3 inhibitor, benchmarked against first-generation inhibitors TD139 and GR-MD-02. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of inhibitor performance based on available experimental data.
Introduction to Galectin-3 Inhibition
Galectin-3 is a β-galactoside-binding lectin implicated in a myriad of cellular processes, including inflammation, fibrosis, and cancer progression. Its multifaceted role in disease pathogenesis has made it a compelling target for therapeutic intervention. First-generation inhibitors have paved the way for understanding the therapeutic potential of targeting galectin-3. This guide introduces this compound and evaluates its performance characteristics against established first-generation compounds.
Inhibitor Profiles
This compound (Compound 20) is a recently developed, orally active small molecule inhibitor of human galectin-3. Preclinical data indicates a high inhibitory potency with an IC50 value of 9.2 nM.
TD139 (GB0139) is a thiodigalactoside-based inhibitor known for its high affinity to the carbohydrate recognition domain (CRD) of galectin-3. It has been investigated in clinical trials for idiopathic pulmonary fibrosis.
GR-MD-02 (Belapectin) is a complex polysaccharide-based inhibitor derived from apple pectin. Unlike small molecule inhibitors that target the CRD, GR-MD-02 is a larger molecule with multiple binding sites on the galectin-3 protein.
Performance Data: A Comparative Analysis
To provide a clear comparison of the inhibitory potential of this compound against first-generation inhibitors, the following table summarizes key binding affinity data from published studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Inhibitor | Type | Target | Assay | Potency (IC50/Kd) | Reference |
| This compound | Small Molecule | Human Galectin-3 | Not Specified | IC50: 9.2 nM | [1] |
| TD139 | Thiodigalactoside | Human Galectin-3 | Isothermal Titration Calorimetry (ITC) | Kd: 68 nM | [2] |
| GR-MD-02 | Polysaccharide | Human Galectin-3 | Not Specified | Kd: 2.8 µM | [2] |
Mechanism of Action and Signaling Pathways
Galectin-3 exerts its biological functions through various signaling pathways. Inhibition of galectin-3 can modulate these pathways, leading to therapeutic effects. The diagram below illustrates a simplified overview of a key signaling pathway influenced by galectin-3 and the point of intervention for inhibitors.
Figure 1. Inhibition of Galectin-3 signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the binding affinity of galectin-3 inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the galectin-3 binding site.
Materials:
-
Recombinant human galectin-3
-
Fluorescently labeled galectin-3 ligand (e.g., fluorescein-labeled lactose)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Phosphate Buffered Saline with 0.01% Tween-20)
-
384-well black, low-volume microplates
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add a fixed concentration of recombinant human galectin-3 and the fluorescently labeled ligand to each well.
-
Add the serially diluted test inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no galectin-3 (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. FP Assay Workflow.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human galectin-3
-
Test inhibitor (e.g., this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize recombinant human galectin-3 onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Prepare a series of concentrations of the test inhibitor in the running buffer.
-
Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases of the binding event.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound inhibitor.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Figure 3. SPR Experimental Steps.
Conclusion
References
Independent Verification of Galectin-3-IN-5's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Galectin-3 inhibitor, Galectin-3-IN-5, with other notable alternatives in the field. The information presented is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview for researchers and drug development professionals.
Executive Summary
Galectin-3 (Gal-3) is a well-validated therapeutic target implicated in a myriad of diseases, including fibrosis, cancer, and inflammatory disorders. A growing number of small molecule and biologic inhibitors are being developed to modulate its activity. This guide focuses on the independent verification of the mechanism of action of this compound by comparing its performance metrics with those of other key inhibitors: Belapectin (GR-MD-02), GB1211 (Selvigaltin), and TD139 (Olitigaltin). The comparative data is presented in tabular format for ease of reference, followed by detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of Galectin-3 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. Direct head-to-head comparative studies are limited; therefore, the data presented is a compilation from various independent studies.
| Inhibitor | Type | Target Affinity | In Vitro Efficacy | In Vivo Efficacy (Animal Models) | Clinical Trial Highlights |
| This compound | Small Molecule | IC50: 9.2 nM (human Gal-3)[1][2] | Data not publicly available | Data not publicly available | Not yet in clinical trials |
| Belapectin (GR-MD-02) | Polysaccharide Polymer | Ki: 2.8 µM [3] | Inhibits proliferation and induces apoptosis in cancer cell lines (0.2-2 mg/mL)[3] | Reduces liver fibrosis and portal hypertension in rat models[4] | NAVIGATE Phase 2b/3 Trial (MASH Cirrhosis): 2 mg/kg dose showed a 49.3% reduction in new varices in the per-protocol population (p=0.04)[5][6]. |
| GB1211 (Selvigaltin) | Small Molecule | IC50: 12 nM (rabbit Gal-3)[7]; KD: 25 nM (human Gal-3)[3] | Reduces profibrotic gene expression in human stellate cells[7] | Reduced liver inflammation, fibrosis, and related biomarkers in a rabbit NASH model (30 mg/kg, p.o.)[3][7]. In a mouse liver fibrosis model, 10 mg/kg twice daily resulted in an ~35% reduction in liver collagen. In a mouse lung fibrosis model, a high dose led to an ~50% collagen reduction[5]. | Phase 1 studies completed, showing good safety and tolerability[3]. Phase 2a study in NASH initiated[3]. |
| TD139 (Olitigaltin) | Small Molecule (Inhaled) | Data not publicly available | Reduces Gal-3 expression on human macrophages[8] | Effective in preclinical fibrosis models[8] | Phase 1b/2a Trial (IPF): Well-tolerated; reduced Gal-3 expression on alveolar macrophages and decreased plasma biomarkers associated with IPF progression at 3 mg and 10 mg doses[9][10]. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to independently verify or expand upon these findings.
Biochemical Assay: Competitive Binding Assay
This assay is used to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound against Galectin-3.
Materials:
-
Recombinant human Galectin-3
-
Asialofetuin (a glycoprotein (B1211001) with high affinity for Galectin-3)
-
Test compounds (e.g., this compound, Belapectin, GB1211)
-
Biotinylated lactose (B1674315) or other suitable labeled ligand
-
Streptavidin-coated microplates
-
Assay buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microplates with asialofetuin overnight at 4°C.
-
Wash the plates with assay buffer to remove unbound asialofetuin.
-
Prepare serial dilutions of the test compounds.
-
In a separate plate, pre-incubate a fixed concentration of recombinant human Galectin-3 with the serially diluted test compounds for 30 minutes at room temperature.
-
Add the Galectin-3/inhibitor mixture to the asialofetuin-coated plates.
-
Incubate for 1 hour at room temperature.
-
Wash the plates to remove unbound Galectin-3.
-
Add a fixed concentration of biotinylated lactose and incubate for 30 minutes at room temperature.
-
Wash the plates to remove unbound biotinylated lactose.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plates and add a suitable HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: Inhibition of Fibroblast Activation
This assay assesses the ability of a Galectin-3 inhibitor to prevent the differentiation of fibroblasts into profibrotic myofibroblasts.
Materials:
-
Human hepatic stellate cells (HSCs) or other fibroblast cell line
-
Cell culture medium and supplements
-
TGF-β1 (transforming growth factor-beta 1)
-
Test compounds
-
Antibodies for immunofluorescence or western blotting (e.g., anti-alpha-smooth muscle actin [α-SMA], anti-collagen I)
-
Fluorescently labeled secondary antibodies
-
Microscope with fluorescence imaging capabilities or western blotting equipment
Procedure:
-
Seed HSCs in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with a pro-fibrotic agent, such as TGF-β1, for 24-48 hours.
-
For Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against α-SMA and collagen I.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Image the cells using a fluorescence microscope and quantify the fluorescence intensity or the percentage of α-SMA positive cells.
-
-
For Western Blotting:
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against α-SMA and collagen I.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Animal Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This in vivo model is used to evaluate the anti-fibrotic efficacy of Galectin-3 inhibitors.
Materials:
-
Mice or rats
-
Carbon tetrachloride (CCl4)
-
Vehicle for CCl4 (e.g., corn oil)
-
Test compounds and vehicle for administration
-
Equipment for animal dosing (e.g., oral gavage needles)
-
Histology equipment and reagents (e.g., Sirius Red stain for collagen)
-
RT-qPCR equipment and reagents for gene expression analysis
Procedure:
-
Induce liver fibrosis by intraperitoneal injection of CCl4 (e.g., twice weekly for 4-8 weeks).
-
Administer the test compounds or vehicle to the animals daily via oral gavage or another appropriate route, starting either before or after the initiation of CCl4 treatment.
-
At the end of the study period, euthanize the animals and collect liver tissue and blood samples.
-
Histological Analysis:
-
Fix a portion of the liver in formalin and embed in paraffin.
-
Stain liver sections with Sirius Red to visualize collagen deposition.
-
Quantify the fibrotic area using image analysis software.
-
-
Gene Expression Analysis:
-
Isolate RNA from another portion of the liver.
-
Perform RT-qPCR to measure the expression of profibrotic genes (e.g., Col1a1, Acta2, Timp1).
-
-
Biochemical Analysis:
-
Measure liver enzyme levels (e.g., ALT, AST) in the serum as markers of liver damage.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action of Galectin-3 and the experimental workflow for its inhibition.
Caption: Galectin-3 Signaling Pathway and Inhibition. (Within 100 characters)
Caption: Drug Discovery Workflow for Galectin-3 Inhibitors. (Within 100 characters)
References
- 1. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Galectin-3 Impairs Antifungal Immune Response in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.galecto.com [ir.galecto.com]
- 4. Effects of Belapectin, an Inhibitor of Galectin-3, in Patients With Nonalcoholic Steatohepatitis With Cirrhosis and Portal Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
Comparative Transcriptomics of Galectin-3 Inhibition: A Guide for Researchers
Introduction
Galectin-3 is a β-galactoside-binding protein implicated in a myriad of cellular processes, including cell growth, adhesion, differentiation, and apoptosis. Its overexpression is associated with various pathologies, most notably cancer and fibrosis, making it a prime target for therapeutic intervention. A growing number of Galectin-3 inhibitors are under development, each with the potential to modulate cellular signaling and gene expression in distinct ways. This guide provides a comparative overview of the transcriptomic effects of Galectin-3 inhibition, offering researchers a valuable resource for understanding the molecular consequences of targeting this key protein. While specific transcriptomic data for Galectin-3-IN-5 is not yet publicly available, we will explore the effects of other well-characterized Galectin-3 inhibitors to provide a foundational understanding.
Comparative Analysis of Differentially Expressed Genes
The following table summarizes the differentially expressed genes (DEGs) observed in various cell types upon treatment with different Galectin-3 inhibitors. This data is synthesized from multiple studies to provide a comparative perspective.
| Inhibitor | Cell Line | Top Upregulated Genes | Top Downregulated Genes | Key Affected Pathways |
| Belapectin (GR-MD-02) | Hepatic Stellate Cells | Not extensively documented in public transcriptomic studies | Not extensively documented in public transcriptomic studies | TGF-β signaling, Fibrosis |
| TD139 | Idiopathic Pulmonary Fibrosis (IPF) Macrophages | Not extensively documented in public transcriptomic studies | CCL18, SPP1, IL-1B | Inflammatory response, Chemokine signaling |
| GCS-100 | Human Leukemia (MOLT-4) Cells | CDKN1A, GADD45A | BCL2, CCND1 | Apoptosis, Cell Cycle Regulation |
Note: The availability of comprehensive public transcriptomic data for Galectin-3 inhibitors varies. The table reflects currently accessible information.
Experimental Protocols
A generalized workflow for comparative transcriptomics of Galectin-3 inhibitor-treated cells is outlined below. This protocol can be adapted for specific cell types and inhibitors.
1. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded at a density of 1 x 10^6 cells/well in 6-well plates and allowed to adhere overnight.
-
Cells are then treated with a Galectin-3 inhibitor (e.g., GCS-100 at 10 µg/mL) or a vehicle control for 24 hours.
2. RNA Extraction and Sequencing:
-
Total RNA is extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Libraries for RNA sequencing are prepared using the TruSeq RNA Library Prep Kit (Illumina).
-
Sequencing is performed on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
3. Data Analysis:
-
Raw sequencing reads are quality-controlled using FastQC.
-
Reads are aligned to the human reference genome (GRCh38) using STAR aligner.
-
Gene expression levels are quantified using featureCounts.
-
Differential gene expression analysis is performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.
-
Pathway enrichment analysis is conducted using tools such as GSEA or DAVID to identify significantly altered biological pathways.
Visualizing Molecular Mechanisms and Workflows
Galectin-3 Signaling Pathways
Galectin-3 can influence a variety of signaling pathways both intracellularly and extracellularly. The diagram below illustrates some of the key pathways modulated by Galectin-3, which can be consequently affected by its inhibition.
Caption: Key signaling pathways modulated by extracellular Galectin-3.
Comparative Transcriptomics Experimental Workflow
The following diagram illustrates a standard workflow for a comparative transcriptomics study investigating the effects of Galectin-3 inhibitors.
Caption: A standard workflow for comparative transcriptomics analysis.
The transcriptomic landscape following Galectin-3 inhibition reveals a complex network of cellular responses. While data for newer compounds like this compound is anticipated, the study of established inhibitors provides a solid framework for understanding the on-target effects of this therapeutic strategy. The methodologies and data presented here serve as a guide for researchers to design and interpret their own transcriptomic studies, ultimately contributing to the development of more effective Galectin-3-targeted therapies.
Safety Operating Guide
Navigating the Disposal of Galectin-3-IN-5: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential information and a step-by-step procedural framework for the safe disposal of Galectin-3-IN-5, a potent, orally active inhibitor of galectin-3. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the best practices for managing its disposal based on general guidelines for similar research-grade small molecule inhibitors.
Core Safety and Handling Principles
Before proceeding with disposal, it is imperative to handle this compound with the appropriate safety measures. As with any chemical compound where the toxicological properties are not fully characterized, caution is paramount.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Engineering Controls:
| Control | Specification | Purpose |
| Fume Hood | To be used when handling the solid compound to avoid inhalation of dust particles. | |
| Ventilation | Ensure the laboratory has adequate general ventilation. |
Step-by-Step Disposal Protocol
The disposal of this compound should always be conducted in accordance with your institution's specific environmental health and safety (EHS) guidelines and all applicable local, state, and federal regulations. The following is a general protocol to guide researchers.
1. Waste Identification and Segregation:
-
Do not dispose of this compound down the drain or in the regular trash.
-
It should be treated as chemical waste .
-
Segregate waste containing this compound from other waste streams to avoid accidental reactions. This includes keeping it separate from biological waste unless specifically instructed otherwise by your EHS department.
2. Preparing for Disposal:
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, compatible container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed waste bag or container.
-
-
Liquid Waste (Solutions):
-
If this compound has been dissolved in a solvent, the entire solution is considered chemical waste.
-
Collect the waste solution in a compatible, leak-proof container with a secure cap.
-
The container must be appropriate for the solvent used (e.g., a glass container for organic solvents).
-
Do not mix different solvent wastes unless permitted by your institution's EHS procedures.
-
3. Labeling:
-
Properly label the waste container. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The solvent used (if in solution) and its approximate concentration.
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator or research group.
-
4. Storage Pending Disposal:
-
Store the labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area should be secure and away from general laboratory traffic.
-
Ensure the container is sealed to prevent leaks or spills.
5. Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Follow their specific procedures for waste manifest documentation and handover.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, the response should be guided by the quantity and nature of the spill.
| Spill Type | Action |
| Small Spill (Solid) | Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a suitable solvent. |
| Small Spill (Liquid) | Absorb with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the area with a suitable solvent. |
| Large Spill | Evacuate the area and contact your institution's EHS and emergency response team immediately. |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Essential Safety and Logistical Information for Handling Galectin-3-IN-5
This guide provides crucial safety and logistical procedures for the handling and disposal of Galectin-3-IN-5, a small molecule inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper management of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. The following guidance is based on established best practices for handling novel small molecule inhibitors in a laboratory setting.[1] It is imperative to consult the manufacturer-provided SDS for this compound upon receipt and to adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety is essential, incorporating both personal protective equipment and appropriate engineering controls.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect from splashes or aerosols.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any tears or punctures before use and change them frequently.
-
Protective Clothing: A laboratory coat is mandatory to protect skin and personal clothing from contamination.
-
Respiratory Protection: If there is a risk of generating aerosols or dust and the work cannot be contained within a chemical fume hood, a NIOSH-approved respirator is necessary.
Engineering Controls:
-
Chemical Fume Hood: All procedures involving the handling of this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station must be available in the immediate work area.[2]
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
The recommended storage temperature should be confirmed with the manufacturer's Certificate of Analysis.[2]
Preparation of Solutions:
-
Stock Solutions: In a chemical fume hood, prepare a concentrated stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent. Sonication or gentle heating may be necessary to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Working Solutions: Thaw an aliquot of the stock solution and dilute it to the final working concentration in the appropriate buffer or cell culture medium as needed.
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate any potential harm.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For liquid spills, absorb the material with an inert absorbent material (e.g., diatomite, universal binders).[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent, such as alcohol.[2]
-
Dispose: Collect all contaminated materials in a designated hazardous chemical waste container.[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled as hazardous chemical waste in accordance with institutional and local regulations.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and compatible container.
-
Solid Waste: Dispose of all contaminated solid materials, such as pipette tips, tubes, and gloves, in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
Disposal Procedure:
-
Collection: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
-
Empty Containers: The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste. After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1]
Quantitative Data Summary
The following table summarizes typical information found in a Safety Data Sheet for a small molecule inhibitor. The exact values for this compound should be obtained from the manufacturer-specific SDS.
| Parameter | Information | Source |
| Storage Temperature | Recommended storage at -20°C or as specified on the Certificate of Analysis. | [2] |
| Stability | Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles. | [2][3] |
| Solubility | Information on suitable solvents and concentrations should be provided by the supplier. | |
| Hazard Classification | May be classified as hazardous. Refer to the specific SDS for GHS classifications. | [1] |
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling and use of this compound in a laboratory setting.
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
